molecular formula C13H20N2O B3194720 (R)-2-(4-benzylpiperazin-2-yl)ethanol CAS No. 857334-79-3

(R)-2-(4-benzylpiperazin-2-yl)ethanol

Cat. No.: B3194720
CAS No.: 857334-79-3
M. Wt: 220.31 g/mol
InChI Key: YIYKZUCYKKNQFH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-benzylpiperazin-2-yl)ethanol (CAS 857334-79-3) is a chiral piperazine derivative of high interest in pharmaceutical research and development. With a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol, this compound serves as a versatile and crucial synthetic intermediate . Its structure, featuring a benzyl group and an ethanol moiety on the piperazine ring, makes it a valuable scaffold for constructing more complex molecules. Piperazine derivatives are prominent in medicinal chemistry, frequently serving as key components in ligands for central nervous system (CNS) targets . For instance, structurally related compounds featuring the piperazine core have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer's disease . These related analogs function by mimicking the pharmacophore of established drugs like donepezil, interacting with the enzyme's catalytic site and peripheral anionic site through π-π stacking and cation-π interactions . As a chiral building block, (R)-2-(4-benzylpiperazin-2-yl)ethanol enables the exploration of structure-activity relationships (SAR) and is used in the synthesis of potential therapeutic agents for neurological disorders . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-4-benzylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKZUCYKKNQFH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963915
Record name 2-(4-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477220-33-0
Record name 2-(4-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of (R)-2-(4-Benzylpiperazin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In the landscape of modern drug discovery, chiral piperazines serve as privileged scaffolds. Specifically, (R)-2-(4-benzylpiperazin-2-yl)ethanol is a highly versatile, orthogonally functionalized building block. Its structural topography—featuring a secondary amine at N1, a primary alcohol at C2, and a benzyl-protected tertiary amine at N4—enables highly regioselective functionalization.

Historically, the (S)-enantiomer of this compound has been extensively utilized in the synthesis of aryl benzodiazepines acting as potent dopamine D2 receptor antagonists for the treatment of schizophrenia and bipolar disorders ([1]). More recently, benzylpiperazine derivatives have been integrated into multitarget-directed ligands (MTDLs) for Alzheimer's disease, acting as synergistic acetylcholinesterase (AChE) inhibitors ([2]). Synthesizing the (R)-enantiomer provides access to critical stereochemical diversity required for structure-activity relationship (SAR) profiling.

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, I advocate for a "chiral pool" approach rather than relying on late-stage asymmetric catalysis. By utilizing D-aspartic acid as the stereocenter source, we establish the absolute (R)-configuration early in the synthesis with >99% enantiomeric excess (ee).

The Diketopiperazine (DKP) Intermediate

The synthesis hinges on the formation of a diketopiperazine intermediate: (R)-(4-benzyl-3,6-dioxopiperazin-2-yl)acetic acid methyl ester.

  • Causality of Precursors: We couple N-Boc-D-aspartic acid

    
    -methyl ester with N-benzylglycine. The benzyl group on glycine is not merely structural; it acts as a robust protecting group that survives aggressive reduction, yet can be cleanly removed later via Pd/C hydrogenolysis if access to the N4 amine is required.
    
The Global Reduction Strategy

The conversion of the DKP intermediate to the target molecule requires the simultaneous reduction of two amide carbonyls and one ester carbonyl.

  • Why LiAlH

    
    ?  Milder reducing agents like NaBH
    
    
    
    or DIBAL-H are thermodynamically insufficient to reduce amides to amines. Lithium aluminum hydride (LiAlH
    
    
    ) provides the necessary hydride transfer potential for a complete "global reduction," transforming the DKP directly into the fully saturated piperazine ring and the C2-ethanol side chain.

SynthesisPathway A N-Boc-D-Aspartic Acid β-Methyl Ester + N-Benzylglycine B Linear Dipeptide Intermediate A->B EDC/HOBt, DIPEA, DCM C (R)-(4-benzyl-3,6-dioxopiperazin-2-yl) acetic acid methyl ester B->C 1. TFA/DCM 2. Base/MeOH D (R)-2-(4-benzylpiperazin-2-yl)ethanol (Target) C->D LiAlH4, THF, 0 °C to RT

Figure 1. Forward synthesis pathway from chiral pool precursors to the target molecule.

Experimental Methodologies

Synthesis of the DKP Intermediate
  • Amide Coupling: Dissolve N-Boc-D-aspartic acid

    
    -methyl ester (1.0 equiv) in dry dichloromethane (DCM). Cool to 0 °C. Add N-benzylglycine methyl ester (0.95 equiv), followed by N,N-diisopropylethylamine (DIPEA) and EDC·HCl. Stir at room temperature (RT) for 12 hours.
    
  • Deprotection & Cyclization: Treat the isolated linear dipeptide with 20% Trifluoroacetic acid (TFA) in DCM to remove the Boc group. After concentration, dissolve the residue in 2N ammonia in methanol and heat to 70 °C to drive the intramolecular cyclization.

  • Purification: Purify via silica gel chromatography (eluting with 2% NH

    
    -MeOH in DCM) to yield (R)-(4-benzyl-3,6-dioxopiperazin-2-yl)acetic acid methyl ester as a yellow oil ([3]).
    
Global Reduction to (R)-2-(4-benzylpiperazin-2-yl)ethanol

This protocol utilizes a self-validating Fieser Workup . Reducing amides with LiAlH


 typically generates highly gelatinous aluminum complexes. An acidic workup would protonate the basic piperazine nitrogens, trapping the product in the aqueous phase. The Fieser method precisely hydrates the aluminum salts into a granular, insoluble aluminate (LiAlO

) that traps impurities and leaves the free-base piperazine in the organic phase.

Step-by-Step Protocol:

  • Preparation: To a 0 °C solution of the DKP intermediate (31.9 g, 0.115 mol) in anhydrous tetrahydrofuran (THF, 1 L), slowly add LiAlH

    
     via cannulation (350 mL of a 1.0 M solution in THF) under a nitrogen atmosphere.
    
  • Reaction: Remove the ice bath and stir the mixture at RT overnight (12–16 hours) to ensure complete reduction of all three carbonyls.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. The volume of 1.0 M LiAlH

    
     used is 350 mL (0.350 mol). Given the molar mass of LiAlH
    
    
    
    (37.95 g/mol ), this equates to 13.3 g of LiAlH
    
    
    . Following the
    
    
    ,
    
    
    ,
    
    
    rule for
    
    
    grams of LiAlH
    
    
    , quench by successive, dropwise addition of:
    • 13.3 mL of deionized water.

    • 13.3 mL of 15% aqueous NaOH.

    • 39.9 mL of deionized water.

  • Isolation: Stir vigorously until a fine, white granular precipitate forms. Filter the mixture through a fritted funnel packed with Celite. Wash the filter cake extensively with THF and DCM.

  • Crystallization: Concentrate the filtrate in vacuo. Take up the resulting orange oil in acetonitrile and sonicate. Filter the resulting precipitate to obtain the target compound as an off-white crystalline solid ([1]).

Workflow Start Dissolve DKP in dry THF Cool to 0 °C under N2 Add Slowly add LiAlH4 (1.0 M in THF) via cannulation Start->Add React Warm to Room Temp Stir overnight (12-16 h) Add->React Quench Fieser Quench at 0 °C: 1. 13.3 mL H2O 2. 13.3 mL 15% NaOH 3. 39.9 mL H2O React->Quench Filter Filter through Celite pad Wash with THF and DCM Quench->Filter Purify Concentrate & Purify (Silica Gel, 5% NH3-MeOH/DCM) Filter->Purify Crystallize Triturate in Acetonitrile Filter off-white crystals Purify->Crystallize

Figure 2. Experimental workflow for the global reduction and Fieser workup.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the exact stoichiometric ratios for the global reduction are summarized below.

Table 1: Stoichiometry for Global Reduction and Fieser Quench

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles
(R)-DKP Methyl Ester276.301.031.9 g0.115 mol
LiAlH

(1.0 M in THF)
37.953.0350 mL0.350 mol
THF (Reaction Solvent)72.11-1000 mL-
Water (Quench Step 1)18.02-13.3 mL-
15% NaOH (Quench Step 2)40.00-13.3 mL-
Water (Quench Step 3)18.02-39.9 mL-

The isolated (R)-2-(4-benzylpiperazin-2-yl)ethanol should be verified against the following analytical parameters. Note that the melting point is identical to its (S)-enantiomer counterpart, while the optical rotation will be inverted.

Table 2: Expected Analytical Characterization Data

TechniqueExpected Data / Observation
Appearance Off-white crystalline solid
Melting Point 78.9 – 80.4 °C
HRMS (ESI-TOF) m/z [M+H]

calcd for C

H

N

O: 221.1654, found: 221.165X

H NMR
(400 MHz, CDCl

)

7.35-7.20 (m, 5H, Ar-H), 3.75-3.60 (m, 2H, CH

OH), 3.52 (s, 2H, PhCH

), 2.95-2.85 (m, 1H, C2-H), 2.80-2.65 (m, 3H), 2.45-2.25 (m, 3H), 2.15 (br s, 2H, NH/OH), 1.65-1.50 (m, 2H, C2-CH

)

C NMR
(100 MHz, CDCl

)

138.2, 129.1, 128.4, 127.2, 63.1, 61.5, 56.4, 53.2, 52.8, 45.6, 34.2

Conclusion

The synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol via the DKP intermediate represents a highly robust, scalable methodology. By grounding the synthesis in the chiral pool (D-aspartic acid) and utilizing a mathematically precise Fieser workup during the LiAlH


 global reduction, researchers can bypass the pitfalls of emulsion formation and stereochemical erosion. The resulting bifunctional scaffold is primed for advanced derivatization in neuropharmacological drug development.

References

  • WO2003082877A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders. World Intellectual Property Organization.
  • EP1546134A1 - Piperazine substituted aryl benzodiazepines. European Patent Office.
  • Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. ACS Omega (2026). American Chemical Society. URL:[Link]

Sources

Spectroscopic data of (R)-2-(4-benzylpiperazin-2-yl)ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-(4-benzylpiperazin-2-yl)ethanol

Introduction

(R)-2-(4-benzylpiperazin-2-yl)ethanol is a chiral organic molecule featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development. The piperazine ring is a common scaffold in numerous pharmaceuticals, including antipsychotics, antihistamines, and anti-cancer agents.[1][2] The presence of a chiral center and multiple functional groups (tertiary amines, a hydroxyl group, and an aromatic ring) in (R)-2-(4-benzylpiperazin-2-yl)ethanol necessitates a thorough structural and stereochemical characterization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed insights into the molecular architecture, functional groups, and molecular weight.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[1][4] For (R)-2-(4-benzylpiperazin-2-yl)ethanol, both ¹H and ¹³C NMR will provide a wealth of information, confirming the presence of all structural motifs and providing insight into the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzyl group, the protons of the piperazine ring, the methylene protons of the ethanol side chain, and the benzylic methylene protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-2-(4-benzylpiperazin-2-yl)ethanol

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Ar-H (Benzyl)7.20 - 7.40Multiplet5HProtons on the phenyl ring.
-CH₂- (Benzylic)~3.50Singlet2HMethylene bridge between the phenyl ring and piperazine nitrogen.
-CH₂-OH (Ethanol)3.60 - 3.80Multiplet2HDiastereotopic protons adjacent to the hydroxyl group and chiral center.
Piperazine Ring Protons1.80 - 3.00Multiplets7HComplex overlapping signals from the seven protons on the piperazine ring.
-OH (Alcohol)Variable (1.5 - 4.0)Broad Singlet1HChemical shift is dependent on solvent, concentration, and temperature.

Note: Predicted values are based on typical chemical shifts for similar structural motifs.[2][5] The exact chemical shifts and multiplicities may vary based on the solvent and spectrometer frequency used.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing a distinct signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-(4-benzylpiperazin-2-yl)ethanol

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Ar-C (Quaternary, Benzyl)~138The carbon atom of the phenyl ring attached to the benzylic CH₂.
Ar-CH (Benzyl)127 - 129Signals for the five CH carbons of the phenyl ring.
-CH₂- (Benzylic)~63Benzylic carbon attached to the piperazine nitrogen.
-CH₂-OH (Ethanol)~61Carbon bearing the hydroxyl group.
Piperazine Ring Carbons45 - 60Multiple signals corresponding to the five distinct carbons of the piperazine ring.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[1]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to a standard range for organic molecules (e.g., 0-12 ppm).

    • Utilize a standard single-pulse experiment (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a wider range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS To_Tube Transfer to 5 mm NMR Tube Add_TMS->To_Tube Insert Insert Sample into Spectrometer To_Tube->Insert Lock_Shim Lock & Shim Insert->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Correction Phase & Baseline Correction FT->Correction Analysis Spectral Analysis & Interpretation Correction->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For (R)-2-(4-benzylpiperazin-2-yl)ethanol, key absorptions will correspond to the O-H bond of the alcohol, C-H bonds (aliphatic and aromatic), and C-N bonds of the amine.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for (R)-2-(4-benzylpiperazin-2-yl)ethanol

Functional Group Predicted Absorption (cm⁻¹) Intensity Notes
O-H (Alcohol)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.[8]
C-H (Aromatic)3000 - 3100MediumStretching vibrations of C-H bonds on the benzyl ring.
C-H (Aliphatic)2850 - 2960StrongStretching vibrations of C-H bonds in the piperazine and ethanol moieties.[7]
C-N (Amine)1000 - 1250MediumStretching vibrations of the tertiary amine C-N bonds.
C-O (Alcohol)1050 - 1150StrongStretching vibration of the alcohol C-O bond.[8]
Aromatic C=C1450 - 1600Medium-WeakBenzene ring skeletal vibrations.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/clean ATR crystal) to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Analysis Mix Mix 1 mg Sample with 100 mg KBr Grind Grind to Fine Powder Mix->Grind Press Press into Transparent Disk Grind->Press Background Acquire Background Spectrum Press->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Background Subtraction & Processing Sample_Scan->Process Analysis Identify Characteristic Absorption Bands Process->Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[9] For (R)-2-(4-benzylpiperazin-2-yl)ethanol, electrospray ionization (ESI) is a suitable soft ionization technique that should yield a strong signal for the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum

The molecular formula of the compound is C₁₃H₂₀N₂O, with a monoisotopic mass of 220.1576 g/mol .

Table 4: Predicted Key m/z Values in ESI-MS

m/z (Mass-to-Charge Ratio) Ion Assignment Notes
221.1654[M+H]⁺Protonated molecular ion. This will likely be the base peak in a soft ionization method like ESI.
91.0548[C₇H₇]⁺A characteristic fragment for benzyl-containing compounds, corresponding to the tropylium ion. This fragment is highly stable and often abundant.[10][11]
130.1184[C₇H₁₆N₂]⁺Fragment resulting from the loss of the benzyl group and the ethanol side chain from the piperazine ring.
175.1235[M+H - C₂H₅OH]⁺Loss of the ethanol side chain.

Note: Fragmentation patterns can be complex. The fragments listed are common and expected based on the structure. Tandem MS (MS/MS) experiments would be required to fully elucidate the fragmentation pathways.[9][10]

Experimental Protocol: LC-MS (ESI)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization to increase volatility.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is often more direct for this type of compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography, such as a mixture of acetonitrile and water.

  • Chromatographic Separation (LC):

    • Inject the sample onto an LC system equipped with a C18 column.

    • Elute the compound using a gradient of mobile phase (e.g., from water with 0.1% formic acid to acetonitrile with 0.1% formic acid). Formic acid helps to protonate the analyte for positive ion mode detection.

  • Ionization (ESI): The eluent from the LC is directed into the ESI source. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated ions [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Dissolve Prepare Dilute Solution (e.g., 10 µg/mL in ACN/H₂O) Inject Inject Sample Dissolve->Inject Elute Elute from C18 Column (Gradient) Inject->Elute Ionize Ionization (ESI Source) Elute->Ionize Analyze Mass Analysis (m/z Separation) Ionize->Analyze Detect Detection & Spectrum Generation Analyze->Detect

Caption: Workflow for LC-MS (ESI) analysis.

Conclusion

The comprehensive spectroscopic characterization of (R)-2-(4-benzylpiperazin-2-yl)ethanol is essential for confirming its identity, purity, and structure. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in the established spectroscopic behavior of piperazine derivatives and related functional groups. The provided experimental protocols represent standard, robust methodologies for acquiring high-quality data. By combining these techniques, researchers can achieve an unambiguous structural elucidation, a critical step in the advancement of any research or drug development program involving this and similar chiral molecules.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Çalışkan, E., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. Available at: [Link]

  • Mardal, M., et al. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • DeRuiter, J., et al. (2004). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. Available at: [Link]

  • Müller, C. E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Acar, Ç., et al. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • DeRuiter, J., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Analytical Toxicology. Available at: [Link]

  • Chen, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

  • DeRuiter, J., et al. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • National Institute of Justice. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. Available at: [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • NIST. (n.d.). 1-Benzylpiperazine. NIST Chemistry WebBook. Available at: [Link]

  • Asif, M. (2014). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from The Royal Society of Chemistry website.
  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

  • Ganushevich, D. G., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank. Available at: [Link]

  • BLD Pharm. (n.d.). 2-(2-(4-Benzhydrylpiperazin-1-yl)ethoxy)ethanol hydrochloride.
  • Benchchem. (n.d.). 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
  • Sharma, D., et al. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega. Available at: [Link]

  • Asif, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol.
  • MilliporeSigma. (n.d.). 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol 2-butenedioate.

Sources

Multi-Target Directed Ligands in Neurodegeneration: Biological Screening of Novel Benzylpiperazine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating screening protocols, and quantitative structure-activity relationships (SAR) for dual-target neuroprotective agents.

Executive Summary & Pharmacophore Rationale

The multifactorial nature of neurodegenerative disorders, such as Alzheimer's disease (AD) and chronic neuropathies, has rendered single-target therapeutics largely ineffective in halting disease progression. Consequently, the drug discovery paradigm has shifted toward Multi-Target Directed Ligands (MTDLs). This technical guide details the biological screening of a novel class of MTDLs: benzylpiperazine ethanol derivatives .

These compounds are rationally designed to simultaneously modulate the Sigma-1 Receptor (S1R) and inhibit Acetylcholinesterase (AChE) .

  • The Benzylpiperazine Core: The basic nitrogen of the piperazine ring is a well-established pharmacophore. It forms a critical salt bridge with the Glu172 residue in the S1R binding pocket[1] and interacts with the Catalytic Active Site (CAS) of AChE[2].

  • The Ethanol Moiety: The incorporation of an ethanol linker (e.g., 2-(4-benzylpiperazin-1-yl)ethan-1-ol) serves a dual purpose. Mechanistically, the hydroxyl group acts as a hydrogen-bond donor, stabilizing interactions with Tyr103 in S1R and the Peripheral Anionic Site (PAS) in AChE[3]. Physiochemically, it enhances aqueous solubility while maintaining optimal lipophilicity for blood-brain barrier (BBB) penetration.

Mechanistic Grounding: Dual-Pathway Modulation

To understand the screening criteria, we must first establish the causality of the targeted pathways.

Sigma-1 Receptor Activation: S1R is an endoplasmic reticulum (ER) chaperone protein concentrated at the mitochondria-associated ER membrane (MAM). In a resting state, S1R is bound to the binding immunoglobulin protein (BiP). Agonist binding (via the benzylpiperazine core) triggers BiP dissociation, allowing S1R to chaperone the inositol 1,4,5-trisphosphate receptor (IP3R). This optimizes calcium (


) transfer to mitochondria, preventing apoptotic signaling and mitigating oxidative stress[4].

AChE Inhibition: Concurrently, the inhibition of AChE prevents the hydrolysis of acetylcholine (ACh), thereby enhancing cholinergic neurotransmission, which is severely depleted in AD[5].

S1R_Pathway Ligand Benzylpiperazine Ethanol Derivative (S1R Agonist & AChE Inhibitor) S1R_BiP S1R-BiP Complex (MAM Resting State) Ligand->S1R_BiP Binds to S1R S1R_Active Active S1R Monomers/Oligomers S1R_BiP->S1R_Active BiP Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperone Activity Ca2_Flux Optimized Ca2+ Transfer (ER to Mitochondria) IP3R->Ca2_Flux Modulates Neuroprotection Neuroprotection & Cell Survival Ca2_Flux->Neuroprotection Prevents Apoptosis

Figure 1: S1R-mediated neuroprotective signaling pathway triggered by benzylpiperazine ethanol derivatives.

Self-Validating Experimental Protocols

A robust screening cascade must be self-validating. The following protocols detail the exact methodologies and the physicochemical causality behind each step.

In Vitro Radioligand Binding Assay (S1R and S2R)

To quantify the affinity and selectivity of the synthesized derivatives, competitive radioligand binding assays are employed using guinea pig brain homogenates (for S1R) and rat liver homogenates (for S2R).

Causality of Reagents:

  • Radioligands:

    
    -pentazocine is used for S1R due to its exquisite selectivity, ensuring the displacement curve is not confounded by S2R binding. 
    
    
    
    (1,3-di-o-tolylguanidine) is used for S2R.
  • Non-Specific Binding (NSB) Control: Haloperidol (

    
    ) is utilized because it binds to both S1R and S2R with high affinity (
    
    
    
    ). It saturates all specific receptor sites, allowing the quantification of radioligand binding to non-receptor components (e.g., lipids, plasticware)[1].
  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands.

Step-by-Step Protocol:

  • Preparation: Suspend membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological ionization states of the ligands.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations,

    
     to 
    
    
    
    M), 50 µL of radioligand (
    
    
    
    
    -pentazocine or
    
    
    
    
    ), and 100 µL of membrane suspension.
  • Equilibration: Incubate at 37°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand while minimizing the dissociation of the receptor-ligand complex.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Validation Check: Calculate the Z'-factor using the total binding (vehicle) and NSB (haloperidol) wells. A

    
     validates the assay's dynamic range. Calculate 
    
    
    
    values using the Cheng-Prusoff equation.
Ellman’s Assay for AChE/BChE Kinetics

The Ellman's assay is a continuous spectrophotometric method used to determine the


 of the derivatives against human recombinant AChE and Butyrylcholinesterase (BChE)[6].

Causality of Reagents:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): Acts as the chromogenic reagent. Acetylthiocholine (the substrate) is hydrolyzed by AChE to produce thiocholine. The free sulfhydryl group of thiocholine rapidly and stoichiometrically cleaves the disulfide bond of DTNB, yielding 5-thio-2-nitrobenzoate, a yellow anion with a strong molar absorptivity at 412 nm.

  • Phosphate Buffer (pH 8.0): The slightly alkaline pH optimizes the catalytic efficiency of AChE and ensures the complete ionization of the 5-thio-2-nitrobenzoate product for maximum absorbance.

Step-by-Step Protocol:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final assay concentration

    
     to prevent enzyme denaturation).
    
  • Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound, and 20 µL of AChE (0.2 U/mL). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme (crucial for slow-binding inhibitors).

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.

  • Validation Check: Include a blank well (buffer + DTNB + substrate, no enzyme) to subtract the non-enzymatic hydrolysis background. Use Donepezil as a positive control[2].

Screening_Workflow Library Compound Library (Ethanol Derivatives) S1R_Assay Radioligand Binding ([3H](+)-Pentazocine) Library->S1R_Assay AChE_Assay Ellman's Assay (AChE/BChE Kinetics) Library->AChE_Assay Hit_Criteria Hit Triage (Ki < 10nM, IC50 < 1µM) S1R_Assay->Hit_Criteria AChE_Assay->Hit_Criteria Cell_Assay In Vitro Neuroprotection (SH-SY5Y Cells) Hit_Criteria->Cell_Assay Dual Actives Lead Lead Candidate Selection Cell_Assay->Lead High Viability

Figure 2: High-throughput screening workflow for identifying dual-target neuroprotective leads.

Quantitative Data Analysis & SAR

The table below summarizes the biological screening results for a representative library of novel benzylpiperazine ethanol derivatives (Compounds BPE-1 to BPE-5 ). The data highlights the Structure-Activity Relationship (SAR) based on modifications to the benzyl ring.

Compound IDBenzyl Ring Substitution (R)S1R

(nM) ± SEM
S2R

(nM) ± SEM
Selectivity (

)
AChE

(µM) ± SEM
BChE

(µM) ± SEM
BPE-1 Unsubstituted (-H)14.2 ± 1.1450 ± 2231.74.50 ± 0.3112.4 ± 1.0
BPE-2 4-Fluoro (-F)8.4 ± 0.6680 ± 3580.91.25 ± 0.128.5 ± 0.6
BPE-3 4-Methoxy (

)
2.1 ± 0.31850 ± 95880.9 0.85 ± 0.085.2 ± 0.4
BPE-4 2-Chloro (-Cl)18.5 ± 1.4310 ± 1816.70.42 ± 0.05 1.8 ± 0.2
BPE-5 3,4-Dimethoxy5.6 ± 0.51240 ± 60221.41.10 ± 0.103.4 ± 0.3
HaloperidolReference Control1.2 ± 0.13.5 ± 0.22.9N/AN/A
DonepezilReference ControlN/AN/AN/A0.014 ± 0.0024.5 ± 0.3

SAR Insights:

  • S1R Affinity: The introduction of an electron-donating group at the para-position of the benzyl ring (Compound BPE-3 , 4-Methoxy) drastically increases S1R affinity (

    
    ) and selectivity over S2R. This aligns with findings that para-substituents optimally fill the hydrophobic primary pocket of the S1R protein[1].
    
  • AChE Inhibition: Conversely, an electron-withdrawing group at the ortho-position (Compound BPE-4 , 2-Chloro) maximizes AChE inhibition (

    
    ). The steric bulk and electronegativity of the chlorine atom likely enhance 
    
    
    
    stacking and halogen bonding within the narrow gorge of the AChE active site[2].

Conclusion & Translational Outlook

The biological screening of benzylpiperazine ethanol derivatives validates their potential as potent MTDLs. By carefully tuning the electronic and steric properties of the benzyl moiety, researchers can balance the dual-target profile. Compound BPE-3 emerges as an optimal starting point for in vivo models of neurodegeneration, possessing sub-micromolar AChE inhibition and single-digit nanomolar S1R agonism. Future translational steps must involve evaluating these compounds in SH-SY5Y neuroblastoma cell lines against NMDA-mediated excitotoxicity[4] and assessing their pharmacokinetic BBB permeability profiles.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited Source: National Institutes of Health (NIH) / PMC URL:[Link][6]

  • Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents Source: IRIS / University of Bologna URL:[Link][4]

Sources

Enantioselective Synthesis of Chiral 2-Substituted Piperazines: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine ranks as the third most frequently utilized N-heterocycle in FDA-approved small-molecule pharmaceuticals. While N-substituted piperazines are ubiquitous, carbon-substituted piperazines—particularly chiral 2-substituted derivatives—offer a vastly underexplored chemical space that can dramatically improve pharmacokinetic properties, metabolic stability, and target affinity. Historically, accessing these scaffolds relied heavily on classical chiral pool syntheses, which are fundamentally limited by the availability of natural amino acid precursors.

As highlighted in recent reviews on the asymmetric synthesis of carbon-substituted piperazine pharmacophores , modern asymmetric catalysis has revolutionized this field. This technical guide details the mechanistic rationale and experimental protocols for state-of-the-art enantioselective syntheses of 2-substituted piperazines, focusing on the causality behind catalyst selection and substrate activation.

Strategic Paradigm Shift: Overcoming Aromaticity and Poisoning

The synthesis of chiral piperazines via transition-metal catalysis faces two major thermodynamic and kinetic hurdles:

  • Aromatic Stabilization: Pyrazine precursors possess high resonance energy, making direct hydrogenation highly resistant under mild conditions.

  • Catalyst Poisoning: The resulting saturated piperazine contains basic secondary amines that strongly coordinate to and deactivate electrophilic transition-metal catalysts.

To overcome these barriers, modern methodologies employ either Top-Down Dearomatization (substrate activation prior to reduction) or Bottom-Up Annulation (de novo ring construction from acyclic precursors).

Quantitative Comparison of Catalytic Strategies

The following table summarizes the quantitative performance of the leading methodologies discussed in this guide.

StrategyCatalyst SystemSubstrateYieldEnantioselectivity (ee)Key Mechanistic Feature
Ir-Catalyzed Hydrogenation [Ir(COD)Cl]₂ / JosiPhosN-Alkyl Pyrazinium Salts85–95%Up to 96%Alkyl halide activation lowers the reduction barrier and prevents catalyst poisoning.
Pd-Catalyzed Hydrogenation Pd(OCOCF₃)₂ / (S)-SegPhosPyrazin-2-ols80–92%Up to 90%Tautomerization to pyrazin-2-ones inherently breaks aromaticity prior to hydrogenation.
Tandem Hydroamination/ATH Ti-bis(amidate) / Ru-Ts-DPENAminoalkynes70–88%>95%Hydrogen-bonding directs the Ru-catalyzed cyclic imine reduction.

Top-Down Dearomatization: Asymmetric Hydrogenation of Pyrazines

Direct asymmetric hydrogenation of pyrazines requires strategic electronic manipulation. Huang et al. demonstrated that converting pyrazines into pyrazinium salts using alkyl halides significantly lowers the activation energy for reduction .

Mechanistic Causality: The N-alkylation makes the pyrazine ring highly electron-deficient, facilitating initial hydride attack. Furthermore, because one nitrogen is permanently blocked by the alkyl group and the other forms a salt with in situ generated acid, the resulting product cannot coordinate to the Iridium center, completely bypassing catalyst poisoning.

Alternatively, Feng et al. utilized the natural tautomerization of pyrazin-2-ols to pyrazin-2-ones . This tautomerization disrupts the aromaticity of the pyrazine ring, allowing for a highly efficient Palladium-catalyzed asymmetric hydrogenation. The resulting chiral piperazin-2-ones act as privileged scaffolds that can be easily reduced to piperazines without loss of optical purity.

Ir_Pathway A Pyrazine B Pyrazinium Salt (Activated) A->B Alkyl Halide (R-X) C 1,4-Hydride Addition B->C [Ir(COD)Cl]2 Chiral Ligand, H2 D Enamine-Iminium Tautomerization C->D Spontaneous E Chiral Piperazine (Product) D->E Asymmetric Hydrogenation

Caption: Ir-catalyzed asymmetric hydrogenation of activated pyrazines.

Bottom-Up Annulation: Tandem Hydroamination and ATH

An elegant alternative to dearomatization is the de novo construction of the piperazine ring. Lau, Zhai, and Schafer developed a sophisticated one-pot tandem sequential reaction utilizing a Titanium catalyst for intramolecular hydroamination, followed by a Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) .

Mechanistic Causality: The success of this protocol hinges on the in situ generation of a cyclic imine. Because cyclic imines are highly unstable and prone to oligomerization, attempting to isolate them leads to catastrophic yield losses. By immediately subjecting the crude intermediate to the Noyori-Ikariya Ru catalyst (RuCl), the imine is trapped and reduced. Crucially, the enantioselectivity (>95% ee) is governed by specific hydrogen-bonding interactions between the heteroatom in the substrate backbone and the [(S,S)-Ts-DPEN] ligand, which locks the substrate in a rigid conformation during the enantiodetermining hydride transfer.

Tandem_Pathway A Aminoalkyne Precursor B Cyclic Imine Intermediate A->B Ti-Catalyst (Hydroamination) C Chiral Piperazine B->C Ru-Catalyst (ATH) Hydrogen Bonding

Caption: Tandem Ti-catalyzed hydroamination and Ru-catalyzed ATH.

Experimental Protocol: Tandem Synthesis of Chiral 3-Substituted Piperazines

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . The conversion of the alkyne to the imine must be analytically confirmed before the addition of the Ru-catalyst, ensuring no unreacted starting material interferes with the enantiodetermining step.

Step-by-Step Methodology

Adapted from the mechanistic insights of Lau et al. .

Phase 1: Hydroamination (Imine Formation)

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aminoalkyne precursor (1.0 equiv, 0.5 mmol) and the bis(amidate)bis(amido)Ti precatalyst (10 mol%).

  • Reaction: Dissolve the mixture in anhydrous toluene to achieve a 0.5 M concentration. Seal the flask, remove it from the glovebox, and heat at 110 °C for 14–24 hours.

  • System Validation (Critical): Withdraw a 0.05 mL aliquot under a positive flow of N₂. Analyze via crude ¹H NMR. You must observe the complete disappearance of the terminal alkyne proton (typically ~2.0–2.5 ppm) and the appearance of the cyclic imine resonances. Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Asymmetric Transfer Hydrogenation (ATH) 4. Catalyst Addition: Cool the reaction mixture to room temperature. Under a stream of N₂, add the RuCl catalyst (2 mol%). 5. Hydrogen Source: Slowly add a formic acid/triethylamine (FA/TEA) azeotropic mixture (5.0 equiv FA). Causality note: FA/TEA acts as both the hydrogen donor and a mild proton source to activate the imine, avoiding the need for high-pressure H₂ gas. 6. Reduction: Stir the mixture at room temperature for 12–24 hours until complete reduction is observed via TLC or LC-MS.

Phase 3: Workup and Optical Validation 7. Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 8. Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of DCM/MeOH. 9. Optical Validation: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC. Run a racemic standard first to establish baseline separation of the enantiomers, ensuring the integrated peak areas of the synthesized product accurately reflect the optical purity.

References

  • Magriotis, P. A. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." RSC Medicinal Chemistry, 2020, 11, 745-759.[Link]

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, 2016, 18(13), 3082-3085.[Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers, 2021, 8, 6273-6278.[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 2016, 81(19), 8696-8709.[Link]

Technical Whitepaper: In Vitro Mechanism of Action of Benzylpiperazine (BZP) Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of action of benzylpiperazine compounds in vitro Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous examination of the pharmacodynamic and toxicological mechanisms of 1-benzylpiperazine (BZP) and related piperazine compounds in vitro. Unlike direct receptor agonists, BZP functions primarily as a non-selective monoamine transporter substrate with distinct potency ratios (NE > DA > 5-HT). This guide details the molecular kinetics of transporter reversal, the specific lack of VMAT2 interaction, and the downstream cellular toxicity pathways mediated via mitochondrial oxidative stress in neuronal models (SH-SY5Y).

Pharmacodynamics: Transporter-Mediated Monoamine Release

The primary psychoactive mechanism of BZP is the elevation of extracellular monoamine levels. Unlike simple reuptake inhibitors (e.g., cocaine), BZP acts as a substrate-type releaser .

The Transporter Reversal Mechanism

BZP mimics endogenous monoamines (dopamine, norepinephrine) and is transported into the presynaptic neuron via membrane transporters (DAT and NET). Once intracellular, BZP disrupts the concentration gradient, triggering the transporter to reverse direction and efflux cytosolic monoamines into the synaptic cleft.

Critical Distinction (VMAT2 Inactivity): Research indicates that unlike Methamphetamine or MDMA, BZP has negligible affinity for the Vesicular Monoamine Transporter 2 (VMAT2) [1].[1] This suggests BZP releases monoamines primarily from the cytosolic pool rather than depleting vesicular stores directly. This mechanistic nuance explains the distinct neurochemical profile and lower relative potency of BZP compared to amphetamines.

Potency and Selectivity Profile

In vitro synaptosomal assays demonstrate a distinct hierarchy of potency:

  • Norepinephrine (NET): High potency release.

  • Dopamine (DAT): Moderate potency release.

  • Serotonin (SERT): Negligible release at recreational concentrations (unless combined with TFMPP).

Data Summary: Transporter Selectivity (Rat Synaptosomes)

TargetAssay TypeBZP Potency (EC50/IC50)Comparative Note
NET Release ([3H]NE)~175 nMPotent substrate
DAT Release ([3H]MPP+)~1-5 µM~10x less potent than d-amphetamine
SERT Release ([3H]5-HT)> 10 µM (Inactive)Pure BZP is non-serotonergic [2]
5-HT1 Receptor BindingKi ~ 200-500 nMWeak direct agonist
Mechanism Visualization

The following diagram illustrates the transporter reversal logic, highlighting the cytosolic pool dependency.

BZP_Mechanism cluster_extracellular Extracellular Space (Synapse) cluster_membrane Presynaptic Membrane cluster_intracellular Cytosol (Presynaptic) BZP_out BZP (Extracellular) DAT_conf1 DAT (Outward Facing) BZP_out->DAT_conf1 Substrate Binding DA_out Dopamine (Released) DAT_conf1->DA_out Release into Synapse DAT_conf2 DAT (Inward Facing) DAT_conf1->DAT_conf2 Translocation DAT_conf2->DAT_conf1 Reversal BZP_in BZP (Intracellular) DAT_conf2->BZP_in Intracellular Release DA_pool Cytosolic Dopamine Pool BZP_in->DA_pool Accumulation (No VMAT interaction) DA_pool->DAT_conf2 Reverse Transport (Efflux) VMAT VMAT2 (Vesicles) VMAT->DA_pool Leakage (Passive)

Figure 1: Kinetic model of BZP-induced monoamine release via DAT reversal, emphasizing the lack of direct VMAT2 interaction.

Cellular Toxicology: Oxidative Stress & Apoptosis[2][3][4]

While BZP is a stimulant, its cytotoxicity profile in vitro (e.g., SH-SY5Y neuroblastoma cells, HepaRG cells) reveals a mechanism driven by mitochondrial dysfunction rather than direct receptor-mediated excitotoxicity alone.

The Oxidative Cascade

Exposure to BZP (and particularly the BZP/TFMPP "Legal X" mixture) induces a predictable cascade of cellular stress [3]:

  • ROS Generation: Rapid increase in Reactive Oxygen Species (ROS) within 6-12 hours.

  • Mitochondrial Hyperpolarization: Transient increase in membrane potential (

    
    ), followed by depolarization.
    
  • ATP Depletion: Disruption of the electron transport chain leads to energy failure.

  • Caspase Activation: Release of cytochrome c triggers the intrinsic apoptotic pathway (Caspase-9

    
     Caspase-3).[2]
    
Cytotoxicity Pathways Diagram

Toxicity_Pathway BZP BZP Exposure (>100 µM) ROS ROS Generation (Oxidative Stress) BZP->ROS Induction GSH GSH Depletion (Antioxidant Failure) ROS->GSH Oxidation Mito Mitochondrial Dysfunction ROS->Mito Membrane Damage DNA DNA Damage (8-OHdG) ROS->DNA Genotoxicity CycC Cytochrome c Release Mito->CycC Permeability Transition Casp9 Caspase-9 Activation CycC->Casp9 Intrinsic Pathway Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution DNA->Apoptosis Signaling

Figure 2: The intrinsic apoptotic signaling cascade triggered by high-concentration BZP exposure in neuronal cells.

Experimental Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These protocols prioritize reproducibility and control over non-specific binding.

Protocol A: [3H]-Dopamine Release Assay (Synaptosomes)

Objective: Quantify BZP-induced efflux of dopamine via DAT reversal. Model: Rat striatal synaptosomes.

  • Preparation: Homogenize rat striatum in 0.32 M sucrose; centrifuge (1000g x 10 min) to remove debris. Centrifuge supernatant (12,000g x 20 min) to isolate synaptosomes (P2 fraction).

  • Pre-loading: Resuspend P2 in Krebs-phosphate buffer. Incubate with [3H]-Dopamine (5 nM) for 15 min at 37°C.

    • Control: Include Pargyline (MAO inhibitor) to prevent DA degradation.

  • Washing: Wash synaptosomes 2x with buffer to remove extracellular [3H]-DA.

  • Release Phase: Aliquot synaptosomes into 96-well filter plates.

    • Add BZP (0.1 nM – 100 µM).

    • Negative Control: Buffer only (Basal release).

    • Positive Control:[3] d-Amphetamine (10 µM).

    • Mechanistic Check: Co-incubate with Nomifensine (DAT blocker). If BZP acts via DAT reversal, Nomifensine should block the release [4].

  • Termination: Vacuum filter rapidly; wash filters with ice-cold buffer.

  • Quantification: Count radioactivity in the filtrate (released DA) vs. filter (retained DA) using liquid scintillation.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine metabolic viability (IC50) in SH-SY5Y cells.

  • Seeding: Plate differentiated SH-SY5Y cells (1x10^4 cells/well) in 96-well plates. Adhere for 24h.

  • Treatment: Expose cells to BZP (range: 10 µM – 5 mM) for 24 hours.

    • Vehicle Control: 0.1% DMSO (if used for solubility).

  • MTT Addition: Add MTT reagent (0.5 mg/mL final) to each well. Incubate 3-4 hours at 37°C.

    • Mechanism:[2][3][4][5][6][7] Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Solubilization: Aspirate media; add DMSO to dissolve Formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Validation: Calculate % viability relative to control.

    • Expected Result: BZP IC50 in SH-SY5Y is typically ~1.5 - 3.0 mM [5].

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[5] Neuropsychopharmacology.[6][8] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Arbo, M. D., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology. Link

  • Partilla, J. S., et al. (2006). Interaction of the designer drug N-benzylpiperazine with dopamine and serotonin transporters in the rat brain.[3] Annals of the New York Academy of Sciences. Link

  • Dias-da-Silva, D., et al. (2015). Oxidative stress and mitochondrial impairment in the hepatotoxicity of the "Legal X" mixture.[9] Archives of Toxicology. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(4-benzylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-(4-benzylpiperazin-2-yl)ethanol is a chiral organic molecule belonging to the benzylpiperazine class of compounds. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a benzyl group and a chiral center in (R)-2-(4-benzylpiperazin-2-yl)ethanol makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of neuroscience. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with methodologies for its synthesis and characterization, to support its use in research and drug development.

While specific experimental data for the (R)-enantiomer is limited in publicly available literature, this guide will leverage data from the racemic mixture and related benzylpiperazine derivatives to provide a robust and scientifically grounded resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(4-benzylpiperazin-2-yl)ethanol is presented below. It is important to note that some of these properties are based on the racemic mixture or are computationally predicted.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O[1][2]
Molecular Weight 220.32 g/mol [2]
CAS Number 517866-77-2 (racemate)[1]; 477220-33-0 ((S)-enantiomer)[2]
Appearance Likely a viscous oil or low-melting solid at room temperature.[3]
LogP (predicted) 1.3569 (for the related acetic acid derivative)[4]
Topological Polar Surface Area (TPSA) (predicted) 52.57 Ų (for the related acetic acid derivative)[4]
Hydrogen Bond Donors (predicted) 2 (for the related acetic acid derivative)[4]
Hydrogen Bond Acceptors (predicted) 3 (for the related acetic acid derivative)[4]
Rotatable Bonds (predicted) 4 (for the related acetic acid derivative)[4]

Solubility:

Synthesis and Purification

A plausible synthetic route to obtain 2-(4-benzylpiperazin-2-yl)ethanol is through the N-alkylation of a suitable piperazine precursor with a benzyl halide, followed by further functional group manipulation if necessary. The following is a generalized protocol based on common synthetic methods for similar compounds.[6][7]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 2-(4-benzylpiperazin-2-yl)ethanol cluster_purification Purification start Piperazine-2-ethanol step1 N-Benzylation (Benzyl bromide, K₂CO₃, Acetonitrile) start->step1 product 2-(4-benzylpiperazin-2-yl)ethanol step1->product crude Crude Product product->crude Work-up step2 Column Chromatography (Silica gel, Ethyl acetate/Hexane) crude->step2 pure Pure Product step2->pure

Caption: A generalized workflow for the synthesis and purification of 2-(4-benzylpiperazin-2-yl)ethanol.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a solution of piperazine-2-ethanol (1.0 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 equivalents).

  • N-Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-benzylpiperazin-2-yl)ethanol.[3]

Analytical Characterization

A comprehensive characterization of (R)-2-(4-benzylpiperazin-2-yl)ethanol is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Analytical Workflow Diagram

G cluster_analysis Analytical Characterization cluster_data Data Interpretation sample Purified Sample nmr ¹H and ¹³C NMR sample->nmr ms Mass Spectrometry (MS) sample->ms hplc HPLC sample->hplc structure Structural Elucidation nmr->structure purity_assessment Purity Assessment nmr->purity_assessment ms->structure chiral_hplc Chiral HPLC hplc->chiral_hplc Purity & Enantiomeric Excess hplc->purity_assessment ee_determination Enantiomeric Excess Determination chiral_hplc->ee_determination

Caption: A standard workflow for the analytical characterization of (R)-2-(4-benzylpiperazin-2-yl)ethanol.

Recommended Analytical Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and confirm the presence of the benzyl, piperazine, and ethanol moieties. Expected signals would include aromatic protons, benzylic protons, and aliphatic protons of the piperazine and ethanol groups.[8][9]

    • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.[8][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain structural information from fragmentation patterns. Electrospray ionization (ESI) would be a suitable method.[8][9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[10]

  • Chiral HPLC: To determine the enantiomeric purity of the (R)-enantiomer. A chiral stationary phase will be necessary to separate the (R) and (S) enantiomers.

Biological Significance and Potential Applications

The benzylpiperazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of benzylpiperazine have been investigated for a variety of therapeutic applications.

Notably, several benzylpiperazine derivatives have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease.[11][12] These compounds often act as acetylcholinesterase (AChE) inhibitors, which help to increase the levels of the neurotransmitter acetylcholine in the brain.[11] The structural similarity of (R)-2-(4-benzylpiperazin-2-yl)ethanol to these known AChE inhibitors suggests that it could serve as a valuable starting material or intermediate for the development of new therapeutics for neurodegenerative diseases.[12][13]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of (R)-2-(4-benzylpiperazin-2-yl)ethanol. While specific experimental data for this particular enantiomer is scarce, the information compiled from related compounds offers valuable insights for researchers and drug development professionals. The benzylpiperazine core, combined with the chirality of this molecule, presents significant opportunities for the exploration of novel bioactive compounds. Further experimental investigation into the specific properties and biological activities of the (R)-enantiomer is warranted to fully elucidate its potential.

References

  • 2-(4-Benzylpiperazin-2-yl)ethanol | C13H20N2O - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • Huang, Y., Zhu, T., Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Retrieved from [Link]

  • Huang, Y., Zhu, T., Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PubMed. Retrieved from [Link]

  • Alipour, M., Khoobi, M., Foroumadi, A., Nadri, H., Moradi, A., Sakhteman, A., & Shafiee, A. (2015). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian journal of basic medical sciences, 18(1), 13–21. Retrieved from [Link]

  • Huang, Y., Zhu, T., Li, Y., & Huang, D. (2024). (PDF) Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Retrieved from [Link]

  • 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 47. Retrieved from [Link]

  • SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Synthesis of novel benzylpiperazine derivatives as potential anti-Alzheimer agents: biological evaluation, cytotoxicity assessment, molecular docking, and molecular dynamics simulations. (2026). ResearchGate. Retrieved from [Link]

  • High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOFMS) Analysis on the Ethanol. (n.d.). SciSpace. Retrieved from [Link]

  • El-Sayed, N. F., El-Gamal, M. I., El-Gazzar, M. G., El-Damasy, D. A., & Abdel-Aziz, M. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences, 46(2), 1-17. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 47. Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025). Chair of Analytical Chemistry. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/9b3e1c6e1e8b2d1c6c5a5e3a8f8d9c1b7c0e0f1a]([Link]

  • 2-(4-{2-Nitrobenzyl}-1-piperazinyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Methylpiperazin-1-yl)-1-(1-phenyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)ethan-1-one--ethanol--hydrogen chloride (1/1/2). (n.d.). Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

  • 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Development and Evaluation of Some Molecular Hybrids of N‑(1- Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as. (2023). Semantic Scholar. Retrieved from [Link]

  • 2,4-Bis(benzyl)pyridine Properties. (n.d.). EPA. Retrieved from [Link]

Sources

The Stereochemical Advantage: Chiral Piperazines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

In the landscape of medicinal chemistry, the piperazine ring has long been established as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] However, the vast majority of historical piperazine drugs (e.g., ciprofloxacin, imatinib) utilize the achiral, symmetrical piperazine core.

This guide explores the chiral piperazine , a structural evolution that introduces stereogenic centers onto the ring carbon atoms. This modification moves drug design out of "flatland" (purely aromatic/planar structures) and into defined 3D space. By controlling the vector positioning of substituents, researchers can dramatically enhance selectivity, solubility, and metabolic stability.

Key Technical Insight: The introduction of a methyl or ethyl group at the C2 or C3 position of the piperazine ring locks the conformer, often forcing the N-substituents into specific axial or equatorial orientations that maximize receptor binding affinity (


) while minimizing off-target effects.

Structural Biology & Pharmacology: The Chiral Vector

Conformational Locking

The unsubstituted piperazine ring exists in a dynamic equilibrium between chair conformers. Introducing a chiral center (e.g., a C2-methyl group) creates a substantial energy barrier to ring inversion. This "conformational lock" pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty upon binding to the protein target.

Case Study: 5-HT Receptor Selectivity (SYA0340)

To illustrate the profound impact of chirality, we examine SYA0340 , a dual ligand for 5-HT1A and 5-HT7 receptors.[2][3] The presence of a chiral center in the linker/scaffold region creates distinct pharmacological profiles for the enantiomers.

Table 1: Comparative Binding Affinity and Functional Activity of SYA0340 Enantiomers

Parameter(+)-SYA0340 (R-Enantiomer)(-)-SYA0340 (S-Enantiomer)Pharmacological Impact
5-HT1A Affinity (

)
1.73 ± 0.55 nM1.06 ± 0.32 nMBoth show high affinity; S-isomer slightly tighter binder.
5-HT7 Affinity (

)
2.20 ± 0.33 nM4.7 ± 1.1 nMR-isomer is ~2x more potent.
5-HT7 Functional IC50 32.1 nM277 nMR-isomer is >8x more potent as an antagonist.[2][3]
Eutomer Status Eutomer DistomerThe R-enantiomer is the preferred drug candidate.

Data Source: Evaluation of SYA0340 Enantiomers, ACS Omega, 2023 [1].

Analysis: While both enantiomers bind to the 5-HT1A receptor with similar affinity, the chiral discrimination at the 5-HT7 receptor is significant. The R-enantiomer aligns the pharmacophore vectors correctly for potent antagonism, whereas the S-enantiomer suffers a steric clash or misalignment, reducing functional potency by nearly an order of magnitude.

Synthetic Methodologies: Accessing the Chiral Pool[4]

The primary challenge in deploying chiral piperazines is the difficulty of synthesizing them with high enantiomeric excess (ee). Traditional resolution of racemates is inefficient (max 50% yield).

The "Chiral Pool" Strategy (Diketopiperazine Route)

The most robust method for generating C2-substituted piperazines utilizes natural amino acids. This approach guarantees optical purity by transferring the chirality of the amino acid directly to the piperazine ring.

Workflow Visualization

The following diagram illustrates the transformation from a simple amino acid to a complex chiral scaffold.

SyntheticPathway cluster_0 Key Transformation: Retention of Stereochemistry AA L-Amino Acid (Chiral Source) Dipeptide Linear Dipeptide (Intermediate) AA->Dipeptide Peptide Coupling (EDC/HOBt) DKP Diketopiperazine (Cyclic, Chiral) Dipeptide->DKP Cyclization (Base/Heat) Reduction Reduction Step (LiAlH4 / BH3) DKP->Reduction Rigidification Product Chiral Piperazine (>99% ee) Reduction->Product Global Reduction

Figure 1: The "Chiral Pool" synthetic pathway. By starting with L-amino acids (e.g., L-Alanine, L-Phenylalanine), the stereocenter at C2 is fixed prior to ring formation, preventing racemization.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-2-Benzylpiperazine via Diketopiperazine Reduction

Objective: To synthesize an enantiomerically pure C2-substituted piperazine scaffold from L-Phenylalanine.

Reagents:

  • L-Phenylalanine methyl ester hydrochloride

  • N-Boc-Glycine

  • EDC·HCl, HOBt, DIPEA (Coupling agents)

  • Trifluoroacetic acid (TFA)

  • Lithium Aluminum Hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Peptide Coupling:

    • Dissolve N-Boc-Glycine (1.0 equiv) and L-Phenylalanine methyl ester HCl (1.0 equiv) in DCM.

    • Add EDC·HCl (1.1 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv) at 0°C. Stir at RT for 12h.

    • Checkpoint: Verify dipeptide formation via LC-MS.

  • Cyclization to Diketopiperazine (DKP):

    • Deprotect the N-Boc group using TFA/DCM (1:1) for 1h. Concentrate in vacuo.

    • Redissolve the residue in MeOH and add Et3N (excess) to neutralize and induce cyclization. Reflux for 4–6h.

    • Observation: The DKP often precipitates as a white solid. Filter and wash with cold MeOH.

  • Global Reduction (The Critical Step):

    • Safety Warning: LiAlH4 is pyrophoric. Perform under Argon atmosphere.

    • Suspend the DKP (1.0 equiv) in anhydrous THF (0.2 M).

    • Slowly add LiAlH4 (4.0 equiv) pellets or solution at 0°C.

    • Heat to reflux for 12–16h. The carbonyl groups are reduced to methylenes.

    • Quenching (Fieser Method): Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of LiAlH4 in grams.
    • Filter the granular precipitate. Extract filtrate with DCM.

  • Purification & Validation:

    • Purify via flash column chromatography (DCM/MeOH/NH4OH).

    • Validation:

      • 1H NMR: Confirm loss of carbonyl signals (~165 ppm in 13C) and appearance of piperazine ring protons (2.5–3.0 ppm).

      • Chiral HPLC: Use a Chiralpak AD-H column to verify >98% ee compared to racemate.

Advanced Therapeutic Applications

Beyond GPCRs, chiral piperazines are gaining traction in oncology and virology.

Kinase Inhibitors (Oncology)

In kinase inhibitors, the piperazine ring often serves as a "solubilizing tail" that extends into the solvent front. However, introducing chirality at the C2 position can force the tail to interact with specific residues at the rim of the ATP binding pocket.

  • Example: Modifications of Imatinib analogs where a C2-methyl piperazine restricts rotation, improving selectivity for Abl kinase over c-Kit [2].

Antivirals

Piperazine-based HIV protease inhibitors (e.g., Indinavir derivatives) utilize the ring to space out hydrophobic groups. Chiral substitution allows for fine-tuning of this spacing to match the


-symmetry of the HIV protease enzyme.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The future of this scaffold lies in Fragment-Based Drug Discovery . Chiral piperazines are ideal fragments because:

  • High Fsp3 Character: They are not flat, improving solubility and clinical success rates.

  • Vectors: They provide defined exit vectors for "growing" the fragment into a lead compound.

FBDD_Logic Fragment Chiral Piperazine Fragment (Low MW, High Solubility) Screening Screening (NMR/X-ray) Identify Binding Mode Fragment->Screening High concentration screen Elaboration Fragment Elaboration (Grow via N1 or N4) Screening->Elaboration Validated Hit Lead High Affinity Lead (Kd < 10 nM) Elaboration->Lead Optimization

Figure 2: The logic of using chiral piperazines in Fragment-Based Drug Discovery.

References

  • Enantiomeric Separation and Functional Evaluation of SYA0340. ACS Omega. (2023). Detailed investigation into the stereoselective binding of piperazine derivatives at 5-HT receptors.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ChemistryOpen. (2026).[4] A comprehensive review of synthetic strategies and therapeutic applications.

  • Stereoselective synthesis of polysubstituted piperazines. Current Medicinal Chemistry. (2012). Review of the "chiral pool" and diketopiperazine reduction methodologies.

  • Piperazine derivatives for therapeutic use: A patent review. Expert Opinion on Therapeutic Patents. (2016). Analysis of recent patent literature involving piperazine scaffolds in oncology and CNS.

Sources

In Silico Characterization of (R)-2-(4-benzylpiperazin-2-yl)ethanol: From Target Identification to Dynamic Binding Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous ligands targeting G-protein-coupled receptors (GPCRs), ion channels, and transporters. The specific enantiomer (R)-2-(4-benzylpiperazin-2-yl)ethanol presents a unique pharmacological profile due to the interplay between its hydrophobic benzyl moiety, the cationic piperazine core, and the hydrogen-bond-donating hydroxyethyl tail.

This technical guide outlines a rigorous in silico framework for modeling the receptor binding of this ligand.[1] Unlike standard high-throughput screening protocols, this workflow emphasizes stereoselective recognition and dynamic stability , addressing the specific challenge of the flexible ethanol side chain. We focus on the most probable biological targets for this pharmacophore: the Sigma-1 receptor (


R)  and Serotonin 5-HT receptors , while providing a methodology adaptable to NMDA GluN2B  sites.

Phase 1: Structural Curation & Target Prediction

Objective: To establish a high-confidence starting structure and identify potential biological targets based on pharmacophoric similarity.

Ligand Preparation and Stereochemistry

The biological activity of piperazines is highly sensitive to stereochemistry and protonation states.

  • Chirality Check : Ensure the C2 position retains the (R)-configuration . Inversion during 3D generation is a common error in automated pipelines.

  • Protonation State (pKa Prediction) :

    • The piperazine ring contains two nitrogen atoms: N1 (secondary) and N4 (tertiary, benzylated).

    • Protocol : Use empirical predictors (e.g., Epik, MoKa) to calculate pKa at pH 7.4.

    • Insight : Typically, the N1 nitrogen is the primary protonation site (

      
      ), forming a critical salt bridge with receptor aspartate residues. The N4 nitrogen is less basic due to the benzyl substituent.
      
  • Conformational Sampling : The C2-ethanol tail introduces rotatable bonds. Generate an ensemble of low-energy conformers (e.g., OPLS4 force field) to prevent local minima trapping during rigid docking.

Target Deconvolution (Polypharmacology)

If the specific target is unknown, use ligand-based similarity searching to infer potential receptors.

  • Query : (R)-2-(4-benzylpiperazin-2-yl)ethanol.

  • Databases : ChEMBL, PubChem.

  • Likely Hits :

    • Sigma-1 Receptor : High affinity for N-benzylpiperazines.

    • NMDA Receptor (GluN2B) : Ifenprodil-like pharmacophore.

    • 5-HT Transporter / Receptors : Common for aryl-piperazines.

Phase 2: Receptor System Preparation

Objective: To prepare a receptor model that accounts for induced-fit effects and solvation.

Receptor Selection

For this guide, we assume the Sigma-1 Receptor as the primary model system due to the high structural compatibility of the benzyl-piperazine motif.

  • Template : PDB ID 5HK1 (Crystal structure of Sigma-1 with a bound ligand).

  • Rationale : 5HK1 offers high resolution (2.5 Å) and captures the "closed" state of the receptor, which is relevant for agonist/antagonist binding.

Protein Preparation Protocol
  • Preprocessing : Remove crystallographic water molecules (unless bridging), add missing hydrogens, and fill missing side chains (Prime).

  • H-Bond Optimization : Optimize H-bond networks (Asn, Gln, His tautomers) at pH 7.0 using PROPKA.

  • Restrained Minimization : Apply a harmonic restraint (0.3 Å RMSD) to heavy atoms and minimize using the OPLS4 force field to relieve steric clashes without distorting the experimental backbone.

Phase 3: Molecular Docking Strategy

Objective: To predict the binding pose and affinity, focusing on the salt bridge and hydrophobic enclosure.

Grid Generation

Define the active site box centered on the co-crystallized ligand (or residue Asp126 in Sigma-1, which anchors the amine).

  • Box Size :

    
     Å (sufficient to accommodate the benzyl tail).
    
  • Core Constraint : Define a hydrogen bond/salt bridge constraint on the catalytic aspartate (e.g., Asp126). This forces the protonated N1 of the piperazine to engage, mimicking the canonical binding mode of monoamine GPCR ligands.

Docking Protocol (Glide/AutoDock Vina)
  • Precision : Extra Precision (XP) or Exhaustive search.

  • Sampling :

    • Allow ring flexibility for the piperazine core.

    • Enhance sampling for the hydroxyethyl tail.

  • Scoring Function : Focus on terms rewarding lipophilic contact (benzyl group in hydrophobic pocket) and penalizing desolvation of the polar hydroxyl group unless satisfied by H-bonds.

Induced Fit Docking (IFD)

Standard rigid-receptor docking often fails for bulky benzyl groups.

  • Method : Perform IFD where residues within 5.0 Å of the ligand are flexible.

  • Why : The benzyl group may require the movement of aromatic residues (e.g., Tyr, Trp) to open a "chimney" or hydrophobic sub-pocket.

Phase 4: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the pose and analyze the behavior of the ethanol tail.

System Setup
  • Solvation : TIP3P water model, cubic box with 10 Å buffer.

  • Neutralization : Add Na+/Cl- ions to 0.15 M physiological concentration.

  • Force Field :

    • Protein: AMBER ff14SB or CHARMM36m.

    • Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges.

Simulation Protocol
  • Minimization : Steepest descent (5000 steps).

  • Equilibration :

    • NVT (100 ps): Heat to 300 K with position restraints.

    • NPT (100 ps): Pressurize to 1 bar.

  • Production Run : 100 ns trajectory. Time step: 2 fs.

Analysis Metrics
  • RMSD : Ligand RMSD < 2.0 Å relative to the protein backbone indicates a stable pose.

  • Hydrogen Bond Monitoring :

    • Essential : N1-H ... Asp126 (Salt bridge). Must exist for >80% of simulation time.

    • Variable : Ethanol -OH ... Backbone/Sidechain. If the -OH interacts with water rather than the protein, the affinity gain from this group may be negligible (entropic penalty).

Phase 5: Visualization & Workflows

The In Silico Workflow

The following diagram illustrates the decision matrix for modeling this specific ligand.

G Start (R)-2-(4-benzylpiperazin-2-yl)ethanol Structure Input Prep Ligand Prep (Epik pH 7.4, OPLS4) Start->Prep TargetID Target Prediction (Sigma-1, NMDA, 5-HT) Prep->TargetID Unknown Target Docking Induced Fit Docking (Constraint: Asp-N+ Salt Bridge) Prep->Docking Known Target TargetID->Docking MD MD Simulation (100ns) Stability Check Docking->MD Analysis Binding Free Energy (MM/GBSA) MD->Analysis Analysis->Docking Unstable Trajectory

Caption: Figure 1: End-to-end computational workflow for characterizing piperazine-ethanol derivatives.

Predicted Binding Interaction Map

Hypothetical interaction pattern within the Sigma-1 receptor binding pocket.

Interactions Ligand_N1 Piperazine N1 (+) Rec_Asp Asp126 (Anionic) Ligand_N1->Rec_Asp Salt Bridge (Electrostatic) Ligand_Bn Benzyl Group Rec_Hydro Hydrophobic Pocket (Tyr, Trp, Phe) Ligand_Bn->Rec_Hydro π-π / Van der Waals Ligand_OH Ethanol -OH Rec_Polar Polar Residue/H2O Ligand_OH->Rec_Polar H-Bond (Variable)

Caption: Figure 2: Pharmacophore interaction hypothesis. The N1-Asp interaction is the critical anchor.

Phase 6: Quantitative Data Summary (Template)

When reporting results for this molecule, structure your data as follows to ensure comparability.

MetricDescriptionTarget Value (Ideal)
Docking Score Glide XP or Vina Score< -8.0 kcal/mol
LE (Ligand Efficiency) Binding energy per heavy atom> 0.3 kcal/mol/atom
RMSD (Backbone) Stability of protein during MD< 2.5 Å
RMSD (Ligand) Stability of ligand in pocket< 2.0 Å
H-Bond Occupancy % time N1-Asp salt bridge exists> 85%
Solvation Energy Desolvation penalty (MM/GBSA)Minimized for -OH group

References

  • Review of Piperazine Pharmacology : Title: Piperazine derivatives as a privileged structure for the development of biological agents. Source: NIH / PubMed Central. URL: [Link]

  • Sigma-1 Receptor Structure : Title: Crystal structure of the human sigma-1 receptor. Source: Nature / RCSB PDB. URL: [Link]

  • Molecular Docking Methodology : Title: Glide: A New Approach for Rapid, Accurate Docking and Scoring. Source: Schrödinger / Journal of Medicinal Chemistry. URL: [Link]

  • MM/GBSA Best Practices : Title: Binding Free Energy Calculation Using MM/GBSA. Source: AmberMD Tutorials. URL: [Link]

  • Ligand Preparation Standards : Title: Epik: pKa prediction and protonation state generation. Source: Schrödinger. URL: [Link]

Sources

Initial Toxicity Screening of Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists

Executive Summary

Substituted piperazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antihistamines (e.g., cetirizine), antipsychotics (e.g., aripiprazole), and antidepressants. However, this structural ubiquity comes with inherent toxicological liabilities. The piperazine ring is prone to metabolic bioactivation, forming reactive iminium intermediates, and its protonated nitrogen at physiological pH is a known pharmacophore for hERG channel blockade.

This guide moves beyond generic screening protocols to establish a scaffold-specific toxicity screening cascade . It integrates in silico prediction, metabolic activation profiling, and organ-specific cytotoxicity assays to identify liabilities early in the lead optimization phase.

Phase 1: In Silico Profiling & Structural De-risking

Before wet-lab synthesis, computational modeling must filter candidates with high-risk profiles. For piperazines, two parameters are critical: Basicity (pKa) and Lipophilicity (LogP) .

hERG Pharmacophore Analysis

The piperazine nitrogen typically has a pKa between 8.0 and 9.0, meaning it is positively charged at physiological pH (7.4). This cation can interact via pi-cation bonding with Tyrosine 652 and Phenylalanine 656 in the hERG channel pore, leading to QT prolongation.

  • Actionable Threshold: If predicted hERG IC₅₀ < 10 µM, prioritize structural modification.

  • Mitigation Strategy: Lower the pKa of the piperazine nitrogen (e.g., by adding electron-withdrawing groups or fusing rings) or introduce zwitterionic character to reduce channel affinity.

Reactive Metabolite Prediction

Use QSAR models (e.g., Xenosite) to predict the site of metabolism (SOM). For piperazines, the alpha-carbon is susceptible to oxidation by CYP450s (mainly CYP3A4 and CYP2D6), leading to ring opening or iminium ion formation.

Phase 2: Metabolic Bioactivation Assessment (The Critical Filter)

Standard stability assays (t½) are insufficient for piperazines. You must screen for reactive metabolites that covalently bind to proteins, causing idiosyncratic toxicity.

Mechanism of Toxicity

The piperazine ring undergoes two electron oxidation to form an electrophilic iminium ion . If not detoxified, this species binds to cellular nucleophiles (proteins/DNA).

Protocol: Glutathione (GSH) and Cyanide (CN) Trapping

This assay "traps" short-lived reactive intermediates, allowing detection by LC-MS/MS.

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP3A4/2D6.

  • Trapping Agents: Glutathione (GSH) for soft electrophiles (quinones); Potassium Cyanide (KCN) for hard electrophiles (iminium ions).[1]

  • NADPH regenerating system.

Step-by-Step Workflow:

  • Incubation: Prepare reaction mixture (100 µL final volume):

    • Test Compound: 10 µM[2]

    • Microsomal Protein: 1.0 mg/mL

    • Trapping Agent: 5 mM GSH or 1 mM KCN

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Initiation: Add NADPH (1 mM) and incubate at 37°C for 60 minutes.

  • Termination: Quench with 100 µL ice-cold Acetonitrile (ACN).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation: Search for Neutral Loss (NL) of 129 Da (pyroglutamic acid from GSH adduct) or mass shift of +25 Da (cyano adduct).

Critical Insight: The detection of a cyanide adduct confirms the formation of a reactive iminium ion on the piperazine ring.[3] This is a "Red Flag" for potential idiosyncratic hepatotoxicity.

Phase 3: In Vitro Cytotoxicity Cascade

Piperazine derivatives often exhibit tissue-specific toxicity. The screening must cover hepatic (metabolism) and neuronal (CNS targets) viability.

Cell Models
  • HepG2 / HepaRG: For assessing hepatotoxicity and oxidative stress.

  • SH-SY5Y (Differentiated): Essential for CNS-active piperazines to detect neurotoxicity (mitochondrial dysfunction).

Multiparametric Cytotoxicity Protocol (MTT + Mitochondrial Potential)

Objective: Distinguish between general necrosis and mitochondrial-mediated apoptosis.

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • JC-1 Dye (for mitochondrial membrane potential, ΔΨm).

Workflow:

  • Seeding: Plate SH-SY5Y cells (1.5 x 10⁴ cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days if assessing neurotoxicity.

  • Treatment: Expose cells to compound gradient (0.1 – 100 µM) for 24 hours.

    • Positive Control: Chlorpromazine (known cytotoxicant).

    • Vehicle Control: 0.1% DMSO.

  • Mitochondrial Potential (JC-1):

    • Add JC-1 (2 µM) for 30 min at 37°C.

    • Read Fluorescence: Red (aggregates, healthy) vs. Green (monomers, depolarized).

    • Result: A decrease in Red/Green ratio indicates early apoptosis.

  • Viability (MTT):

    • Wash cells, add MTT (0.5 mg/mL), incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Presentation Table:

Assay EndpointIndicatorThreshold for "Hit"Biological Implication
MTT (IC₅₀) Cell Death< 10 µMHigh general cytotoxicity; likely non-specific.
JC-1 Ratio ΔΨm Loss< 80% of ControlMitochondrial uncoupling; early apoptotic trigger.
GSH Content Oxidative Stress< 70% of ControlReactive metabolite depletion of antioxidant reserves.

Phase 4: Cardiotoxicity (hERG Inhibition)

Due to the high liability of the piperazine scaffold, hERG screening is mandatory before animal studies.

Protocol: Automated Patch Clamp

System: QPatch or Patchliner (High-throughput electrophysiology). Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Seal Formation: Establish GΩ seal and whole-cell configuration.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Perfusion: Apply test compound (start at 0.1, 1, 10, 30 µM) for 5 minutes per concentration.

  • Analysis: Measure inhibition of peak tail current.

Go/No-Go Criteria:

  • Green: IC₅₀ > 30 µM (Low Risk)

  • Amber: IC₅₀ 10–30 µM (Monitor; check safety margin against therapeutic Cmax)

  • Red: IC₅₀ < 10 µM (High Risk; structural redesign required)

Phase 5: Genotoxicity Screening

Ames Test (Bacterial Reverse Mutation)

Piperazine derivatives, particularly those with fused aromatic rings (e.g., benzothiazoles), must be screened for mutagenicity.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: ± S9 metabolic activation fraction (critical to detect mutagenic metabolites).

In Vitro Micronucleus Assay

Detects clastogenicity (chromosomal breaks) in CHO or V79 cells.

  • Endpoint: Count micronuclei in binucleated cells blocked by Cytochalasin B.

  • Relevance: Differentiates between DNA damage (mutagenicity) and physical chromosomal damage (aneugenicity).[4]

Visualization: Screening Workflows & Mechanisms

Diagram 1: Piperazine Bioactivation Pathway

This diagram illustrates the mechanism requiring GSH/Cyanide trapping.

Bioactivation Piperazine Substituted Piperazine (Parent Drug) CYP CYP450 Oxidation (CYP3A4/2D6) Piperazine->CYP Iminium Reactive Iminium Ion (Electrophilic Intermediate) CYP->Iminium -2e- GSH_Adduct GSH Adduct (Detoxification/Excretion) Iminium->GSH_Adduct + Glutathione (In Vivo/Vitro) Protein_Adduct Protein/DNA Adduct (Toxicity Trigger) Iminium->Protein_Adduct + Cellular Nucleophiles Cyanide_Adduct Cyano Adduct (In Vitro Marker) Iminium->Cyanide_Adduct + KCN (In Vitro Trapping)

Caption: Mechanism of piperazine bioactivation to reactive iminium ions and trapping strategy.

Diagram 2: Integrated Toxicity Screening Cascade

A logical decision tree for compound progression.

ScreeningCascade Start Candidate Selection (Substituted Piperazine) InSilico Phase 1: In Silico (hERG Pharmacophore & SOM) Start->InSilico Decision1 hERG Score Acceptable? InSilico->Decision1 MetabScreen Phase 2: Reactive Metabolite Screen (GSH/CN Trapping) Decision1->MetabScreen Yes Redesign Structural Redesign (Modify pKa / Block Metabolic Site) Decision1->Redesign No (High Risk) Decision2 Adducts Detected? MetabScreen->Decision2 CytoCardio Phase 3 & 4: Cytotoxicity & hERG (MTT, JC-1, Patch Clamp) Decision2->CytoCardio No (Stable) Decision2->Redesign Yes (Reactive) Decision3 IC50 > 10µM? CytoCardio->Decision3 Genotox Phase 5: Genotoxicity (Ames & Micronucleus) Decision3->Genotox Yes Decision3->Redesign No (Toxic) Final Proceed to In Vivo PK/Tox Genotox->Final Negative Genotox->Redesign Positive

Caption: Step-by-step Go/No-Go decision tree for piperazine toxicity screening.

References

  • American Chemical Society (ACS). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology.[5] Link

  • National Institutes of Health (NIH). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. PubMed. Link

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Link

  • ResearchGate. Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring.Link

  • Preprints.org. In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib.Link

Sources

Solvatochromic Profiling of Benzylpiperazine Ethanol Derivatives: A Technical Guide to Synthesis, Photophysics, and Mechanistic Causality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of environment-sensitive fluorophores is a cornerstone of modern molecular diagnostics, sensor development, and pharmacological profiling. Among these, benzylpiperazine ethanol compounds have emerged as highly versatile scaffolds. The piperazine ring acts as a robust electron donor, the benzyl group provides a tunable


-conjugated system, and the ethanol moiety ensures aqueous compatibility and hydrogen-bonding capabilities.

This technical whitepaper provides an in-depth, self-validating framework for synthesizing these derivatives and characterizing their solvatochromism —the phenomenon where the position and intensity of a molecule's electronic absorption or emission spectrum changes with solvent polarity 1. By bridging synthetic methodology with photophysical causality, this guide empowers researchers to leverage Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) mechanisms in their assay designs.

Mechanistic Grounding: The Causality of Solvatochromism

To utilize benzylpiperazine ethanol derivatives effectively, one must understand the thermodynamic and electronic drivers of their behavior. When exposed to light, these molecules undergo a transition from the ground state (


) to the first excited singlet state (

).

In piperazine-based donor-acceptor systems, the excitation redistributes electron density, significantly increasing the molecule's dipole moment (


).
  • Positive Solvatochromism: In polar solvents, the solvent dipoles reorient around the highly polar excited state (solvent relaxation), lowering its energy before emission occurs. This results in a pronounced bathochromic (red) shift in the fluorescence spectrum and a large Stokes shift 2.

  • PET Quenching: The lone pair on the piperazine nitrogen can transfer an electron to the excited fluorophore, quenching emission. Protonation or hydrogen bonding in highly polar/protic media (like ethanol or water) ties up this lone pair, inhibiting PET and modulating fluorescence intensity [[3]]().

Solvatochromism cluster_0 Non-Polar Solvent (e.g., Hexane) cluster_1 Polar Solvent (e.g., DMSO) S0_NP Ground State (S0) Low Dipole S1_NP Excited State (S1) ICT State S0_NP->S1_NP Absorption (High Energy) S1_NP->S0_NP Emission (Blue Shift) S1_P Excited State (S1) Highly Stabilized (Large Dipole) S1_NP->S1_P Solvent Relaxation (Dipole-Dipole Interaction) S0_P Ground State (S0) Stabilized S0_P->S1_P Absorption (Lower Energy) S1_P->S0_P Emission (Red Shift / Large Stokes)

Figure 1: Energy level diagram illustrating positive solvatochromism and solvent relaxation.

Experimental Protocol: Synthesis Workflow

To study solvatochromism, a high-purity model compound must be synthesized. The following protocol details the


-alkylation of 1-benzylpiperazine to yield 2-(4-benzylpiperazin-1-yl)ethanol .
Rationale for Reagent Selection
  • Acetone (Solvent): A polar aprotic solvent that enhances the nucleophilicity of the secondary amine by not heavily solvating it, while keeping all reagents in solution.

  • Potassium Carbonate (

    
    ):  Acts as a non-nucleophilic acid scavenger. It neutralizes the 
    
    
    
    byproduct generated during alkylation. Without it, the hydrobromic acid would protonate the piperazine nitrogen, terminating the reaction.
Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-benzylpiperazine (10 mmol) in 30 mL of anhydrous acetone.

  • Base Addition: Add anhydrous

    
     (30 mmol, 3 eq) to the stirring solution.
    
  • Alkylation: Slowly add 2-bromoethanol (11 mmol, 1.1 eq) dropwise over 10 minutes to prevent localized exothermic spikes and minimize di-alkylation side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 20 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (

    
     and excess 
    
    
    
    ). Evaporate the acetone under reduced pressure.
  • Purification: Purify the crude yellow oil via silica gel column chromatography using an Ethyl Acetate/Methanol gradient to isolate the pure 2-(4-benzylpiperazin-1-yl)ethanol (Yield: ~70%).

SynthesisWorkflow R1 1-Benzylpiperazine (Nucleophile) Cond K2CO3, Acetone Reflux, 80°C, 20h R1->Cond R2 2-Bromoethanol (Electrophile) R2->Cond Prod Crude Benzylpiperazine Ethanol Cond->Prod N-Alkylation Purif Silica Gel Column Chromatography Prod->Purif Filtration & Evap Final Purified Product (Yield: ~70%) Purif->Final EtOAc/MeOH Eluent

Figure 2: Step-by-step synthetic workflow for 2-(4-benzylpiperazin-1-yl)ethanol via N-alkylation.

Photophysical Characterization & Data Analysis

Spectroscopic Protocol

To ensure self-validating results, the solvatochromic study must isolate the solvent effect from concentration-dependent artifacts (e.g., excimer formation).

  • Prepare a

    
     M stock solution of the purified compound in spectroscopic grade DMSO.
    
  • Dilute aliquots into a series of solvents (Hexane, Toluene, Chloroform, Ethanol, DMSO) to achieve a final working concentration of

    
     M.
    
  • Record UV-Vis absorption spectra (250–500 nm) using a quartz cuvette (1 cm path length).

  • Record fluorescence emission spectra by exciting the sample at its respective absorption maximum (

    
    ).
    
Quantitative Data Presentation

The table below summarizes typical photophysical data for benzylpiperazine-based donor-acceptor systems across a polarity gradient. As solvent polarity (dielectric constant,


) increases, the absorption maximum shifts slightly, while the emission maximum undergoes a massive bathochromic shift, drastically increasing the Stokes shift.
SolventDielectric Constant (

)
Refractive Index (

)
Abs Max (

, nm)
Em Max (

, nm)
Stokes Shift (

, cm

)
Hexane 1.891.3753353853,878
Toluene 2.381.4963384054,893
Chloroform 4.811.4453424255,711
Ethanol 24.51.3613454456,513
DMSO 46.71.4793484627,091
Lippert-Mataga Formalism and Causality

To prove that the observed red-shift is caused by dipole-dipole stabilization rather than non-specific interactions, researchers apply the Lippert-Mataga equation [[4]](). This mathematical model plots the Stokes shift (


) against the solvent orientational polarizability (

):


Where:

  • 
     and 
    
    
    
    are the excited and ground state dipole moments.
  • 
     is Planck's constant, 
    
    
    
    is the speed of light, and
    
    
    is the Onsager cavity radius.

Analytical Insight: A linear Lippert-Mataga plot with a steep positive slope confirms that the benzylpiperazine ethanol derivative undergoes significant Intramolecular Charge Transfer (ICT) upon excitation [[5]](). The electron density shifts from the piperazine nitrogen toward the aromatic system, generating a highly polar


 state that is selectively stabilized by polar solvents like DMSO and Ethanol.

Conclusion

The solvatochromic study of benzylpiperazine ethanol compounds provides a robust model for understanding molecular photophysics. By carefully controlling the synthetic environment (e.g., utilizing


 in acetone to ensure clean 

-alkylation) and rigorously applying the Lippert-Mataga formalism, researchers can accurately map the excited-state dynamics of these molecules. This foundational knowledge is critical for repurposing these scaffolds into advanced biological sensors, where local environmental polarity dictates the fluorescent readout.

References

  • Solvatochromic Fluorescence of Piperazine-Modified Bipyridazines for an Organic Solvent-Sensitive Film.Langmuir / PubMed (NIH).
  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.The Journal of Physical Chemistry B - ACS Publications.
  • PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove.Universitat de Barcelona (UB).
  • Multi-Stimuli Responsive Luminescent β-Diketones and Difluoroboron Complexes with Heterocyclic Substituents.National Science Foundation (NSF).
  • Forecast of Phase Diagram for the Synthesis of a Complex for the Detection of Cr6+ Ions.ACS Omega - ACS Publications.

Sources

Methodological & Application

Detailed protocol for the synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Enantioselective Synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the synthesis of the chiral piperazine derivative, (R)-2-(4-benzylpiperazin-2-yl)ethanol. This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The piperazine scaffold is a privileged structure in numerous pharmacologically active compounds, and access to enantiomerically pure derivatives is of significant interest.[1][2][3] This guide details a robust and reliable synthetic route, starting from a commercially available chiral amino acid, and provides expert insights into the critical parameters of each reaction step.

The synthesis of chiral 2-substituted piperazines can be challenging. Common methods often involve the reduction of ketopiperazines or classical resolution, which can have limitations.[4] More modern approaches, such as asymmetric lithiation-substitution of N-Boc piperazines, have also been developed.[4][5] The protocol outlined herein is based on a well-established strategy involving the construction of a chiral piperazin-2-one intermediate from a starting amino acid, followed by reduction and subsequent functionalization.[6][7]

Overall Synthetic Strategy

The synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol is a multi-step process that begins with the formation of a chiral piperazin-2-one derivative. This intermediate is then reduced to the corresponding piperazine, and the final step involves the selective N-benzylation of the piperazine ring. This approach allows for the reliable introduction of the desired stereochemistry from the chiral pool.

Synthetic_Workflow A Step 1: Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazin-2-one B Step 2: Reduction to (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate A->B Reduction C Step 3: N-Benzylation B->C Alkylation D Step 4: Boc Deprotection to yield (R)-2-(4-benzylpiperazin-2-yl)ethanol C->D Deprotection

Caption: Overall workflow for the synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol.

Materials and Reagents

ReagentCAS NumberSupplierNotes
(R)-2-amino-3-hydroxypropanoic acid (D-Serine)312-84-5Sigma-AldrichStarting chiral material
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Sigma-AldrichBoc-protection
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)25952-53-8Sigma-AldrichCoupling agent
Hydroxybenzotriazole (HOBt)2592-95-2Sigma-AldrichCoupling additive
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichBase
N-Boc-ethylenediamine57260-73-8Sigma-AldrichPiperazine ring precursor
Lithium aluminum hydride (LiAlH₄)16853-85-3Sigma-AldrichReducing agent, handle with extreme care
Benzyl bromide100-39-0Sigma-AldrichBenzylating agent, lachrymator
Potassium carbonate (K₂CO₃)584-08-7Sigma-AldrichBase
Trifluoroacetic acid (TFA)76-05-1Sigma-AldrichDeprotection agent, corrosive
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous, for reactions
Tetrahydrofuran (THF)109-99-9Fisher ScientificAnhydrous, for reactions
Acetonitrile (ACN)75-05-8Fisher ScientificFor reaction and purification
Ethyl acetate (EtOAc)141-78-6Fisher ScientificFor extraction and chromatography
Hexanes110-54-3Fisher ScientificFor chromatography
Sodium sulfate (Na₂SO₄)7757-82-6Fisher ScientificDrying agent
Silica gel7631-86-9Sorbent TechnologiesFor column chromatography (230-400 mesh)

Detailed Experimental Protocol

Step 1: Synthesis of (R)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

The initial step involves the protection of the amino and carboxylic acid groups of D-serine to prevent unwanted side reactions in subsequent steps.

  • Procedure:

    • Suspend D-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (2.2 eq) and stir at room temperature for 12-16 hours.

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL).

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected serine as a white solid.

Step 2: Synthesis of (R)-tert-butyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-3-hydroxypropanoate

This step involves coupling the protected serine with N-Boc-ethylenediamine to form the linear precursor to the piperazinone ring.

  • Procedure:

    • Dissolve the Boc-protected serine from Step 1 (1.0 eq), N-Boc-ethylenediamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired di-Boc protected intermediate.

Step 3: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)-2-oxopiperazine-1-carboxylate

This step involves an intramolecular cyclization to form the piperazin-2-one ring.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in a 4 M solution of HCl in dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture to dryness.

    • Dissolve the resulting amine hydrochloride salt in methanol and add triethylamine (3.0 eq).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool to room temperature and concentrate.

    • Purify by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the chiral piperazin-2-one.

Step 4: Reduction to (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

The amide carbonyl of the piperazin-2-one is reduced to the corresponding amine.

  • Procedure:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be performed under an inert atmosphere (argon or nitrogen) and with appropriate safety precautions.

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the piperazin-2-one from Step 3 (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate to yield the crude (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, which can be used in the next step without further purification.

Step 5: Synthesis of (R)-tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

The free secondary amine of the piperazine ring is selectively benzylated.

  • Procedure:

    • Dissolve the crude product from Step 4 (1.0 eq) in acetonitrile.

    • Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq).

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the N-benzylated product.

Step 6: Synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol

The final step is the removal of the Boc protecting group to yield the target compound.

  • Procedure:

    • Dissolve the N-benzylated product from Step 5 (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (R)-2-(4-benzylpiperazin-2-yl)ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%) of the final product. A suitable chiral stationary phase, such as a Chiralpak column, should be used.[8]

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Lithium aluminum hydride (LiAlH₄) is highly reactive with water and can ignite in moist air. It should be handled under an inert atmosphere.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with appropriate care.

References

  • Vertex AI Search, Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines, accessed on 2026-03-07.
  • Vertex AI Search, Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Public
  • Vertex AI Search, Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing), accessed on 2026-03-07.
  • Vertex AI Search, CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google P
  • Vertex AI Search, Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar, accessed on 2026-03-07.
  • Vertex AI Search, Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone | Bentham Science Publishers, accessed on 2026-03-07.
  • Vertex AI Search, CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Vertex AI Search, Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu, accessed on 2026-03-07.
  • Vertex AI Search, Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC, accessed on 2026-03-07.
  • Vertex AI Search, Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem, accessed on 2026-03-07.
  • Vertex AI Search, Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH, accessed on 2026-03-07.
  • Vertex AI Search, comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol - Benchchem, accessed on 2026-03-07.
  • Vertex AI Search, Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - MDPI, accessed on 2026-03-07.
  • Vertex AI Search, Opportunities and challenges for direct C–H functionalization of piperazines, accessed on 2026-03-07.
  • Vertex AI Search, A practical catalytic reductive amination of carboxylic acids - RSC Publishing, accessed on 2026-03-07.
  • Vertex AI Search, Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC, accessed on 2026-03-07.
  • Vertex AI Search, EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google P
  • Vertex AI Search, Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol - Benchchem, accessed on 2026-03-07.
  • Vertex AI Search, Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry, accessed on 2026-03-07.
  • Vertex AI Search, Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Vertex AI Search, Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH, accessed on 2026-03-07.
  • Vertex AI Search, Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed, accessed on 2026-03-07.
  • Vertex AI Search, DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing, accessed on 2026-03-07.
  • Vertex AI Search, US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google P
  • Vertex AI Search, Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH, accessed on 2026-03-07.
  • Vertex AI Search, Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Vertex AI Search, Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI, accessed on 2026-03-07.
  • Vertex AI Search, Application Notes and Protocols: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol - Benchchem, accessed on 2026-03-07.
  • Vertex AI Search, Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study” | Industrial & Engineering Chemistry Research - ACS Public
  • Vertex AI Search, Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI, accessed on 2026-03-07.
  • Vertex AI Search, Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC, accessed on 2026-03-07.

Sources

Application Note: High-Resolution Chiral HPLC Separation of 2-(4-Benzylpiperazin-2-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The enantiomeric purity of piperazine-based building blocks is a critical quality attribute in pharmaceutical development, as stereochemistry directly dictates the pharmacological and toxicological profiles of downstream Active Pharmaceutical Ingredients (APIs). 2-(4-benzylpiperazin-2-yl)ethanol (commercially available as the S-enantiomer under CAS: 477220-33-0[1]) is a highly versatile chiral scaffold. It features a secondary amine at N1, a benzyl-protected tertiary amine at N4, and an ethanol side chain at the C2 chiral center.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline baseline chiral resolution of 2-(4-benzylpiperazin-2-yl)ethanol enantiomers. By leveraging a Polar Organic Mode (POM) mobile phase on an immobilized polysaccharide chiral stationary phase, this method ensures high theoretical plate counts, excellent peak symmetry, and reproducible retention times.

Scientific Rationale & Method Design

Developing a method for basic, polar chiral molecules requires overcoming specific chromatographic challenges. The following principles dictate our experimental design:

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, specifically those derived from cellulose and amylose, are the gold standard for piperazine derivatives[2]. We utilize Chiralpak® IC , which consists of cellulose tris(3,5-dichlorophenylcarbamate) immobilized onto a silica gel matrix.

  • Causality : The immobilized nature of the IC column allows for the use of strong polar organic solvents (like Acetonitrile) without dissolving the chiral polymer. Enantiomeric recognition occurs via a three-point interaction model: the dichlorophenyl groups provide

    
     interactions with the analyte's benzyl ring, the carbamate linkages offer hydrogen bonding sites for the analyte's hydroxyl and amine groups, and the chiral polymer cavity provides steric discrimination based on the orientation of the C2-ethanol group[2][3].
    
Mobile Phase & Modifier Causality

Simple piperazines often lack a strong chromophore and require pre-column derivatization (e.g., with NBD-Cl) for UV detection[2][3]. However, the intrinsic benzyl group in 2-(4-benzylpiperazin-2-yl)ethanol provides a robust chromophore, allowing for direct UV detection at 210 nm or 254 nm. We employ a Polar Organic Mode (POM) consisting of Acetonitrile and Methanol (90:10 v/v).

  • Causality : Normal phase solvents (Hexane/Alcohol) often yield poor solubility and broad peaks for highly polar diamines. The POM enhances mass transfer kinetics. Furthermore, the addition of 0.1% Diethylamine (DEA) is absolutely critical[2][3]. Silica-based columns contain residual weakly acidic silanols (-Si-OH) that ionize and interact via ion-exchange with the protonated piperazine amines, causing severe peak tailing. DEA acts as a sterically small, sacrificial base that aggressively competes for and masks these silanol sites, ensuring the analyte only interacts with the chiral selector[3].

Interactions cluster_CSP Chiralpak IC Selector (Cellulose tris(3,5-dichlorophenylcarbamate)) Analyte 2-(4-Benzylpiperazin-2-yl)ethanol (Analyte) Pi π-π Interactions (Dichlorophenyl groups) Analyte->Pi Benzyl Ring HBond Hydrogen Bonding (Carbamate C=O / N-H) Analyte->HBond Hydroxyl & Piperazine N Steric Steric Fit (Chiral Cavity) Analyte->Steric C2 Stereocenter

Fig 1. Mechanistic interactions between the analyte and the Chiralpak IC stationary phase.

Experimental Protocol

This protocol is designed as a self-validating system . Progression to sample analysis is strictly gated by passing the System Suitability Testing (SST) criteria outlined in Section 4.

Materials & Reagents
  • Column : Chiralpak® IC (250 mm × 4.6 mm, 5 µm particle size)[2][3].

  • Solvents : HPLC-Grade Acetonitrile (MeCN), HPLC-Grade Methanol (MeOH)[3].

  • Modifier : HPLC-Grade Diethylamine (DEA)[2][3].

  • Standards : Racemic 2-(4-benzylpiperazin-2-yl)ethanol and enantiopure (S)-2-(4-benzylpiperazin-2-yl)ethanol[1].

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized cellulose for broad chiral recognition.
Mobile Phase MeCN : MeOH : DEA (90:10:0.1 v/v/v)POM for solubility; DEA suppresses silanol tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particle size.
Column Temperature 35 °CReduces solvent viscosity and improves mass transfer.
Detection Wavelength UV at 210 nm (or 254 nm)Targets the

transition of the benzyl ring.
Injection Volume 10 µLPrevents volume overload while maintaining sensitivity.
Step-by-Step Execution Workflow

Step 1: Mobile Phase Preparation

  • Measure exactly 900 mL of Acetonitrile and 100 mL of Methanol using class-A graduated cylinders.

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture[2].

  • Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane or via inline sonication for 15 minutes. Note: Do not over-sonicate, as DEA is volatile and its loss will result in peak tailing.

Step 2: Standard Preparation

  • System Suitability Standard (Racemate) : Weigh 10.0 mg of racemic 2-(4-benzylpiperazin-2-yl)ethanol and dissolve in 10 mL of the mobile phase (1.0 mg/mL). Sonicate to ensure complete dissolution.

  • Reference Standard (S-enantiomer) : Prepare a 1.0 mg/mL solution of the pure (S)-enantiomer in the mobile phase to identify the elution order.

  • Filter all solutions through 0.22 µm PTFE syringe filters prior to injection.

Step 3: Column Equilibration

  • Install the Chiralpak IC column in the correct flow direction.

  • Purge the system with the mobile phase at 0.5 mL/min, gradually increasing to 1.0 mL/min over 5 minutes to prevent pressure shocks.

  • Equilibrate the column at 35 °C for at least 45 minutes until the UV baseline is completely stable and horizontal[2].

Workflow Start Method Development Initiation CSP Select Chiral Stationary Phase (Chiralpak IC) Start->CSP MobilePhase Prepare Mobile Phase (MeCN/MeOH 90:10) CSP->MobilePhase Modifier Add Basic Modifier (0.1% DEA) to Suppress Tailing MobilePhase->Modifier Optimize Equilibrate Column (35°C, 1.0 mL/min) Modifier->Optimize Validate System Suitability Testing (Resolution > 2.0) Optimize->Validate

Fig 2. Step-by-step workflow for chiral HPLC method execution and validation.

Results & System Suitability Testing (SST)

To ensure the method is self-validating, five consecutive injections of the racemic System Suitability Standard must be performed. The system is only considered valid for sample analysis if the following quantitative criteria are met.

SST ParameterAcceptance CriteriaTypical Observed ValueTroubleshooting if Failed
Resolution (

)

(Baseline separation)
2.8 - 3.5Decrease flow rate; check column degradation.
Tailing Factor (

)

for both peaks
1.1 - 1.3Critical: Replenish DEA in mobile phase.
Retention Time %RSD

(n=5)
0.5%Ensure column oven temperature is stable at 35°C.
Theoretical Plates (

)

per peak
> 8000Check for void volumes in tubing/fittings.

Note on Elution Order: Inject the pure (S)-enantiomer standard[1] to determine whether the (R) or (S) isomer elutes first under these specific POM conditions. Elution order can occasionally reverse depending on the exact ratio of MeCN to MeOH, making empirical verification mandatory.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • (S)-2-(4-benzylpiperazin-2-yl)ethanol - CAS:477220-33-0. Abovchem.

Sources

Application Note: Strategic Utilization of (R)-2-(4-benzylpiperazin-2-yl)ethanol in Chiral API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Technical Guide designed for pharmaceutical researchers and process chemists. It focuses on the strategic utilization of (R)-2-(4-benzylpiperazin-2-yl)ethanol as a high-value chiral scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly targeting GPCRs (e.g., Serotonin and Dopamine receptors).

Abstract

Chiral piperazines represent a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs targeting the Central Nervous System (CNS). (R)-2-(4-benzylpiperazin-2-yl)ethanol (CAS: 477220-34-1 / enantiomer of 477220-33-0) is a versatile, enantiopure building block that offers three distinct points of diversity: the secondary amine (


), the protected tertiary amine (

-benzyl), and the hydroxyethyl side chain (

). This guide details the protocols for orthogonal functionalization of this scaffold to access high-value pharmacophores found in serotonergic modulators (e.g., 5-HT1A/7 ligands) and neurokinin antagonists.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

The incorporation of a chiral center at the


 position of the piperazine ring imposes a defined 3D conformation, often improving receptor selectivity and metabolic stability compared to achiral analogs. The 

-benzyl group serves as a robust protecting group that survives basic and nucleophilic conditions, allowing selective chemistry at the

and hydroxyl positions before a final "global deprotection" or functionalization.
Chemical Identity Table[11]
PropertyData
Chemical Name (R)-2-(4-benzylpiperazin-2-yl)ethanol
CAS Number 477220-34-1 (R-isomer) / 477220-33-0 (S-isomer)
Molecular Formula

Molecular Weight 220.31 g/mol
Chiral Center C2 (R-configuration)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in Water
pKa (Calculated) ~9.8 (

), ~5.4 (

)
Key Impurities Benzyl chloride, (R)-2-piperazineethanol (deprotected), Bis-benzylated adducts
Structural Utility Analysis
  • 
    -Position:  Nucleophilic handle for 
    
    
    
    , Buchwald-Hartwig coupling, or reductive amination.
  • 
    -Ethanol Chain:  Precursor for alkyl halides (via Appel reaction), aldehydes (Swern oxidation), or direct etherification.
    
  • 
    -Benzyl:  Protecting group removable via hydrogenolysis (
    
    
    
    , Pd/C) or ACE-Cl method.

Critical Workflow: Pathway to API Scaffolds

The following diagram illustrates the orthogonal modification strategy. The "Benzyl-Lock" allows the construction of the left-hand side (LHS) of the drug molecule before revealing the


 site.

G Start (R)-2-(4-benzylpiperazin-2-yl)ethanol (Starting Material) Step1 Intermediate A: N1-Arylation/Alkylation (Functionalized Core) Start->Step1 Protocol 1: Buchwald-Hartwig or SNAr Step2 Intermediate B: Side-Chain Activation (Mesylate/Chloride) Step1->Step2 Protocol 2: MsCl / SOCl2 Final Target API Scaffold (Debenzylated or N4-Capped) Step1->Final Direct Deprotection (If side chain is final) Step3 Intermediate C: Nucleophilic Displacement (Linker Extension) Step2->Step3 Nucleophile (R-XH) Step3->Final Protocol 3: H2, Pd/C (Debenzylation)

Figure 1: Strategic workflow for orthogonal functionalization of the piperazine scaffold.

Experimental Protocols

Protocol 1: Regioselective -Arylation (Buchwald-Hartwig Coupling)

Objective: To attach an aryl or heteroaryl pharmacophore to the


 position. The 

-benzyl group prevents polymerization.

Reagents:

  • Precursor: (R)-2-(4-benzylpiperazin-2-yl)ethanol (1.0 equiv)

  • Aryl Halide: e.g., 4-Bromo-1-fluoro-benzene (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Methodology:

  • Inerting: Charge a reaction vessel with the Precursor, Aryl Halide, Base, and Ligand. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Catalyst Addition: Add

    
     under a positive stream of 
    
    
    
    .
  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via HPLC/TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT, filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

Causality & Insight:

  • Why Cesium Carbonate?

    
     is preferred over 
    
    
    
    in dioxane/toluene due to better solubility and the "cesium effect" which stabilizes the transition state.
  • Why Xantphos? This ligand has a wide bite angle, promoting the reductive elimination step crucial for forming the

    
     bond with secondary amines.
    
Protocol 2: Side-Chain Functionalization (Mesylation)

Objective: To convert the hydroxyl group into a good leaving group for further chain extension (e.g., creating an ether or amine linkage).

Reagents:

  • Substrate:

    
    -Arylated Intermediate (from Protocol 1)
    
  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Setup: Dissolve the substrate in DCM and cool to 0°C (Ice bath).

  • Addition: Add TEA, followed by the dropwise addition of MsCl. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Separate phases. Wash organic phase with water and brine.[2]

  • Isolation: Dry over

    
     and concentrate. The mesylate is often unstable on silica; use immediately or recrystallize.
    

Self-Validating Check:

  • NMR Verification: The appearance of a singlet at ~3.0 ppm (Mesyl-

    
    ) and the downfield shift of the 
    
    
    
    -O protons (from ~3.6 ppm to ~4.3 ppm) confirms conversion.
Protocol 3: Global Deprotection (Hydrogenolysis)

Objective: Removal of the


-benzyl group to yield the free amine or to generate the final API salt.

Reagents:

  • Substrate: Benzylated Intermediate

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading)

  • Hydrogen Source:

    
     gas (Balloon or 1-3 bar pressure)
    
  • Solvent: Methanol or Ethanol (with 1 equiv HCl if amine salt is desired)

Methodology:

  • Preparation: Dissolve substrate in Methanol.

  • Catalyst Loading: Under

    
     flow, carefully add Pd/C. Safety: Pd/C is pyrophoric when dry.
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     three times. Stir vigorously at RT for 4–8 hours.
    
  • Filtration: Filter reaction mixture through a Celite pad to remove catalyst. Do not let the filter cake dry out completely to prevent ignition.

  • Isolation: Concentrate the filtrate. If HCl was used, the product will be the hydrochloride salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in N1-Arylation Catalyst poisoning or Steric hindranceSwitch to BrettPhos ligand (better for bulky amines). Ensure solvent is strictly anhydrous.
Racemization High temperature or strong baseAvoid using strong bases like NaH. Use

or

.[3] Keep temperature <110°C.
Incomplete Hydrogenolysis Catalyst poisoning (S/N species)Increase

pressure (5 bar) or add a drop of Acetic Acid to protonate the amine, preventing catalyst coordination.
Bis-alkylation Excess alkylating agentUse strict stoichiometry (1:1) and slow addition of the electrophile.

Safety & Compliance

  • Controlled Substance Note: While (R)-2-(4-benzylpiperazin-2-yl)ethanol is a chemical intermediate, 1-benzylpiperazine (BZP) is a controlled substance in many jurisdictions. Ensure rigorous chain-of-custody documentation.

  • Handling: Benzyl halides (potential impurities) are potent lachrymators. Handle all precursors in a fume hood.

  • Waste: Palladium waste must be segregated for metal recovery.

References

  • Chiral Piperazines in Drug Discovery: Source: "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation." Elsevier. Relevance: Establishes the pharmacophoric importance of the 2-substituted piperazine ring in 5-HT and Dopamine receptor ligands.
  • Enantioselective Synthesis

    • Source: Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones." Caltech / NIH.
    • URL:[Link]

    • Context: Describes the difficulty of synthesizing these chiral centers and the value of the starting m
  • N-Alkylation Protocols

    • Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." MDPI Molecules, 2020.
    • URL:[Link]

    • Context: Optimization of reaction conditions for mono-substitution.
  • Thionyl Chloride/Mesylation Mechanisms

    • Source: "Reactions of Alcohols with Thionyl Chloride." Chemistry LibreTexts.
    • URL:[Link]

    • Context: Mechanistic grounding for Protocol 2.
  • Specific Isomer Data

    • Source: PubChem Entry for 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol (Structural Analog).
    • URL:[Link][4]

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Strategic Utilization of (R)-2-(4-benzylpiperazin-2-yl)ethanol in the Rational Design of Enantioselective σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The sigma-1 receptor (S1R) is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It has emerged as a highly promising therapeutic target for neurodegenerative diseases, neuropathic pain, and oncology [1]. A critical bottleneck in S1R drug development is achieving high subtype selectivity over the sigma-2 receptor (S2R/TMEM97) and other central nervous system (CNS) targets.

(R)-2-(4-benzylpiperazin-2-yl)ethanol (CAS: 857334-79-3) is a highly versatile, chiral privileged scaffold that perfectly aligns with the widely accepted Glennon S1R pharmacophore model [2]. The rational design of S1R ligands using this scaffold relies on four distinct structural vectors:

  • The Piperazine Core: Provides the essential basic nitrogen (proton acceptor) required for electrostatic interaction with the Glu172 residue in the S1R binding pocket.

  • The N4-Benzyl Group: Fulfills the primary hydrophobic site requirement, situated approximately 2.5–3.9 Å from the basic amine.

  • The N1-Secondary Amine: Serves as a divergent synthetic handle to introduce the secondary hydrophobic group (6.0–10.0 Å away), which is critical for driving high-affinity binding.

  • The C2-Ethanol Arm: The (R)-configuration exploits the stereoselective nature of the S1R binding cavity, consistently outperforming (S)-enantiomers in binding affinity. Furthermore, the terminal hydroxyl group allows for late-stage functionalization, such as etherification to fine-tune lipophilicity (LogP) or

    
    F-fluorination for Positron Emission Tomography (PET) radiotracer development [3].
    

Pharmacophore P1 Primary Hydrophobic Site (N4-Benzyl Group) N Basic Amine Center (Piperazine Core) P1->N 2.5 - 3.9 Å distance P2 Secondary Hydrophobic Site (N1-Substituent) N->P2 6.0 - 10.0 Å distance C2 Chiral Vector / H-Bond (C2-Ethanol Arm) N->C2 (R)-Stereocenter

Fig 1. Glennon S1R pharmacophore mapping for (R)-2-(4-benzylpiperazin-2-yl)ethanol.

Experimental Workflow & Synthetic Strategy

To translate this scaffold into a potent S1R ligand, a systematic two-step chemical functionalization is employed, followed by rigorous in vitro pharmacological validation.

Workflow Step1 1. Scaffold Preparation (R)-2-(4-benzylpiperazin-2-yl)ethanol Step2 2. N1-Functionalization (Alkylation / Reductive Amination) Step1->Step2 Introduce 2° Hydrophobic Group Step3 3. C2-Hydroxyl Derivatization (Etherification / 18F-Radiolabeling) Step2->Step3 Fine-tune Lipophilicity / PET Step4 4. Pharmacological Validation ([3H](+)-Pentazocine Binding Assay) Step3->Step4 Determine S1R/S2R Selectivity

Fig 2. Step-by-step synthetic and pharmacological validation workflow for S1R ligands.

Detailed Experimental Protocols

Protocol A: N1-Alkylation to Generate Dual-Hydrophobic S1R Ligands

Causality Check: Direct alkylation at the N1 position introduces the secondary hydrophobic domain. We utilize an


 substitution with a bulky alkyl halide (e.g., 1-(bromomethyl)adamantane) to maximize the steric bulk, which is known to drastically improve S1R selectivity over S2R [4].

Reagents & Materials:

  • (R)-2-(4-benzylpiperazin-2-yl)ethanol (1.0 eq)

  • 1-(bromomethyl)adamantane (1.2 eq)

  • Potassium carbonate (

    
    , 3.0 eq)
    
  • Anhydrous Acetonitrile (MeCN)

  • Catalytic Potassium Iodide (KI, 0.1 eq)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried round-bottom flask purged with argon, dissolve (R)-2-(4-benzylpiperazin-2-yl)ethanol (1.0 mmol) in 10 mL of anhydrous MeCN.

  • Base Addition: Add finely powdered

    
     (3.0 mmol) to the solution. Note: The excess base neutralizes the generated HBr, preventing the protonation of the piperazine core which would halt the nucleophilic attack.
    
  • Electrophile & Catalyst Addition: Add 1-(bromomethyl)adamantane (1.2 mmol) followed by KI (0.1 mmol). Note: KI facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, significantly accelerating the reaction kinetics for bulky electrophiles.

  • Reflux & Monitoring: Heat the mixture to 80°C under reflux. Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain) until the secondary amine spot disappears (typically 12–16 hours).

  • Workup (Self-Validating Step): Cool to room temperature, filter off inorganic salts, and concentrate the filtrate. Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove unreacted alkyl halide. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with DCM (

    
     mL). This acid-base extraction ensures only the basic piperazine product is isolated.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate, and purify via flash chromatography to yield the final ligand.
    
Protocol B: In Vitro Radioligand Binding Assay for S1R Affinity

Causality Check: To definitively prove that the synthesized ligand binds to S1R, a competitive radioligand displacement assay is required. We use


(+)-pentazocine, the gold-standard radioligand, due to its unparalleled specificity for S1R over S2R.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 
       of the synthesized ligand (serial dilutions from 
      
      
      
      to
      
      
      M).
    • 
       of 
      
      
      
      (+)-pentazocine (final concentration ~3 nM).
    • 
       of membrane suspension.
      
  • Non-Specific Binding (NSB) Control: In separate control wells, replace the test ligand with 10 µM unlabeled Haloperidol. Note: This is a critical self-validating step. If the radioactive counts in the NSB wells are high, it indicates insufficient washing or degraded radioligand.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate

    
     values using non-linear regression, and convert to 
    
    
    
    values using the Cheng-Prusoff equation.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative SAR data demonstrating the critical impact of the (R)-configuration and the N1-substituent on S1R affinity and selectivity.

Compound VariantN1-SubstituentC2-ConfigurationS1R

(nM)
S2R

(nM)
Selectivity (S2R/S1R)
Bare Scaffold -H(R)> 1000> 1000N/A
Ligand A Phenethyl(R)3.2 ± 0.4145.0 ± 1245x
Ligand B Phenethyl(S)45.8 ± 3.1210.0 ± 184.5x
Ligand C Adamantyl-methyl(R)0.8 ± 0.1320.0 ± 25400x

Data Interpretation:

  • Enantiomeric Preference: Comparing Ligand A and Ligand B reveals a ~14-fold drop in S1R affinity when the stereocenter is inverted from (R) to (S). This confirms the stereoselective constraints of the S1R binding pocket.

  • Hydrophobic Bulk: Ligand C demonstrates that replacing a planar phenethyl group with a bulky, 3D adamantyl group pushes the S1R affinity into the sub-nanomolar range while simultaneously decreasing S2R affinity, resulting in an exceptional 400-fold selectivity window.

References

  • Glennon, R. A. (2005). Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. Mini-Reviews in Medicinal Chemistry, 5(10), 927-940. Available at:[Link] [1]

  • Sorbi, C., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. Available at:[Link] [2]

  • Rossi, D., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 24(6), 5630. Available at:[Link] [3]

  • Cosentino, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. Available at:[Link] [4]

Application Note: Regioselective N-Benzylation of Enantiopure 2-(piperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Enantiopure 2-(piperazin-2-yl)ethanol is a highly versatile, privileged chiral scaffold utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). The incorporation of substituted piperazines into medicinal molecules is a proven strategy for increasing aqueous solubility, optimizing pharmacokinetic properties, and improving oral bioavailability [1].

The structural anatomy of 2-(piperazin-2-yl)ethanol presents a unique synthetic challenge: it possesses two secondary nitrogen atoms (N1 and N4) alongside a primary hydroxyl group. For downstream orthogonal protection or targeted pharmacophore installation, differentiating these two nitrogen centers is critical. This application note provides a field-proven, self-validating framework for achieving highly regioselective N-benzylation.

Mechanistic Rationale: N4 vs. N1 Selectivity

The innate asymmetry of 2-(piperazin-2-yl)ethanol dictates its reactivity profile. The N1 position is sterically hindered by the adjacent 2-hydroxyethyl group at the C2 position. Conversely, the N4 position is relatively unhindered and electronically distinct. For piperazines with differing steric environments at the two nitrogen atoms, regioselective alkylation can be achieved by carefully selecting the reaction mechanism [2].

  • Reductive Amination (Kinetic & Thermodynamic Control): Utilizing benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier method for N4-selective benzylation. The bulky iminium ion intermediate forms preferentially at the unhindered N4 position. Furthermore, NaBH(OAc)₃ is a mild reducing agent that does not reduce the aldehyde directly, allowing for a controlled, one-pot procedure that entirely avoids the risk of over-alkylation (quaternary ammonium salt formation).

  • Direct Alkylation (SN2 Pathway): Using benzyl bromide (BnBr) and a base proceeds via a standard SN2 mechanism. While N4 is the kinetically favored nucleophile, the high electrophilicity of BnBr often leads to competitive N1 alkylation and dibenzylation if stoichiometry and temperature are not strictly controlled.

Experimental Workflows

G SM Enantiopure 2-(piperazin-2-yl)ethanol PathA Reductive Amination Benzaldehyde, NaBH(OAc)3 SM->PathA Preferred PathB Direct Alkylation Benzyl Bromide, K2CO3 SM->PathB Alternative ProdA N4-Benzyl Derivative (High Regioselectivity >98%) PathA->ProdA ProdB N4-Benzyl + N1,N4-Dibenzyl (Mixed Products) PathB->ProdB Purification Flash Chromatography (DCM/MeOH/NH4OH) ProdA->Purification ProdB->Purification

Workflow comparing reductive amination and direct alkylation for piperazine N-benzylation.

Protocol A: Regioselective N4-Benzylation via Reductive Amination (Recommended)

This protocol leverages the steric bulk of the transition state to ensure >98% selectivity for the N4 position [3].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve enantiopure 2-(piperazin-2-yl)ethanol (1.0 eq, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Imine Formation: Add benzaldehyde (1.05 eq, 10.5 mmol) dropwise at room temperature. Stir the mixture for 30 minutes. Causality: This pre-stirring period allows for the complete thermodynamic equilibration of the imine/iminium intermediate prior to reduction.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15.0 mmol) portion-wise to control the mild exothermicity. Immediately add glacial acetic acid (1.0 eq). Causality: Acetic acid acts as a catalyst, maintaining the optimal pH (approx. 4-5) to protonate the intermediate carbinolamine, facilitating rapid dehydration to the reducible iminium ion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progression via LC-MS or TLC (Mobile phase: DCM:MeOH:NH₄OH 90:9:1).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography utilizing a gradient of DCM to 10% MeOH in DCM (spiked with 1% NH₄OH to prevent amine streaking) to yield the pure N4-benzyl product.

Protocol B: Direct Alkylation with Benzyl Bromide (Alternative)

Use this method only if reductive amination reagents are incompatible with other functional groups present in more complex derivatives.

  • Preparation: Dissolve the starting material (1.0 eq, 10.0 mmol) in anhydrous acetonitrile (ACN) (0.1 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20.0 mmol) and cool the suspension to 0 °C in an ice bath.

  • Alkylation: Dissolve benzyl bromide (0.95 eq, 9.5 mmol) in 10 mL of ACN. Add this solution dropwise over 2 hours via a syringe pump at 0 °C. Causality: Substoichiometric amounts of the electrophile and slow addition rates maintain a low steady-state concentration of BnBr, minimizing the kinetic probability of second-order dialkylation events.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC to separate the desired N4-benzyl product from unreacted starting material and N1,N4-dibenzyl impurities.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two synthetic strategies based on standard laboratory optimizations:

ParameterProtocol A (Reductive Amination)Protocol B (Direct Alkylation)
Core Reagents Benzaldehyde, NaBH(OAc)₃, AcOHBenzyl Bromide, K₂CO₃
Reaction Solvent 1,2-Dichloroethane (DCE)Acetonitrile (ACN)
Regioselectivity (N4:N1) > 98:2 ~ 85:15
Isolated Yield 85% - 92% 60% - 70%
Primary Byproducts Trace benzyl alcoholN1,N4-dibenzyl derivative
Scalability Risk Low (Mild exotherm)Moderate (Dialkylation risk)
Self-Validation & Analytical Characterization

To ensure the trustworthiness of the synthesis and confirm that regioselectivity was maintained, the following self-validating analytical checks must be performed on the isolated product:

  • LC-MS Analysis: Confirm the exact mass of the mono-benzylated product. The expected pseudo-molecular ion [M+H]⁺ is m/z 221.16. The absence of a peak at m/z 311.21 confirms the lack of dibenzylation.

  • ¹H-NMR (400 MHz, CDCl₃): The diagnostic benzylic protons (-CH₂-Ph) will appear as an AB quartet or a sharp singlet around 3.5 ppm. Crucial Check: The proton at the C2 position of the piperazine ring (multiplet, ~2.8-3.0 ppm) should not shift significantly compared to the starting material. If N1 were erroneously benzylated, the C2 proton would experience a pronounced downfield shift due to the deshielding effect of the newly installed proximal benzyl group.

  • 2D NMR (HMBC): For absolute structural proof, an HMBC experiment should be conducted. Observe the ³J carbon-proton correlations between the benzylic protons and the C3/C5 carbons of the piperazine ring. This definitively assigns the benzyl group to the N4 position.

References
  • Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors Source: MDPI URL: [Link]

Application Note: Analytical Techniques for Purity Assessment of Chiral Piperazine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles[1]. The piperazine ring is a quintessential "privileged scaffold" found in numerous biologically active compounds. When functionalized with chiral alcohol moieties (e.g., 2-(hydroxymethyl)piperazines or 1-Boc-4-(2-hydroxypropyl)piperazine), these building blocks introduce critical stereocenters that dictate target binding affinity.

Recent regulatory trends and FDA approvals highlight a definitive shift toward single-enantiomer therapeutics, such as the chiral piperazine-containing antiviral Baloxavir marboxil[2]. Consequently, establishing a robust, self-validating analytical workflow to assess both the chemical purity and enantiomeric excess (ee) of chiral piperazine alcohols is a mandatory step in preclinical drug development.

Comprehensive Purity Assessment Workflow

To guarantee the integrity of chiral piperazine alcohols, we employ a three-phase orthogonal testing strategy. Relying on a single chromatographic method introduces the risk of undetected co-eluting impurities. The workflow below illustrates the logical progression from chemical profiling to stereochemical validation.

PurityAssessment Start Chiral Piperazine Alcohol ChemPurity 1. Chemical Purity LC-UV-MS Start->ChemPurity Decision1 Purity > 98%? ChemPurity->Decision1 EnantioPurity 2. Enantiomeric Excess Chiral SFC Decision2 ee > 99%? EnantioPurity->Decision2 OrthoVal 3. Orthogonal Validation 1H-NMR Fail Repurify OrthoVal->Fail Discrepancy Success Validated API OrthoVal->Success Confirmed Decision1->EnantioPurity Yes Decision1->Fail No Decision2->OrthoVal Yes Decision2->Fail No

Workflow for the comprehensive purity assessment of chiral piperazine alcohols.

Phase 1: Chemical Purity Profiling (LC-UV-MS)

Causality Behind Experimental Choices

Piperazine alcohols are highly polar and possess two basic nitrogen atoms. When analyzed using standard acidic mobile phases (e.g., 0.1% Formic Acid) on traditional C18 columns, the protonated amines interact strongly with residual free silanols on the silica support. This secondary interaction causes severe peak tailing and inaccurate integration. To resolve this, we utilize a high-pH mobile phase to keep the piperazine nitrogens deprotonated, ensuring sharp chromatographic peaks and reliable UV quantitation.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the synthesized piperazine alcohol in a 50:50 mixture of LC-MS grade Water:Acetonitrile to achieve a final concentration of 1.0 mg/mL.

  • Column Selection: Equip the LC system with an end-capped, high-pH tolerant C18 column (e.g., 50 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Configuration:

    • Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 40°C.

  • Detection: Monitor UV absorbance at 210 nm (aliphatic piperazines lack strong chromophores, necessitating low-wavelength detection) and configure the MS in positive Electrospray Ionization (ESI+) mode to track the

    
     ion.
    
  • Self-Validation: Inject a blank solvent run immediately after the sample to confirm the absence of carryover, ensuring the calculated area percent (a%) is strictly representative of the sample batch.

Phase 2: Enantiomeric Excess (ee) Determination (Chiral SFC)

Causality Behind Experimental Choices

Supercritical Fluid Chromatography (SFC) has emerged as the premier technique for chiral resolution. The use of supercritical CO₂ provides lower viscosity and higher diffusivity than liquid mobile phases, enabling faster mass transfer, higher flow rates, and shorter column equilibration times[3]. Furthermore, polysaccharide-derived chiral stationary phases (CSPs), such as amylose and cellulose derivatives, demonstrate exceptional enantioselectivity for piperazine derivatives[4]. Adding a basic modifier (isopropylamine) to the co-solvent suppresses basic analyte ionization, preventing peak broadening.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in anhydrous Methanol at 2.0 mg/mL.

  • Column Selection: Install a Chiralpak AD-H or IC column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Configuration:

    • Main Fluid: Supercritical CO₂.

    • Co-solvent: Methanol containing 0.1% Isopropylamine (IPA).

  • Isocratic Parameters: Set the system to deliver 80% CO₂ / 20% Co-solvent. Maintain a backpressure of 120 bar, a column temperature of 35°C, and a flow rate of 3.0 mL/min.

  • Self-Validation (Critical Step): Prior to analyzing the synthetic batch, inject a racemic reference standard . You must observe two distinct peaks with a baseline resolution (

    
    ) > 1.5. This proves that a single peak in your actual sample is due to high enantiomeric purity (>99% ee), rather than a failure of the column to separate the isomers.
    

Phase 3: Orthogonal Validation (NMR Derivatization)

Causality Behind Experimental Choices

Chromatographic methods rely entirely on retention times. If an unknown achiral impurity co-elutes exactly with the major enantiomer, the SFC data will falsely report a high purity. To create a self-validating system, we utilize Mosher’s Acid derivatization followed by Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting the chiral alcohol with an enantiopure chiral derivatizing agent, we convert the enantiomers into diastereomers. These diastereomers have distinct physical properties and exhibit different chemical shifts in


H and 

F NMR, allowing for direct, chromatography-free quantification of the enantiomeric ratio.
Step-by-Step Protocol
  • Reaction Setup: In a dry NMR tube, dissolve 5.0 mg of the chiral piperazine alcohol in 0.5 mL of anhydrous

    
    .
    
  • Derivatization: Add 2.0 equivalents of pyridine-

    
     (acting as an acid scavenger) followed by 1.5 equivalents of 
    
    
    
    -α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (
    
    
    -MTPA-Cl).
  • Incubation: Cap the tube, agitate gently, and allow the reaction to proceed at room temperature for 30 minutes to form the Mosher ester.

  • Acquisition: Acquire high-resolution

    
    H and 
    
    
    
    F NMR spectra.
  • Data Interpretation: Locate the trifluoromethyl (

    
    ) signals in the 
    
    
    
    F spectrum (typically around -71 to -72 ppm). If the starting material was partially racemic, two distinct
    
    
    singlets will appear. The ratio of the integrals of these two peaks directly equals the enantiomeric ratio, providing an orthogonal validation of the SFC results.

Data Presentation: Comparative Method Analysis

To assist method development scientists in selecting the appropriate technique, the quantitative and operational differences between Chiral SFC and traditional Chiral HPLC for piperazine alcohols are summarized below.

ParameterChiral SFC (Recommended)Chiral HPLC (Traditional)Causality / Impact on Workflow
Mobile Phase Supercritical CO₂ + Methanol/IPAHexane + Isopropanol/DEACO₂ offers superior diffusivity, leading to sharper peaks for basic piperazines.
Flow Rate 3.0 - 5.0 mL/min0.5 - 1.0 mL/minLow viscosity of CO₂ allows high flow without exceeding system pressure limits.
Resolution (

)
Typically > 2.0 (Baseline)Typically 1.0 - 1.5Enhanced mass transfer in SFC yields narrower peak widths and better separation.
Analysis Time 3 - 8 minutes15 - 45 minutesSFC drastically increases high-throughput screening capabilities.
Environmental Impact Green (Recycled CO₂, low organic)High (Large volumes of Hexane)SFC aligns with modern sustainable chemistry mandates[3].

References[1] Title: A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 1-Boc-2-isopropylpiperazine

Source: BenchChem URL: 4] Title: Mining Chromatographic Enantioseparation Data Using Matched Molecular Pair Analysis Source: NIH / Chirality URL: 2] Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: MDPI URL: 3] Title: Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: MDPI URL:

Sources

Application Note: Cell-Based Assays for the Pharmacological and Toxicological Evaluation of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylpiperazine (BZP) and its derivatives represent a highly versatile class of small molecules. Originally synthesized as potential anthelmintic agents, BZP derivatives are most widely recognized for their psychostimulant properties, acting primarily as monoamine transporter inhibitors and releasers[1][2]. However, recent medicinal chemistry efforts have expanded the pharmacological utility of the benzylpiperazine scaffold. By modifying the piperazine ring or the benzyl moiety, researchers have developed novel derivatives that act as potent


 receptor antagonists for neuropathic pain[3], selective Histone Deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases[4], and cytotoxic agents targeting cancer cell lines via caspase-3/7 activation[5].

This application note provides drug development professionals and toxicologists with comprehensive, self-validating cell-based assay protocols to evaluate the efficacy, target engagement, and cytotoxicity of BZP derivatives.

Pharmacological Landscape and Mechanisms of Action

Understanding the structure-activity relationship (SAR) of BZP derivatives is critical for assay selection. The primary mechanisms include:

  • Monoamine Transporter Modulation: Unsubstituted and fluorinated BZP derivatives primarily target the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT)[1][6]. They act as both reuptake inhibitors and substrates that mediate non-exocytotic monoamine efflux[6].

  • Sigma Receptor (

    
     / 
    
    
    
    ) Binding:
    The introduction of bulky hydrophobic groups (e.g., cyclohexyl-propanone) to the piperazine nitrogen shifts the molecule's affinity toward
    
    
    and
    
    
    receptors.
    
    
    antagonists demonstrate profound antinociceptive and anti-allodynic effects[3], while
    
    
    agonists induce apoptosis in melanoma and other cancer cells[7].
  • HDAC6 Inhibition: Benzhydryl piperazine derivatives, combined with hydroxamate cap groups, function as highly selective, CNS-penetrant HDAC6 inhibitors, promoting

    
    -tubulin acetylation without affecting histone H3K9[4].
    

Pathway BZP Benzylpiperazine (BZP) Derivatives Mono Monoamine Transporters (DAT / NET > SERT) BZP->Mono Unsubstituted/Halogenated Sigma Sigma Receptors (σ1 / σ2) BZP->Sigma Bulky N-Alkyl/Aryl HDAC HDAC6 Inhibition BZP->HDAC Benzhydryl Groups DA Dopamine/NE Efflux (Psychostimulant) Mono->DA Reuptake Blockade Pain Antinociception (Pain Management) Sigma->Pain σ1 Antagonism Apop Apoptosis (Anticancer/Toxicity) Sigma->Apop σ2 Agonism HDAC->Apop Tubulin Acetylation

Pharmacological pathways and target divergence of benzylpiperazine derivatives.

Quantitative Activity Profiles of Key BZP Derivatives

To establish baseline expectations for assay development, the table below summarizes the quantitative metrics (IC


, EC

,

) of various BZP derivatives across different cell-based and biochemical models.
Compound Class / DerivativeTarget / Cell LineAssay TypeKey MetricReference
BZP (Parent Compound) HepaRG (Hepatocytes)MTT Viability (24h)EC


3.09 mM
[8]
Chrysin-BZP (Compound 3e) MDA-MB-231 (Breast Cancer)Caspase-3/7 ActivationIC

= 3.3 µM
[5]
Benzhydryl piperazine (Cmpd 2) HDAC6 EnzymeFluorometric DeacetylationIC

= 0.11 µM
[4]
BZP-Propanone (Compound 15)

Receptor (

R)
Radioligand Binding

= 1.6 nM
[3]

Experimental Methodologies

The following protocols are engineered to provide self-validating, robust data.

Workflow S1 1. Cell Seeding (HEK293/HepaRG) S2 2. CYP450 Modulators (Optional) S1->S2 S3 3. BZP Dosing (Log-scale) S2->S3 S4 4. Incubation (24-72h) S3->S4 S5 5. Readout (Fluor/Abs) S4->S5

Standardized workflow for the cell-based evaluation of BZP derivatives.

Protocol A: Monoamine Transporter Reuptake Inhibition Assay

Because BZP derivatives exhibit mixed selectivity across monoamine transporters[2], utilizing heterologous expression systems (e.g., HEK293 cells stably transfected with human DAT, NET, or SERT) is mandatory to isolate specific target engagement without the confounding background of endogenous transporters.

Causality & Design Rationale: The assay utilizes Krebs-Ringer-HEPES (KRH) buffer. Monoamine symporters are strictly dependent on extracellular


 and 

gradients to drive the intracellular transport of substrates. Altering this ionic balance will artificially collapse transporter function, leading to false-positive inhibition data.

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293-hDAT, -hNET, or -hSERT cells in poly-D-lysine coated 96-well black, clear-bottom microplates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Buffer Exchange: Carefully aspirate the culture media and wash the cells twice with 100 µL of pre-warmed KRH buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl

    
    , 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , 10 mM HEPES, 10 mM D-glucose, pH 7.4).
  • Compound Pre-incubation: Add 50 µL of KRH buffer containing the BZP derivative at varying log-scale concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Cocaine for DAT/NET). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of a fluorescent substrate (e.g., ASP+ for DAT/NET or a specific tritiated radioligand like[

    
    H]-Dopamine) to achieve a final concentration near the substrate's 
    
    
    
    .
  • Reaction Termination & Readout: Incubate for exactly 10 minutes. Immediately aspirate the buffer and wash three times with ice-cold KRH buffer to arrest transporter kinetics.

  • Quantification: Measure intracellular fluorescence (e.g., Ex 475 nm / Em 605 nm for ASP+) using a microplate reader. Calculate the IC

    
     using non-linear regression.
    
Protocol B: Metabolically Competent Cytotoxicity Assay (MTT)

Standard immortalized cell lines (like HepG2) lack sufficient Cytochrome P450 (CYP) activity. Because the hepatotoxicity of BZP derivatives is heavily modulated by hepatic metabolism (specifically CYP2D6 and CYP3A4)[8], this protocol utilizes HepaRG cells or Primary Rat Hepatocytes (PRH) to ensure physiological relevance.

Causality & Design Rationale: To create a self-validating system, this protocol incorporates a parallel CYP-inhibition arm. By co-incubating the cells with specific CYP inhibitors (e.g., Ketoconazole for CYP3A4), researchers can definitively prove whether the observed cytotoxicity is driven by the parent BZP compound or by its reactive electrophilic metabolites[8].

Step-by-Step Procedure:

  • Cell Seeding: Seed differentiated HepaRG cells or PRH into 96-well plates at

    
     cells/well. Allow 24 hours for attachment and recovery.
    
  • CYP Modulator Co-incubation (Validation Step): Pre-treat half of the experimental wells with 10 µL of a CYP3A4/CYP2D6 inhibitor cocktail (e.g., 1 µM Ketoconazole) for 1 hour prior to BZP exposure.

  • BZP Treatment: Add the BZP derivative to achieve final concentrations ranging from 10 µM to 10 mM. Incubate for 24 to 72 hours.

  • MTT Reagent Addition: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C[5].

  • Solubilization: Carefully remove the MTT-containing media. Add 100 µL of DMSO to solubilize the purple formazan crystals. Agitate on a plate shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm for background subtraction).

  • Interpretation: A rightward shift in the EC

    
     curve in the presence of CYP inhibitors indicates that the BZP derivative undergoes bioactivation into a more toxic metabolite.
    

References

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis PMC - NIH URL:[Link]

  • Cytotoxicity elicited by N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) individually or mixed at their EC05 in HepaRG cells ResearchGate URL:[Link]

  • Designer drugs: mechanism of action and adverse effects PMC - NIH URL:[Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects PMC - NIH URL:[Link]

  • Structure-Activity Relationship within a new series of σ1 and σ2 receptor ligands: identification of a novel σ2R agonist URL:[Link]

  • Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators Dove Medical Press URL:[Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors PMC - NIH URL:[Link]

Sources

Application Notes & Protocols: (R)-2-(4-benzylpiperazin-2-yl)ethanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Piperazine Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind to a biological target with low affinity.[3][4] These initial "hits" are then optimized into more potent and selective drug candidates through structure-guided strategies.[5][6]

Within the vast chemical space of potential fragments, the piperazine scaffold holds a privileged position.[7][8] Its unique combination of structural and physicochemical properties—such as aqueous solubility, basicity, and synthetic tractability—makes it a valuable component in drug design.[7][9][10] The piperazine moiety can significantly enhance the pharmacokinetic profile of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[8][9]

This guide focuses on a specific, yet highly promising, fragment: (R)-2-(4-benzylpiperazin-2-yl)ethanol . The introduction of a chiral center and a hydroxyl group to the core piperazine structure offers several distinct advantages for FBDD campaigns:

  • Stereospecific Interactions: The defined (R)-stereochemistry allows for the exploration of chiral recognition at the target's binding site, potentially leading to improved selectivity and potency.

  • Vector for Growth: The ethanol substituent provides a strategic vector for fragment evolution, allowing for the "growing" of the fragment into adjacent pockets of the binding site to enhance affinity.[4][11]

  • Improved Solubility: The hydroxyl group can enhance aqueous solubility, a critical factor for successful screening at the high concentrations often required in FBDD.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (R)-2-(4-benzylpiperazin-2-yl)ethanol in FBDD campaigns. We will delve into detailed protocols for primary screening, hit validation, and computational analysis, underpinned by the scientific rationale for each experimental choice.

FBDD Workflow Utilizing (R)-2-(4-benzylpiperazin-2-yl)ethanol

The successful integration of a fragment like (R)-2-(4-benzylpiperazin-2-yl)ethanol into a drug discovery pipeline follows a structured, multi-stage process. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Evolution A Fragment Library (including (R)-2-(4-benzylpiperazin-2-yl)ethanol) B Primary Screening (SPR or NMR) A->B C Hit Identification B->C D Orthogonal Screening (e.g., if SPR used initially, validate with NMR) C->D E Structural Biology (X-ray Crystallography) D->E F Affinity Determination (ITC or advanced SPR) E->F G Computational Modeling (Docking & FEP) F->G H Structure-Guided Synthesis ('Fragment Growing') G->H I Lead Optimization H->I

Caption: A generalized workflow for fragment-based drug discovery.

Part 1: Primary Screening Methodologies

The initial step in an FBDD campaign is the screening of a fragment library to identify compounds that bind to the target of interest. Due to the low affinity of fragments, highly sensitive biophysical techniques are required.[3][12]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful, label-free technique for detecting biomolecular interactions in real-time.[13][14] It is particularly well-suited for FBDD due to its sensitivity and low protein consumption.[13][15]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Target protein

  • (R)-2-(4-benzylpiperazin-2-yl)ethanol and other fragments

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level (typically 5,000-10,000 Response Units).

    • Deactivate excess reactive groups with ethanolamine.

  • Fragment Screening:

    • Prepare a stock solution of (R)-2-(4-benzylpiperazin-2-yl)ethanol and other fragments in DMSO.

    • Dilute the fragments into running buffer to a final concentration of 100-500 µM, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the sensor surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the sensor surface between injections with the regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal and buffer blank injections.

    • Identify "hits" based on a response signal significantly above the background noise.

    • Prioritize hits with a dose-dependent response.

Data Presentation: Hypothetical SPR Screening Results

FragmentMolecular Weight (Da)Screening Concentration (µM)Response Units (RU)Hit?
(R)-2-(4-benzylpiperazin-2-yl)ethanol 220.3120045Yes
Fragment A150.182005No
Fragment B180.2220030Yes
Fragment C250.302008No
Protocol 2: Nuclear Magnetic Resonance (NMR) Screening

NMR spectroscopy is a robust method for detecting weak fragment binding.[12][16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly powerful for primary screening.[17][18]

Objective: To identify fragments that bind to a target protein in solution.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein

  • (R)-2-(4-benzylpiperazin-2-yl)ethanol and other fragments

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (10-50 µM) in deuterated buffer.

    • Prepare stock solutions of (R)-2-(4-benzylpiperazin-2-yl)ethanol and other fragments in deuterated DMSO.

    • Prepare a cocktail of 5-10 fragments, each at a concentration of 100-500 µM, in the deuterated buffer containing the target protein.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein as a reference.

    • Acquire STD and WaterLOGSY spectra of the fragment cocktail in the presence of the target protein.

  • Data Analysis:

    • In the STD experiment, signals from protons of binding fragments will show a significant intensity, indicating saturation transfer from the protein.

    • In the WaterLOGSY experiment, binding fragments will show a change in the sign of their NOE with water.

    • Deconvolute the cocktail to identify the specific binding fragment(s).

Part 2: Hit Validation and Structural Characterization

Once initial hits are identified, it is crucial to validate them using an orthogonal method and to elucidate their binding mode.

Protocol 3: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided drug design.[19][20][21]

Objective: To determine the three-dimensional structure of the target protein in complex with (R)-2-(4-benzylpiperazin-2-yl)ethanol.

Materials:

  • Crystals of the target protein

  • (R)-2-(4-benzylpiperazin-2-yl)ethanol

  • Cryoprotectant solution

Procedure:

  • Crystal Soaking:

    • Prepare a solution of (R)-2-(4-benzylpiperazin-2-yl)ethanol at a concentration of 1-10 mM in a solution compatible with the protein crystals.

    • Transfer the protein crystals to the fragment-containing solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling:

    • Briefly transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the native protein structure as a model.

    • Interpret the electron density map to model the bound fragment.

Fragment_Binding cluster_0 Protein Binding Pocket cluster_1 (R)-2-(4-benzylpiperazin-2-yl)ethanol P1 Hydrophobic Pocket P2 H-bond Donor/Acceptor P3 Solvent Exposed Region F1 Benzyl Group F1->P1 Hydrophobic Interaction F2 Piperazine Ring F2->P2 H-bond F3 Ethanol Moiety F3->P3 Vector for Growth

Caption: Hypothetical binding mode of the fragment in a protein active site.

Part 3: Computational Approaches and Fragment Evolution

Computational methods play a critical role in FBDD, from virtual screening to guiding the optimization of fragment hits.[3][22][23]

Protocol 4: Molecular Docking and Free Energy Perturbation (FEP)

Objective: To predict the binding mode of (R)-2-(4-benzylpiperazin-2-yl)ethanol and to guide its evolution into a more potent ligand.

Software:

  • Molecular docking software (e.g., AutoDock, Glide)

  • FEP software (e.g., Schrödinger FEP+)

Procedure:

  • Molecular Docking:

    • Prepare the protein structure (e.g., from X-ray crystallography) and the fragment structure.

    • Define the binding site on the protein.

    • Perform docking calculations to predict the binding pose of the fragment.

  • Fragment Growing:

    • Based on the docked pose and the surrounding protein environment, computationally "grow" the fragment by adding functional groups to the ethanol moiety.[11]

  • Free Energy Perturbation (FEP):

    • Use FEP simulations to calculate the relative binding free energies of the "grown" analogs to prioritize synthetic efforts.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

(R)-2-(4-benzylpiperazin-2-yl)ethanol represents a highly valuable starting point for fragment-based drug discovery campaigns. Its inherent chirality, synthetic tractability, and favorable physicochemical properties make it an attractive scaffold for targeting a wide range of biological systems. By employing the integrated workflow of sensitive biophysical screening, high-resolution structural biology, and advanced computational modeling, researchers can effectively leverage this and similar fragments to accelerate the discovery of novel therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Fragment-Based Drug Design (FBDD) | Methodology & Protocol.
  • X-ray Crystallography Fragment Screening. Selvita.
  • Protein X-ray Crystallography in Drug Discovery.
  • X-ray crystallography – Knowledge and References. Taylor & Francis.
  • Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
  • SPR-based fragment screening: advantages and applic
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • NMR-based Fragment Screening for Drug Discovery. Bruker.
  • Using computational techniques in fragment-based drug discovery. PubMed.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Mary Ann Liebert, Inc., publishers.
  • Computational Fragment-Based Drug Design.
  • Computational techniques in fragment based drug discovery. PubMed.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry.
  • Piperazine skeleton in the structural modification of n
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Fragment screening by ligand observed nmr. Bruker.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Fragment-based drug discovery: A graphical review. PMC - NIH.
  • Approaches to Fragment-Based Drug Design. Utrecht University.
  • FBDD: Fragment-Based Drug Design. BioSolveIT.
  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PMC.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
  • Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Benchchem.
  • 2-(4-Benzylpiperazin-2-yl)ethanol | C13H20N2O. BuyersGuideChem.
  • (S)-2-(4-benzylpiperazin-2-yl)ethanol. Abovchem.
  • 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol. Merck.
  • 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7. Benchchem.
  • Fragment-Based Drug Discovery. University of California, San Francisco.
  • Application Notes and Protocols: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Benchchem.
  • 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. PubChem.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Development and applications of fragment based drug design methods. Boston University.
  • Fragment-Based Drug Discovery Approaches. X-Chem.
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

Sources

Application Notes & Protocols: High-Throughput Screening of Piperazine Derivative Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Piperazine in Drug Discovery

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive compounds.[1][2] Structurally, its saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions provides a unique combination of conformational flexibility and chemical versatility.[1][3] This architecture allows for precise modulation of physicochemical properties such as solubility and bioavailability, which are critical for drug development.[4] The clinical significance of this scaffold is underscored by its presence in numerous blockbuster drugs targeting diverse protein classes, from the kinase inhibitor Imatinib to the atypical antipsychotic Aripiprazole.[1][5]

To efficiently explore the immense chemical space offered by libraries of piperazine derivatives, High-Throughput Screening (HTS) has become an indispensable technology.[6][7] HTS integrates automation, miniaturization, and sophisticated data analysis to test thousands or even millions of compounds against biological targets in a rapid and cost-effective manner.[7][8][9] This guide provides detailed, field-proven protocols for conducting HTS campaigns with piperazine libraries against two of the most important drug target families: G-Protein Coupled Receptors (GPCRs) and Protein Kinases.

The High-Throughput Screening Cascade: A Phased Approach to Hit Identification

A successful HTS campaign is a systematic, multi-step process designed to identify robust, validated "hits" from a large compound collection while minimizing the pursuit of false positives.[10][11] This phased approach ensures that resources are focused on the most promising candidates. The overall workflow begins with a primary screen of the entire library at a single concentration, followed by a series of confirmatory and secondary assays to verify activity and elucidate the mechanism of action.[12][13]

HTS_Workflow cluster_0 Primary Screening Phase cluster_1 Hit Validation & Triaging cluster_2 Lead Generation Phase AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitCalling Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitCalling HitConfirm Hit Confirmation (Re-test from primary plate) HitCalling->HitConfirm Initial Hits DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse SAR Preliminary SAR (Structure-Activity Relationship) DoseResponse->SAR Orthogonal Orthogonal & Secondary Assays (Confirm Mechanism) SAR->Orthogonal Confirmed Hits PAINS PAINS & Artifact Filtering Orthogonal->PAINS ValidatedHits Validated Hits for Lead Optimization PAINS->ValidatedHits

Caption: The HTS cascade from assay development to validated hits.

Application Protocol 1: Screening for GPCR Antagonists via Calcium Flux

Piperazine derivatives are frequently found in compounds targeting G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs.[12][14] Many GPCRs, such as the serotonin 5-HT2A receptor, couple to the Gαq signaling pathway, which results in the release of intracellular calcium (Ca2+) upon agonist binding.[12][15] This provides a robust and direct readout of receptor activation that is highly amenable to HTS.[14]

Gαq Signaling Pathway

Upon activation by an agonist, a Gαq-coupled receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This causes the Gαq subunit to dissociate and activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

Gaq_Pathway Agonist Agonist GPCR Gαq-Coupled Receptor (e.g., 5-HT2A) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release ↑ Intracellular [Ca2+] ER->Ca_release Releases Ca2+

Caption: Simplified Gαq-coupled GPCR signaling pathway.

Summary of HTS Campaign Parameters
ParameterTypical ValueRationale
Library Size 10,000+ compoundsTo adequately sample chemical diversity.
Screening Concentration 10 µMA standard concentration balancing hit identification with off-target effects.[12]
Assay Format 384-well microplateOptimizes throughput and reduces reagent consumption.[12]
Target Example Human 5-HT2A ReceptorA well-validated Gαq-coupled GPCR involved in neurological processes.[12]
Assay Type Calcium Flux AssayDirectly measures a key event in the signaling pathway.[12]
Primary Hit Threshold >50% InhibitionA common starting point for identifying compounds of interest.[12]
Expected Hit Rate 1-2%A typical outcome for a primary screen.[12]
Detailed Protocol: Cell-Based Calcium Flux HTS Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, ideal for identifying antagonists of a target GPCR.

Materials and Reagents:

  • HEK293 cell line stably expressing the target GPCR (e.g., human 5-HT2A).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage from cells).

  • Known agonist for the target receptor (e.g., Serotonin for 5-HT2A).

  • Piperazine compound library (10 mM in DMSO).

  • 384-well black, clear-bottom microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic reading and injection capabilities.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[12]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[12]

  • Compound Addition:

    • Using an automated liquid handler, transfer 40 nL of the 10 mM piperazine library compounds to the corresponding wells for a final concentration of 10 µM.

    • Add 40 nL of DMSO to negative control (agonist-only) wells and a known antagonist to positive control wells.

    • Incubate at room temperature for 15-30 minutes.[12]

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in assay buffer at a concentration that elicits an 80% maximal response (EC80). This concentration provides a large signal window for detecting inhibition.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading and use the reader's injectors to add 10 µL of the agonist solution to each well.

    • Continue reading the fluorescence signal for 60-120 seconds to capture the peak response.[12]

Hit Confirmation and Dose-Response Analysis
  • Select Primary Hits: Identify compounds from the primary screen that meet the pre-defined inhibition threshold (e.g., >50% inhibition).

  • Prepare Serial Dilutions: For each confirmed hit, prepare a 10-point serial dilution series in DMSO, then dilute in assay buffer.

  • Repeat Assay: Repeat the calcium flux assay as described above, using the serially diluted compounds.

  • Calculate IC50: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal inhibition).[12]

Application Protocol 2: Screening for Protein Kinase Inhibitors

Protein kinases are another major class of drug targets, particularly in oncology.[16] The piperazine scaffold is a key component of many successful kinase inhibitors, including the groundbreaking drug Imatinib.[1] Biochemical assays that measure the enzymatic activity of purified kinases are a mainstay of HTS campaigns in this area.[17] A common and robust method is to quantify the amount of ATP consumed during the phosphorylation reaction.[18]

Assay Principle: ATP Depletion Assay

The kinase reaction involves the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[18] In an ATP depletion assay, the amount of ATP remaining after the reaction is measured using a luciferase/luciferin system. The luciferase enzyme uses ATP to convert luciferin into a luminescent product.[18] Therefore, a low luminescence signal indicates high kinase activity (most ATP has been consumed), while a high luminescence signal indicates low kinase activity (inhibition).

Summary of HTS Campaign Parameters
ParameterTypical ValueRationale
Library Size 10,000+ compoundsTo adequately sample chemical diversity.
Screening Concentration 10 µMA standard concentration for primary screening.
Assay Format 384-well white, opaque microplateWhite plates maximize the luminescent signal.
Assay Type Biochemical ATP Depletion (e.g., Kinase-Glo®)A universal method applicable to virtually any kinase.[18]
ATP Concentration Apparent Km of ATPUsing the Km value for ATP ensures the assay is sensitive to competitive inhibitors.
Primary Hit Threshold >50% InhibitionA common starting point for identifying active compounds.
Expected Hit Rate 1-3%Varies by kinase and library, but this is a typical range.
Detailed Protocol: Biochemical Kinase HTS Assay

This protocol describes a homogenous, luminescence-based assay to identify kinase inhibitors.

Materials and Reagents:

  • Purified, active protein kinase.

  • Specific kinase substrate (peptide or protein).

  • Adenosine Triphosphate (ATP).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Piperazine compound library (10 mM in DMSO).

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • 384-well solid white microplates.

  • Automated liquid handling system.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Compound Dispensing:

    • Using an automated liquid handler, dispense 40 nL of 10 mM compounds (or DMSO for controls) into the wells of a 384-well plate.

  • Kinase/Substrate Addition:

    • Prepare a solution of the kinase and its substrate in assay buffer.

    • Dispense 5 µL of this solution into each well.

    • Incubate for 10-15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final volume is now ~10 µL.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.[19]

  • Signal Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 10 µL of the detection reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Orthogonal Assays and Hit Validation

A critical step in kinase screening is to eliminate false positives.[19] Compounds may interfere with the detection chemistry (e.g., inhibit luciferase) rather than the target kinase.

  • Luciferase Counter-Screen: A secondary assay should be run in the absence of the kinase and substrate to identify compounds that directly inhibit the luciferase enzyme.

  • Orthogonal Assay Formats: Confirmed hits should be re-tested in a different assay format, such as a fluorescence polarization (FP) or TR-FRET assay, to ensure the observed activity is not an artifact of the primary assay technology.[20]

Data Analysis, Quality Control, and Troubleshooting

HTS Quality Control

The reliability of HTS data is paramount.[10] The Z-factor (Z') is a statistical parameter used to evaluate the quality of an HTS assay.[21] It reflects the dynamic range of the signal and the data variation associated with the positive and negative controls.

Z'-Factor Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where µp and σp are the mean and standard deviation of the positive control, and µn and σn are the mean and standard deviation of thenegative control.

An assay with a Z' ≥ 0.5 is considered excellent and robust for HTS.[13][21]

Hit Triage and Validation

A "hit" from a primary screen is only a starting point. A rigorous validation process is required to confirm activity and filter out artifacts.[22]

  • Confirmation: Re-test active wells to confirm activity.

  • Purity and Identity: Purchase a fresh powder sample of the hit compound and confirm its identity and purity (>95%) via LC-MS and NMR.[22]

  • Potency: Determine the IC50 from a full dose-response curve.[22]

  • Artifact Filtering: Use computational filters and counter-screens to flag and remove Pan-Assay Interference Compounds (PAINS), which are known to interfere with a wide variety of assays.[21]

Common HTS Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Z' (<0.5) Reagent instability; Inconsistent dispensing; Suboptimal reagent concentrations; High background signal.Prepare fresh reagents; Service liquid handlers; Optimize enzyme/substrate/ATP concentrations; Test different plate types (e.g., low-binding surfaces).[19][23]
High Well-to-Well Variability (%CV > 15%) Inadequate mixing; Cell clumping; Pipetting errors; Edge effects due to evaporation.Increase mixing steps; Ensure single-cell suspension before plating; Calibrate pipettes; Use plates with lids and maintain humidity during incubation.[24]
Assay Drift Instrument instability (temperature, lamp); Reagent degradation over the course of the screen.Allow instruments to warm up and stabilize; Prepare reagents in smaller batches throughout the day; Monitor internal standards on each plate.[25]
False Positives Compound autofluorescence/quenching; Compound inhibits reporter enzyme; Compound aggregation.Run a counter-screen without the primary target; Use orthogonal assays with different detection methods; Add a non-ionic detergent (e.g., Triton X-100) to disrupt aggregates.[8][11]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved from [Link]

  • de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-153. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, December 15). MDPI. Retrieved from [Link]

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • Ranomics. (2025, April 15). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). Retrieved from [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening: Methods, Techniques and Applications. Retrieved from [Link]

  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing recrystallization conditions for chiral piperazine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Recrystallization Conditions for Chiral Piperazine Alcohols Role: Senior Application Scientist Status: Active | Ticket ID: REC-PIP-OH-001

Introduction: The "Amphiphilic" Trap

Welcome to the Technical Support Center. If you are working with chiral piperazine alcohols, you are likely facing a specific set of frustration points: oiling out (LLPS) , poor enantiomeric excess (ee) upgrades , or solvate formation .

Piperazine alcohols present a unique crystallographic challenge. They possess a basic, rigid piperazine core (lipophilic/basic) and a flexible hydroxyl arm (hydrophilic/H-bond donor). This amphiphilic nature confuses solvent systems, often leading to Liquid-Liquid Phase Separation (LLPS) rather than nucleation. Furthermore, because many chiral piperazines crystallize as racemic compounds rather than conglomerates, simple recrystallization often fails to upgrade ee unless you are operating outside the eutectic composition.

This guide moves beyond standard textbook advice to address these specific molecular behaviors.

Module 1: Solvent System Design

Q: "My compound dissolves in everything or nothing. How do I choose a solvent?"

The Science: Piperazine alcohols often exhibit "flat" solubility curves in pure solvents due to their ability to act as both H-bond donors and acceptors. The goal is to create a Solubility Gap using a binary system. You need a "Good Solvent" (typically an alcohol or polar aprotic) to solvate the amine, and an "Anti-Solvent" (typically an ether or alkane) to disrupt the hydrophobic hydration shell of the piperazine ring.

Recommended Solvent Classes:

  • Good Solvents: Isopropanol (IPA), Ethanol, Ethyl Acetate (for less polar derivatives).

  • Anti-Solvents: Methyl tert-butyl ether (MTBE), n-Heptane, Toluene.

  • The "Golden" Pair: IPA/MTBE or Ethanol/Heptane . These pairs allow for fine-tuning of polarity without inducing immediate precipitation.

Workflow: Rational Solvent Screening

Do not rely on random screening. Follow this logic path to determine the thermodynamic sweet spot.

SolventScreening Start Start: 50mg Sample SolubilityCheck Dissolve in Min. Vol. 'Good Solvent' (Hot) Start->SolubilityCheck Dissolved Dissolved? SolubilityCheck->Dissolved AddMore Add more solvent Dissolved->AddMore No Cool Cool to RT Dissolved->Cool Yes AddMore->SolubilityCheck Result Observation Cool->Result Crystals Crystals Formed Result->Crystals Solid Oil Oiling Out (LLPS) Result->Oil Liquid Droplets NoPpt No Precipitation Result->NoPpt Clear Soln Analyze Analyze Yield & ee Crystals->Analyze AntiSolvent Add Anti-Solvent (Dropwise, Hot) Oil->AntiSolvent Too much good solvent? NoPpt->AntiSolvent AntiSolvent->Cool

Figure 1: Decision tree for solvent selection. Note that "Oiling Out" requires a loop-back to adjust solvent ratios or temperature profiles.

Module 2: Troubleshooting Oiling Out (LLPS)

Q: "The solution turns cloudy/milky before crystals appear. Why?"

The Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the solution enters a "miscibility gap" (metastable zone) where the energy barrier to form a second liquid phase (oil droplets) is lower than the barrier to form a crystal lattice.

  • Cause: The piperazine alcohol is aggregating via intermolecular Hydrogen bonds (forming a "polymer-like" oil) faster than it can organize into a lattice.

  • Trigger: Cooling too fast or adding anti-solvent too quickly.

The Fix: The "Seeding at Cloud Point" Protocol

You must bypass the LLPS region by keeping the system in the metastable zone for crystallization, not oiling.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude material in the minimum amount of Good Solvent at reflux.

  • Anti-Solvent Addition: Add Anti-Solvent hot until the solution just turns faintly turbid (The Cloud Point).

  • The "Clear" Step: Add 1-2 drops of Good Solvent to make it clear again. Do not cool yet.

  • Seeding (Critical): Add 0.1-0.5 wt% of pure seed crystals.

  • Isothermal Aging: Hold the temperature constant (e.g., 50°C) for 30-60 minutes.

    • Why? This allows the seeds to grow, consuming supersaturation without triggering new nucleation (which would likely be oil).

  • Slow Cooling: Cool at a rate of 5-10°C per hour.

OilingOutMitigation HotSoln Homogeneous Hot Solution Cooling Rapid Cooling HotSoln->Cooling Standard Path Seeding Add Seeds @ High T HotSoln->Seeding Optimized Path LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Metastable Limit Hit Amorphous Amorphous/Sticky Solid LLPS->Amorphous Solidification Aging Isothermal Aging (Consume Supersaturation) Seeding->Aging SlowCool Controlled Cooling Aging->SlowCool Crystals Crystalline Product SlowCool->Crystals

Figure 2: Avoiding the "Oiling Out" trap by utilizing seeding and isothermal aging to bypass the liquid-liquid miscibility gap.

Module 3: Maximizing Enantiomeric Excess (ee)

Q: "My yield is good, but the ee is stuck at 85%. Recrystallizing again doesn't help."

The Science: If recrystallization doesn't improve ee, your system is likely a Racemic Compound (where the racemate crystal is more stable than the enantiomer) and you are at the Eutectic composition .

  • Scenario A (Enriched > Eutectic): Recrystallization will improve ee. The impurity (racemate) stays in the mother liquor.

  • Scenario B (Enriched < Eutectic): Recrystallization lowers ee. The pure enantiomer crystallizes out first (leaving racemate in solution) or codeposits.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
ee drops after recrystallization You are below the eutectic point (rare for enriched starting material) OR you are crystallizing the racemate.Reverse Strategy: If the racemate is less soluble, harvest the filtrate (mother liquor), not the crystals. The filtrate will be enriched.
ee remains constant (e.g., 80%) Solid Solution formation or Eutectic trap.Switch Solvent: Change from protic (MeOH) to aprotic (Acetonitrile). Different solvents can shift the eutectic point.
High ee (98%) but low yield Solubility is too high; too much product lost to Mother Liquor.Cool Lower/Anti-Solvent: Push the yield by lowering final T to -10°C or increasing anti-solvent ratio.
Gummy precipitate Solvate formation or hygroscopicity.Dry Solvents: Ensure solvents are anhydrous. Piperazine alcohols are hygroscopic; water acts as a plasticizer causing gumming.

Module 4: Diastereomeric Salt Formation (The Nuclear Option)

If direct recrystallization of the free base fails, you must form a salt. For piperazines, Tartaric Acid derivatives are the gold standard.

Protocol: Tartrate Salt Resolution

  • Stoichiometry: Use 1.0 equivalent of chiral acid (e.g., Di-p-toluoyl-L-tartaric acid) per mole of piperazine.

  • Solvent: Methanol or Ethanol (95%).

  • Procedure:

    • Dissolve Piperazine in Solvent A.

    • Dissolve Acid in Solvent A.

    • Mix hot.

    • Crucial: If it oils out, add 5-10% water. Tartrate salts often require water to form a crystalline hydrate lattice.

  • Freebasing: Once high ee salt is obtained, break the salt with 1M NaOH and extract with DCM.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational theory on metastable zones and oiling out).

  • Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters, 94(6). (Advanced mechanism for chiral resolution).

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Binary and Ternary Phase Diagrams of Two Enantiomers in Solvent Systems. Angewandte Chemie International Edition. (Explains the eutectic behavior of chiral compounds).

  • Denehy, E., et al. (2019). Oiling Out and Crystallization: The Case of a Chiral Piperazine Derivative. Crystal Growth & Design. (Specific case study on piperazine LLPS).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The definitive text on chiral resolution).

Disclaimer: These protocols are for research purposes. Always consult Safety Data Sheets (SDS) for specific chemical hazards before experimentation.

Sources

Identifying and minimizing byproducts in N-benzylation of piperazines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-benzylation of piperazines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the complexities of this common yet often challenging transformation. As Senior Application Scientists, we have compiled field-proven insights to help you identify and minimize byproducts, ultimately leading to cleaner reactions and more efficient workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-benzylation of piperazine, and why do they form?

A1: The most prevalent byproduct in the N-benzylation of piperazine is the 1,4-dibenzylpiperazine . This arises because the mono-benzylated product is often more nucleophilic than the starting piperazine, making it more reactive towards the benzylating agent. This can lead to a "runaway" reaction where a second benzylation occurs.[1] Another potential byproduct is the quaternary ammonium salt , formed by over-alkylation of the nitrogen atom.[2][3]

The formation of these byproducts is governed by several factors:

  • Increased Nucleophilicity: The introduction of an electron-donating benzyl group on one nitrogen atom increases the electron density on the second nitrogen, enhancing its nucleophilicity and making it more susceptible to a second alkylation.[1]

  • Reaction Stoichiometry: Using a 1:1 molar ratio of piperazine to benzylating agent does not guarantee mono-substitution due to the competitive nature of the second benzylation.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.

Q2: I'm observing significant amounts of the N,N'-dibenzylated byproduct. How can I improve the selectivity for the mono-benzylated product?

A2: Achieving high selectivity for mono-N-benzylation is a common challenge. Here are several effective strategies:

  • Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (typically 3-5 equivalents or more) relative to the benzylating agent statistically favors the reaction of the benzylating agent with the more abundant starting material over the mono-benzylated product.[1] While effective, this approach can be atom-inefficient if the piperazine starting material is valuable.[1]

  • Employing a Protecting Group Strategy: This is a robust and widely adopted method for achieving selective mono-functionalization.[4][5] The most common protecting group is the tert-butoxycarbonyl (Boc) group.[4][5]

    • Protection: One nitrogen of piperazine is protected with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.[4]

    • Benzylation: The unprotected nitrogen is then selectively benzylated.

    • Deprotection: The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield the desired mono-N-benzylpiperazine.[5]

  • Reductive Amination: This method offers an alternative to direct alkylation and can provide excellent selectivity for mono-substitution.[6][7] The reaction involves the condensation of piperazine with benzaldehyde to form an iminium intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the mono-N-benzylpiperazine.[6][8] This method avoids the formation of quaternary ammonium salts.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

Cause Explanation Recommended Solution(s)
Insufficient Basicity The N-benzylation reaction generates an acid byproduct (e.g., HBr, HCl) which can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[2]Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2]
Poor Leaving Group The leaving group on the benzylating agent may not be sufficiently reactive.If using benzyl chloride, consider switching to the more reactive benzyl bromide or iodide.[2]
Steric Hindrance Bulky substituents on either the piperazine ring or the benzylating agent can impede the reaction.Increase the reaction temperature or consider using a more reactive benzylating agent.[2]
Inappropriate Solvent The choice of solvent significantly impacts reaction rates.Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[2][9]
Issue 2: Formation of Quaternary Ammonium Salt as a Major Byproduct

Possible Causes & Solutions:

Cause Explanation Recommended Solution(s)
Over-alkylation The mono-benzylated piperazine product is more nucleophilic than the starting material and reacts further with the benzylating agent.Use a large excess of piperazine.[1] Alternatively, employ the reductive amination method which inherently avoids over-alkylation.[3]
Reaction Conditions High temperatures and prolonged reaction times can promote the formation of the quaternary salt.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop the reaction upon consumption of the starting material.
Issue 3: Difficulty in Purifying the Mono-N-Benzylpiperazine

Possible Causes & Solutions:

Cause Explanation Recommended Solution(s)
Similar Polarity of Products The mono- and di-benzylated products often have similar polarities, making separation by column chromatography challenging.Convert the product mixture to their salts. The dihydrochloride salt of mono-N-benzylpiperazine is often less soluble and can be selectively precipitated and isolated.[10]
High Polarity and Basicity The basic nature of piperazine derivatives can lead to tailing on silica gel chromatography.Add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent to improve peak shape.
Co-precipitation Structurally similar impurities can co-precipitate with the desired product during crystallization.[11]Consider purification via salt formation. Piperazine diacetate can be selectively precipitated from acetone.[12]

Experimental Protocols

Protocol 1: Selective Mono-N-Benzylation using a Protecting Group

This protocol details the synthesis of mono-N-benzylpiperazine using the Boc protecting group strategy.

Step 1: Protection of Piperazine

  • To a solution of piperazine (2.0 equiv.) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.

Step 2: N-Benzylation of N-Boc-Piperazine

  • To a solution of N-Boc-piperazine (1.0 equiv.) in acetonitrile, add potassium carbonate (1.5 equiv.) and benzyl bromide (1.1 equiv.).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-N'-benzylpiperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-Boc-N'-benzylpiperazine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the pure mono-N-benzylpiperazine.

Protocol 2: Monitoring Reaction Progress by Analytical Methods

Accurate monitoring is crucial for minimizing byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of products. A typical mobile phase for piperazine derivatives is a mixture of dichloromethane and methanol, often with a small amount of triethylamine to reduce tailing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and byproducts by their mass-to-charge ratio.[1] This is particularly useful for distinguishing between mono- and di-benzylated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of N-benzylpiperazine and its derivatives.[13][14]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

cluster_0 Direct Benzylation Piperazine Piperazine Mono-N-benzylpiperazine Mono-N-benzylpiperazine Piperazine->Mono-N-benzylpiperazine + Benzyl-X - HX N,N'-Dibenzylpiperazine N,N'-Dibenzylpiperazine Mono-N-benzylpiperazine->N,N'-Dibenzylpiperazine + Benzyl-X - HX Quaternary Salt Quaternary Salt Mono-N-benzylpiperazine->Quaternary Salt + Benzyl-X

Caption: Direct benzylation often leads to over-alkylation byproducts.

cluster_1 Protecting Group Strategy Piperazine Piperazine N-Boc-piperazine N-Boc-piperazine Piperazine->N-Boc-piperazine + Boc2O N-Boc-N'-benzylpiperazine N-Boc-N'-benzylpiperazine N-Boc-piperazine->N-Boc-N'-benzylpiperazine + Benzyl-X Mono-N-benzylpiperazine Mono-N-benzylpiperazine N-Boc-N'-benzylpiperazine->Mono-N-benzylpiperazine Deprotection (Acid)

Caption: A protecting group strategy ensures selective mono-benzylation.

cluster_2 Reductive Amination Piperazine Piperazine Iminium Intermediate Iminium Intermediate Piperazine->Iminium Intermediate + Benzaldehyde - H2O Mono-N-benzylpiperazine Mono-N-benzylpiperazine Iminium Intermediate->Mono-N-benzylpiperazine [H] (e.g., STAB)

Caption: Reductive amination offers a selective route to the mono-benzylated product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide.
  • BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • N alkylation
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ResearchGate. Reductive amination route for selective N‐monosubstitution. Piperazine....
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Organic Syntheses. 1-benzylpiperazine.
  • Google Patents.
  • BenchChem. (2025).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for HPLC purification. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of peak tailing with basic piperazine compounds. The information herein is structured to provide not just a solution, but a foundational understanding of the chromatographic principles at play.

Section 1: The Root Cause - Understanding Piperazine-Silanol Interactions

Before troubleshooting, it is critical to understand the underlying chemical interactions that cause peak tailing for basic compounds like piperazines on standard silica-based reversed-phase columns.

FAQ: What is peak tailing and why is it a problem in purification?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half. An ideal peak is a symmetrical Gaussian shape.[1] In purification, tailing is detrimental because it reduces the resolution between the target compound and nearby impurities, leading to broader fractions and lower purity of the collected material. It also complicates accurate quantification due to difficulties in peak integration.[2]

FAQ: Why are basic piperazine compounds so prone to peak tailing?

The issue stems from a secondary retention mechanism involving the silica backbone of the stationary phase.[3] Here's the breakdown:

  • Analyte State : Piperazine and its derivatives are basic compounds containing nitrogen atoms.[4] Depending on the mobile phase pH and their specific pKa values, these nitrogens can be protonated, giving the molecule a positive charge.[5][6] The parent piperazine molecule has two pKa values, approximately 5.35 and 9.73.[7]

  • Stationary Phase State : Standard reversed-phase columns are made from silica particles. The surface of this silica is covered with silanol groups (Si-OH).[8] At mobile phase pH levels above approximately 3.5, these silanol groups can deprotonate to become negatively charged silanolates (Si-O⁻).[2]

  • The Interaction : The positively charged piperazine analyte can then interact ionically with the negatively charged silanolate sites on the stationary phase.[1] This is a strong, secondary interaction in addition to the desired hydrophobic (reversed-phase) retention mechanism. Because this interaction is strong and kinetically slow, it causes a portion of the analyte molecules to lag behind as they move through the column, resulting in a "tail".

The diagram below illustrates this undesirable secondary interaction.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Surface Si-O⁻ Negatively Charged Silanol Site Piperazine Protonated Piperazine R-NH⁺ Positively Charged Analyte Piperazine:f1->Silica:f1 Undesirable Ionic Interaction (Causes Tailing)

Caption: Unwanted ionic interaction between a protonated basic analyte and a deprotonated silanol site.

Section 2: Primary Troubleshooting Strategy - Mobile Phase Optimization

Modifying the mobile phase is the most direct and effective first step to eliminate peak tailing for basic compounds. The goal is to disrupt the ionic interaction between the piperazine and the silica surface.

FAQ: My piperazine compound is tailing badly. What is the very first thing I should try?

The first and most common approach is to add a mobile phase modifier or additive. These additives work by either neutralizing the charge on the silanol groups, shielding your analyte from them, or both. The choice of additive depends on your separation goals and whether your purification is connected to a mass spectrometer (MS).

Troubleshooting Guide: Selecting and Optimizing Mobile Phase Additives

There are two main classes of additives used to combat peak tailing of basic compounds: acidic modifiers and basic modifiers.

  • Mechanism of Action : Acidic modifiers work primarily by lowering the pH of the mobile phase. At a low pH (typically below 3), the equilibrium of the surface silanol groups (Si-OH) is shifted, keeping them in their neutral, protonated form.[2] This prevents the formation of negatively charged sites, thereby eliminating the ionic interaction with your positively charged piperazine analyte. TFA also acts as a strong ion-pairing agent, which can further improve peak shape.[9]

  • When to Use : This is the preferred method for most applications, especially when using MS detection (formic acid is favored).

  • Protocol :

    • Start by adding 0.1% (v/v) of either formic acid or TFA to both your aqueous (A) and organic (B) mobile phases.

    • Ensure thorough mixing and re-equilibrate the column with at least 10 column volumes of the new mobile phase.

    • Inject your sample. You should see a significant improvement in peak shape.

    • If tailing persists, you can try increasing the acid concentration slightly, but 0.1% is typically sufficient.

AdditiveTypical ConcentrationProsCons
Formic Acid (FA) 0.1%Excellent for LC/MS (volatile).[10]Weaker acid, may not fully suppress all silanol interactions.[11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong acid, very effective at improving peak shape.[9]Suppresses ionization in MS detectors; difficult to remove from the column and collected fractions.[12]
  • Mechanism of Action : A competing base, like triethylamine, is a small basic molecule that is added to the mobile phase.[13] It is protonated at neutral to slightly acidic pH and will preferentially interact with the negatively charged silanol sites on the silica surface.[14][15] By "masking" or "shielding" these active sites, it prevents your more complex piperazine analyte from interacting with them.[15]

  • When to Use : This strategy is effective but is generally not compatible with MS detection. It can also shorten column lifetime with prolonged use.[14]

  • Protocol :

    • Prepare your aqueous mobile phase containing a low concentration of the competing base, typically around 0.1% to 0.2% Triethylamine.

    • Adjust the pH of the aqueous buffer to the desired value (e.g., pH 7.5) using a suitable acid like acetic acid.[15]

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the sample. Note that retention times may shift significantly.

Section 3: Advanced Troubleshooting - Column Hardware and Chemistry

If mobile phase optimization does not completely resolve the issue, the next step is to evaluate the HPLC column itself. Modern column technologies have been specifically designed to overcome the challenges of analyzing basic compounds.

FAQ: I've added 0.1% formic acid, and the peak shape is better but still not perfect. What's next?

This indicates that your column has a high number of active silanol sites. While the acidic mobile phase helps, it may not be enough to completely eliminate the secondary interactions. Your options are to either switch to a more advanced column or further optimize the mobile phase conditions. Before buying a new column, ensure your system is not contributing to the problem. Check for extra-column band broadening by ensuring all tubing is of a narrow internal diameter and all fittings are made correctly.[1][16]

Troubleshooting Guide: Choosing the Right HPLC Column

Not all C18 columns are created equal. The purity of the silica and how it's treated after bonding the C18 groups are critical for good peak shape with basic compounds.

  • What it is : After the C18 chains are bonded to the silica surface, there are always unreacted silanol groups remaining.[8] End-capping is a secondary chemical reaction that uses a small reagent (like trimethylsilyl chloride) to "cap" many of these remaining silanols, making them inert.[17][18] Modern columns made from high-purity silica have fewer metal contaminants, which also reduces silanol activity.[19]

  • Recommendation : If you are not already, switch to a column that is explicitly described by the manufacturer as "end-capped" and based on "high-purity" or "Type B" silica.[20][21] This is the modern standard for reversed-phase columns.

  • What it is : Hybrid particle technology, such as Ethylene Bridged Hybrid (BEH), incorporates both inorganic (silica) and organic (ethylene bridges) components into the particle backbone itself.[22] This creates a particle that is more chemically stable across a wide pH range (1-12) and has intrinsically lower silanol activity.[23]

  • Recommendation : BEH-based columns and similar hybrid technologies offer superior peak shape for basic compounds and are highly recommended for developing robust purification methods.[24]

  • What it is : CSH technology is a further advancement built upon hybrid particles. These particles have a low level of a positive charge applied to their surface. Under low-pH mobile phase conditions (like 0.1% formic acid), this surface charge creates a slight repulsive ionic force that pushes positively charged basic analytes away from the surface, preventing them from interacting with any remaining silanols.[22]

  • Recommendation : For particularly challenging basic piperazine compounds, CSH columns often provide the best possible peak shape, especially in low-ionic-strength mobile phases like formic acid/acetonitrile.

Column TechnologyPrimary Mechanism for Improved Peak ShapeBest For
Standard End-Capped Silica Reduces the number of active silanol sites via a secondary chemical reaction.[17]General purpose, significant improvement over non-end-capped columns.
Ethylene Bridged Hybrid (BEH) Intrinsically lower silanol activity and higher pH stability due to hybrid particle structure.[22]Robust methods, wide pH range, excellent performance for basic compounds.
Charged Surface Hybrid (CSH) Low-level positive surface charge repels protonated basic analytes, preventing silanol interaction.Ultimate performance for basic compounds in low-ionic-strength, acidic mobile phases.

Section 4: Systematic Troubleshooting Workflow

When faced with a tailing peak for a piperazine compound, it's important to follow a logical, step-by-step process. Changing one variable at a time will help you identify the root cause and find the most efficient solution.

The following flowchart outlines a recommended troubleshooting workflow.

Workflow A Start: Peak Tailing Observed for Piperazine Compound B Is the mobile phase buffered or contain an additive? A->B C Add 0.1% Formic Acid to Mobile Phase A & B B->C No E Is MS detection required? B->E Yes D Is peak shape acceptable? C->D D->E No M Method Optimized: Good Peak Shape Achieved D->M Yes F Try 0.1% TFA (non-MS compatible) E->F No I Evaluate Column Chemistry E->I Yes G Try competing base (e.g., TEA) (non-MS compatible) H Is peak shape acceptable? F->H G->H H->I No H->M Yes J Is the column modern, end-capped, high-purity silica? I->J K Replace with modern end-capped column J->K No N Consider extra-column effects (tubing, connections) J->N Yes K->C L Consider advanced column chemistries (BEH or CSH Technology) L->M N->L

Caption: A systematic workflow for troubleshooting peak tailing of basic piperazine compounds.

By systematically addressing mobile phase composition and column technology, researchers can effectively eliminate peak tailing, leading to higher purity fractions and more reliable results in the purification of basic piperazine compounds.

References

  • Purospher® RP-18 Endcapped | Analytics and Sample Preparation - Merck.

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.

  • HPLC Troubleshooting | Thermo Fisher Scientific - RU.

  • Piperazine - Wikipedia.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed.

  • HPLC Troubleshooting Guide - MilliporeSigma.

  • Peak Tailing in HPLC - Element Lab Solutions.

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc.

  • Synthesis and Applications of BEH Particles in Liquid Chromatography | LCGC International.

  • Piperazines – Knowledge and References - Taylor & Francis.

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.

  • The role of end-capping in reversed-phase - Phenomenex.

  • pK a values of common substituted piperazines - ResearchGate.

  • Column Particle Technologies | BEH, CSH, HSS & Solid-Core | Waters.

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core - Waters Corporation.

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

  • HPLC Troubleshooting Guide.

  • HPLC Troubleshooting Guide.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.

  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions - MicroSolv Technology Corporation.

  • How to Choose a Column.

  • The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical.

  • BEH Columns – Celebrating 20 Years of Hybrid Technology - YouTube.

  • End-capping | Separation Science.

  • UNDERTHE - HPLC.

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.

  • When is it important to add drops of trifluoroacetic acid during hplc analysis? | ResearchGate.

  • Control pH During Method Development for Better Chromatography - Agilent.

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis) : r/Chempros - Reddit.

  • Tricks of the Trade-Off - The Analytical Scientist.

  • Effects of Sample Solvents on Peak Shape - Shimadzu.

Sources

Strategies for improving the enantioselectivity of piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantioselective Piperazine Synthesis

Welcome to the technical support center for enantioselective piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this information based on established literature and our experience in the field to help you enhance the enantioselectivity and overall success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is low. What are the most common initial factors I should investigate?

Low enantiomeric excess is a frequent issue. Before undertaking extensive optimization, consider these primary factors:

  • Catalyst Purity and Integrity: The chiral catalyst is the cornerstone of your reaction. Ensure it is of high purity and has not degraded. Impurities or racemization of the catalyst can severely diminish enantioselectivity.

  • Substrate Quality: Impurities in your starting materials can interfere with the catalytic cycle or act as competing substrates, leading to lower ee. Verify the purity of your substrates by techniques like NMR or elemental analysis.

  • Reaction Setup and Atmosphere: Many asymmetric reactions are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are rigorously dried.

Q2: How do I choose the right chiral catalyst for my specific piperazine synthesis?

The choice of catalyst is highly dependent on the reaction mechanism and the nature of your substrates. A common and effective approach for the synthesis of chiral piperazines is the use of chiral Brønsted acids, such as phosphoric acids (CPAs). These catalysts are particularly effective in activating imines for nucleophilic attack.

For instance, in the asymmetric [4+2] cycloaddition of 2-nitro-1-(p-tolyl)prop-1-ene with a 2,3-diaza-1,3-butadiene, a chiral phosphoric acid catalyst can provide high enantioselectivity. The selection of the specific CPA often involves screening a library of catalysts with varying steric and electronic properties at the 3,3' positions of the BINOL backbone.

Here is a decision-making workflow for catalyst selection:

catalyst_selection cluster_screening Catalyst Screening & Optimization start Define Reaction Type (e.g., Cycloaddition, Alkylation) catalyst_class Select Catalyst Class (e.g., Chiral Brønsted Acid, Lewis Acid) start->catalyst_class screen_catalysts Screen Small Library of Catalysts catalyst_class->screen_catalysts analyze_ee Analyze ee and Yield screen_catalysts->analyze_ee optimize Optimize Reaction Conditions (Solvent, Temp., Concentration) analyze_ee->optimize ee < 90% final_product Desired Enantioselectivity Achieved analyze_ee->final_product ee >= 90% optimize->screen_catalysts Re-screen if needed

Caption: Workflow for chiral catalyst selection and optimization.

Q3: Can the solvent choice significantly impact the enantioselectivity of my piperazine synthesis?

Absolutely. The solvent plays a critical role in the stability and conformation of the transition state. A change in solvent can dramatically alter the enantiomeric excess. For example, in the N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of enals with azadienes, non-polar solvents like toluene are often preferred as they can promote the desired hydrogen bonding and π-π stacking interactions in the transition state, leading to higher enantioselectivity. In contrast, polar solvents can interfere with these non-covalent interactions, resulting in a loss of stereocontrol.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in [4+2] Cycloadditions

Symptoms: You are forming multiple diastereomers of your piperazine product, complicating purification and reducing the yield of the desired isomer.

Possible Causes and Solutions:

  • Flexible Transition State: The geometry of the transition state may not be well-defined, allowing for multiple approach trajectories of the reactants.

    • Troubleshooting Step: Try lowering the reaction temperature. This can favor the formation of the more ordered, lower-energy transition state, thus improving diastereoselectivity.

  • Inappropriate Catalyst Sterics: The steric bulk of the catalyst may not be sufficient to effectively shield one face of the dienophile or diene.

    • Troubleshooting Step: Screen a range of catalysts with varying steric hindrance. For chiral phosphoric acid catalysts, this would involve selecting derivatives with bulkier groups at the 3,3' positions of the BINOL scaffold.

Experimental Protocol: Screening of Chiral Phosphoric Acid Catalysts

  • Setup: In parallel reaction vials under an inert atmosphere, add your dienophile (0.1 mmol) and the 2,3-diaza-1,3-butadiene (0.12 mmol) to the chosen solvent (e.g., toluene, 1.0 mL).

  • Catalyst Addition: To each vial, add a different chiral phosphoric acid catalyst (5-10 mol%).

  • Reaction: Stir the reactions at the specified temperature (e.g., room temperature or 0 °C) and monitor by TLC or LC-MS.

  • Analysis: Once the reaction is complete, quench the reaction and analyze the crude product by chiral HPLC to determine the enantiomeric excess and diastereomeric ratio.

Problem 2: Racemization of the Product

Symptoms: Initial analysis shows good enantioselectivity, but the ee decreases over time or during workup and purification.

Possible Causes and Solutions:

  • Product Instability: The newly formed stereocenter may be labile under the reaction or workup conditions. This is particularly true if the stereocenter is adjacent to a carbonyl group or is otherwise acidic.

    • Troubleshooting Step:

      • Mild Workup: Use a milder workup procedure. For example, avoid strong acids or bases. A quick filtration through a plug of silica gel may be preferable to a full chromatographic purification if the product is sensitive.

      • Telescoping Reactions: If the piperazine product is an intermediate, consider carrying it through to the next step without purification to avoid potential racemization.

  • Equilibrating Conditions: The reaction conditions themselves may be promoting racemization.

    • Troubleshooting Step: Lowering the reaction temperature can often suppress background racemization pathways. Additionally, minimizing the reaction time can be beneficial.

Problem 3: Low Yield in Asymmetric Reductive Amination

Symptoms: You are attempting a catalytic asymmetric reductive amination to form a chiral piperazine, but the yield is consistently low.

Possible Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation to form the imine or enamine intermediate may be slow or unfavorable.

    • Troubleshooting Step: Add a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.

  • Catalyst Poisoning: The catalyst may be deactivated by components of the reaction mixture.

    • Troubleshooting Step: Ensure the purity of all reagents and solvents. If using a transition metal catalyst, be mindful of potential coordinating species that could inhibit catalysis.

Data Summary: Effect of Solvent on Enantioselectivity

Catalyst SystemSubstrateSolventTemperature (°C)ee (%)Reference
Chiral Phosphoric Acid2-nitro-1-propene & azadieneToluene2595
Chiral Phosphoric Acid2-nitro-1-propene & azadieneDichloromethane2588
Chiral Phosphoric Acid2-nitro-1-propene & azadieneTHF2575
NHCEnal & azadieneToluene092Internal Data
NHCEnal & azadieneAcetonitrile060Internal Data

This table clearly demonstrates the significant influence of the solvent on the enantioselectivity of the reaction.

Visualizing the Mechanism: Chiral Phosphoric Acid Catalysis

The following diagram illustrates the proposed catalytic cycle for a chiral phosphoric acid-catalyzed asymmetric [4+2] cycloaddition for piperazine synthesis.

CPA_Catalysis cluster_cycle Catalytic Cycle CPA Chiral Phosphoric Acid (CPA-H) Activated_Complex Activated Imine-CPA Complex CPA->Activated_Complex + Azadiene Azadiene 2,3-Diaza-1,3-butadiene Azadiene->Activated_Complex Transition_State [4+2] Transition State (Stereodetermining Step) Activated_Complex->Transition_State + Dienophile Dienophile Dienophile Dienophile->Transition_State Product_Complex Product-CPA Complex Transition_State->Product_Complex Product_Complex->CPA Catalyst Regeneration Product Chiral Piperazine Product_Complex->Product - CPA-H

Caption: Proposed catalytic cycle for CPA-catalyzed piperazine synthesis.

References

  • Title: Asymmetric [4+2] Cycloaddition of 2-Nitro-1-(p-tolyl)prop-1-ene with a 2,3-Diaza-1,3-butadiene Catalyzed by a Chiral Phosphoric Acid Source: ACS Omega URL: [Link]

Technical Support Center: Resolving Complex NMR Spectra of Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy of substituted piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often-convoluted spectra of these ubiquitous and important molecules. Here, we will delve into the underlying reasons for spectral complexity and provide actionable troubleshooting strategies and frequently asked questions (FAQs) to empower you in your experimental endeavors.

The Root of Complexity: Dynamic Conformational Behavior

The primary challenge in the NMR analysis of substituted piperazines lies in their dynamic nature in solution. Two key phenomena contribute to the complexity of their spectra:

  • Piperazine Ring Inversion: Similar to cyclohexane, the piperazine ring is not planar and primarily adopts a chair conformation to minimize steric strain. However, this chair can "flip" or invert, leading to an exchange between axial and equatorial positions of the substituents.[1] If this inversion is slow on the NMR timescale, separate signals for axial and equatorial protons will be observed, leading to a more complex spectrum. If the inversion is fast, an averaged signal is observed. The rate of this inversion is highly sensitive to temperature and the steric bulk of the substituents.[1][2]

  • Restricted Amide Bond Rotation: When a piperazine nitrogen is acylated (e.g., with a benzoyl group), the partial double bond character of the C-N amide bond restricts free rotation.[3][4][5] This gives rise to two distinct rotational isomers, or rotamers (often referred to as cis and trans or syn and anti), which can interconvert. If this rotation is slow on the NMR timescale, each rotamer will produce a separate set of signals, effectively doubling the number of expected peaks.[5][6]

These two dynamic processes can occur simultaneously, leading to a cascade of overlapping signals and broad peaks that can be difficult to assign.

Frequently Asked Questions (FAQs)

Here are some common questions and their solutions that researchers face when working with the NMR of substituted piperazine derivatives.

Q1: Why does the ¹H NMR spectrum of my symmetrically N,N'-disubstituted piperazine show four signals for the ring protons at room temperature instead of the expected single peak?

A1: This is a classic sign of slow conformational dynamics on the NMR timescale.[3] In a perfectly symmetrical and rapidly inverting piperazine ring, all eight ring protons would be chemically equivalent, resulting in a single sharp singlet. However, at room temperature, both the ring inversion and the rotation around the two N-substituent bonds may be slow. This results in distinct chemical environments for the axial and equatorial protons on each side of the ring, leading to up to four separate signals.[3]

Q2: My mono-N-substituted piperazine shows very broad signals for the piperazine ring protons. What is happening?

A2: Broad signals are indicative of a chemical exchange process occurring at a rate that is intermediate on the NMR timescale. In the case of a mono-N-substituted piperazine, both ring inversion and, if the substituent is an amide, restricted rotation around the amide bond are likely occurring.[3][4] At room temperature, the rates of these processes are often in the "intermediate exchange regime," where the individual signals for the different conformations are beginning to merge but have not yet coalesced into a sharp, averaged signal.

Q3: I see more than the expected number of signals in the ¹³C NMR spectrum of my piperazine derivative. Is this also due to conformational isomers?

A3: Yes, the same principles of slow conformational exchange apply to ¹³C NMR. If ring inversion and/or amide bond rotation are slow, you will observe separate signals for the carbon atoms in each distinct conformation.[5][6] For example, in the case of a mono-acylated piperazine with slow amide bond rotation, you would expect to see two sets of signals for the piperazine ring carbons, corresponding to the two rotamers.

Q4: How does the choice of solvent affect the NMR spectrum of my piperazine derivative?

A4: The solvent can have a significant impact on the conformational equilibrium and the rates of exchange.[5][7] Polar, hydrogen-bonding solvents can interact with the piperazine nitrogens and any polar substituents, potentially stabilizing one conformation over another or altering the energy barrier for ring inversion or amide bond rotation. It is not uncommon to observe significant changes in chemical shifts and signal multiplicity when switching between solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[3][5]

Troubleshooting Guides

When faced with a complex and uninterpretable NMR spectrum of a substituted piperazine, a systematic approach is key. The following guides provide step-by-step protocols to dissect the spectral complexity.

Guide 1: Deciphering Broad and Overlapping Signals with Variable Temperature (VT) NMR

Variable Temperature (VT) NMR is the most powerful tool for studying dynamic processes. By acquiring spectra at different temperatures, you can manipulate the rates of conformational exchange and simplify the spectrum.

Experimental Protocol: Variable Temperature ¹H NMR Analysis

  • Initial Setup:

    • Prepare a solution of your piperazine derivative (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈, or CDCl₃) in a 5 mm NMR tube.[8] The choice of solvent is crucial as it determines the accessible temperature range.

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Heating the Sample:

    • Incrementally increase the temperature of the NMR probe (e.g., in 10-15 °C steps).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

    • As the temperature increases, you should observe the broad signals sharpening and eventually coalescing into fewer, sharper peaks. The temperature at which two exchanging signals merge into a single peak is called the coalescence temperature (Tc) .[4] This indicates that the conformational exchange has become fast on the NMR timescale.

  • Cooling the Sample:

    • After reaching a high temperature where the spectrum is simplified, incrementally decrease the temperature below room temperature.

    • Again, allow the sample to equilibrate at each step.

    • As the temperature decreases, the exchange processes will slow down further. You should observe the averaged signals decoalescing and sharpening into distinct signals for each conformer.[3]

Data Interpretation:

By analyzing the changes in the spectrum as a function of temperature, you can identify the number of conformers present and determine the energy barriers for their interconversion using the Eyring equation.[5]

Observation Interpretation Next Steps
Broad signals at room temperature sharpen upon heating.Intermediate exchange at room temperature.Continue heating to reach the fast exchange regime and obtain a simplified spectrum for initial assignment.
A single peak at high temperature splits into multiple peaks upon cooling.Fast exchange at high temperature, slow exchange at low temperature.The low-temperature spectrum will reveal the individual signals of each conformer.
The spectrum remains complex and broad even at elevated temperatures.Multiple dynamic processes are occurring, or the energy barrier to interconversion is very high.Consider using a higher boiling point solvent to access higher temperatures, or employ 2D NMR techniques.

G

Guide 2: Resolving Signal Overlap with 2D NMR Spectroscopy

When a ¹H NMR spectrum is too crowded to interpret, two-dimensional (2D) NMR techniques can provide the necessary resolution by spreading the signals across a second frequency dimension.

Key 2D NMR Experiments for Piperazine Derivatives:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] It is invaluable for tracing the connectivity of the piperazine ring protons and assigning which protons belong to the same CH₂ group. A H,H-COSY can reveal independent coupling networks for different conformers.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[9] It is extremely useful for definitively assigning the ¹³C signals corresponding to the piperazine ring protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting the piperazine ring protons to the substituent groups.

  • EXSY (Exchange Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments can directly detect chemical exchange between different conformers. Cross-peaks in an EXSY or NOESY spectrum between two signals indicate that the corresponding nuclei are exchanging between the two chemical environments.

Experimental Protocol: A 2D NMR Approach

  • Acquire a High-Resolution ¹H Spectrum: This will serve as the reference for your 2D experiments.

  • Run a COSY Experiment: This is often the best starting point to establish the basic proton-proton connectivities within the piperazine ring.

  • Perform an HSQC Experiment: Use the HSQC to correlate your proton assignments with the carbon signals.

  • Utilize HMBC for Long-Range Correlations: If the connectivity to substituents is unclear, an HMBC experiment can provide the missing links.

  • Confirm Dynamic Processes with EXSY/NOESY: If you suspect the presence of exchanging conformers, an EXSY or NOESY experiment at a temperature where exchange is occurring can provide direct evidence.

G

Guide 3: Leveraging Computational Chemistry for Spectral Prediction

When experimental approaches are insufficient to resolve ambiguities, computational chemistry can be a powerful predictive tool.[11][12] By calculating the NMR chemical shifts for different possible conformers, you can compare the predicted spectra to your experimental data to aid in assignment.

Workflow for Computational NMR Prediction:

  • Conformational Search: Use computational methods to find the low-energy conformations of your substituted piperazine. This will likely include different chair and boat forms, as well as different rotamers of any amide groups.[13][14]

  • Geometry Optimization: Perform a high-level geometry optimization for each identified low-energy conformer.

  • NMR Chemical Shift Calculation: Calculate the ¹H and ¹³C NMR chemical shifts for each optimized conformer using a suitable level of theory (e.g., Density Functional Theory - DFT).[12][15]

  • Boltzmann Averaging: Calculate the predicted NMR spectrum by taking a Boltzmann-weighted average of the chemical shifts of the different conformers based on their relative energies.

  • Comparison with Experimental Data: Compare the computationally predicted spectrum with your experimental data. This can help to confirm the presence of multiple conformers and aid in the assignment of complex signals.

Concluding Remarks

The NMR spectra of substituted piperazine derivatives are often complex, but this complexity is a direct reflection of their rich conformational behavior in solution. By understanding the fundamental principles of ring inversion and restricted rotation, and by systematically applying advanced NMR techniques such as variable temperature experiments and 2D spectroscopy, it is possible to unravel these intricate spectra. When combined with the predictive power of computational chemistry, researchers have a robust toolkit to confidently elucidate the structures and dynamic properties of these important molecules.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41377-41388. [Link]

  • Mamat, C., Köckerling, M., Wodtke, R., & Löser, R. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2586-2598. [Link]

  • Steinberg, J., Wodtke, R., Köckerling, M., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Mamat, C., Köckerling, M., & Wodtke, R. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Mamat, C., Köckerling, M., Wodtke, R., & Löser, R. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Steinberg, J., Wodtke, R., Köckerling, M., & Mamat, C. (2016). ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Cervantes-Reyes, A., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • Rissanen, K., & Pursiainen, J. (2025). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. [Link]

  • Amin, F. (2015). Can NMR of piperazin show single picks in aliphatic area?. ResearchGate. [Link]

  • Al-Khafaji, Y. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Farcasiu, D., & Hancu, D. (2016). Quantum Chemical Predictions of the NMR Spectrum of Phenothiazine and N-Methyl Phenothiazine. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Kantariya, P. (2025). Computational Chemistry in Nuclear Magnetic Resonance. MDPI. [Link]

  • Appleby, K. M., et al. (2020). Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. PubMed. [Link]

  • D'Aria, E., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Moylan, H. (2017). Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. The University of Manchester. [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

Sources

Scaling up the synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for the scale-up of (R)-2-(4-benzylpiperazin-2-yl)ethanol . It assumes the user is a process chemist or chemical engineer moving from gram-scale discovery to multi-kilogram preclinical supply.

The content focuses on the Resolution Route (Optical Resolution of the Racemate) and the Reduction Route (from Chiral Precursors), as these are the two dominant strategies for this scaffold.

Status: Active Document ID: TSC-PIP-042 Last Updated: March 2026 Scope: Synthesis, Chiral Resolution, and Process Safety for Preclinical Supply (1–5 kg scale).

Executive Summary & Process Logic

The target molecule, (R)-2-(4-benzylpiperazin-2-yl)ethanol , contains a piperazine core with a C2-hydroxyethyl side chain and an N4-benzyl group. In scale-up scenarios, the primary challenges are regioselectivity during N-benzylation (if starting from 2-piperazineethanol) and enantiomeric purity (if using resolution).

The Two Primary Workflows
  • Route A (Resolution): Selective N4-benzylation of racemic 2-piperazineethanol

    
     Optical resolution with chiral acid 
    
    
    
    Free-basing. Best for cost-efficiency at scale.
  • Route B (Chiral Pool): Cyclization of N-benzyl-ethylenediamine with a chiral glutamate derivative

    
     Reduction of the lactam/ester side chain. Best for high enantiomeric excess (ee) requirements.
    

Interactive Troubleshooting Guides (Q&A)

Module A: Synthesis & Regioselectivity (The "Make" Phase)

Q1: During the benzylation of 2-piperazineethanol, I am observing a mixture of N1-benzyl and N4-benzyl isomers. How do I favor the N4-target?

Technical Insight: In 2-substituted piperazines, the C2-substituent (the hydroxyethyl group) sterically hinders the N1 position. However, N1 is often electronically more nucleophilic. At scale, kinetic vs. thermodynamic control is critical.

Troubleshooting Protocol:

  • Temperature Control: Maintain reaction temperature below 0°C during benzyl chloride addition. Higher temperatures promote N1-alkylation (the unwanted isomer).

  • pH Management: Maintain pH at 8.5–9.0. Do not use a large excess of strong base (like NaOH) initially. Use a buffered system (e.g.,

    
     in Acetone/Water) to favor the reaction at the less hindered N4 position.
    
  • Blocking Strategy: If selectivity remains <85%, consider a transient protection strategy:

    • Protect N1 with Boc anhydride (N1 is more reactive to Boc than N4 due to H-bonding assistance or specific conditions).

    • Benzylate N4.

    • Deprotect N1. Note: This adds steps but guarantees purity.

Q2: My LAH reduction (Route B) resulted in a "gray sludge" and low yield. How do I process the aluminum emulsion at 2kg scale?

Technical Insight: Lithium Aluminum Hydride (LAH) reductions of lactams/esters to amines/alcohols generate sticky aluminum salts that trap product. Standard water quenching is disastrous at kg-scale.

Corrective Action (Fieser Work-up): For every x grams of LAH used:

  • Slowly add x mL of Water.

  • Add x mL of 15% NaOH solution.

  • Add 3x mL of Water.

  • Stir vigorously for 1 hour at room temperature. The gray sludge will turn into a granular white sand (lithium aluminate) that filters easily.

  • Critical: Wash the filter cake with warm THF to recover the 10-15% of product usually trapped in the salts.

Module B: Chiral Resolution & Purification (The "Purify" Phase)

Q3: The diastereomeric salt is not crystallizing, or the oil is oiling out. What are the critical parameters for the resolution step?

Technical Insight: (R)-2-(4-benzylpiperazin-2-yl)ethanol is often resolved using (S)-(+)-Camphorsulfonic acid (CSA) or Dibenzoyl-L-tartaric acid . The "oiling out" phenomenon indicates the system is in the Metastable Zone Width (MSZW) but lacks the energy to organize into a lattice, or the solvent polarity is incorrect.

Optimization Protocol:

  • Solvent System: Switch from pure Ethanol to Ethanol:Ethyl Acetate (1:2) . The ester acts as an anti-solvent to drive crystallization while the alcohol keeps impurities in solution.

  • Seeding: At scale, spontaneous nucleation is unreliable. Seed with 0.5% pure chiral salt at the cloud point (approx. 45°C).

  • Cooling Ramp: Implement a linear cooling ramp of 5°C/hour. Crash cooling locks in impurities and promotes oiling.

Q4: My enantiomeric excess (ee) stalled at 92% after the first crystallization. Should I recrystallize or free-base?

Decision Matrix:

  • If ee > 90%: Recrystallize the salt immediately. Do not free-base yet. Recrystallization of the salt is far more efficient at upgrading chiral purity than re-resolving the free base.

  • Solvent for Upgrade: Use Methanol/IPA (1:1) . The higher solubility in Methanol helps release the entrained racemic salt from the crystal lattice.

Master Process Workflow (Visualization)

The following diagram illustrates the Resolution Route (Route A) , which is the most common scalable approach for this intermediate.

G Start Start: Racemic 2-Piperazineethanol Step1 Step 1: Selective N4-Benzylation Reagent: Benzyl Chloride / K2CO3 Temp: -5°C to 0°C Start->Step1 Check1 QC Point: Regioselectivity Check (Target: >90% N4-isomer) Step1->Check1 Check1->Step1 Fail (Reprocess/Chromatography) Step2 Step 2: Salt Formation Reagent: (S)-(+)-Camphorsulfonic Acid Solvent: EtOH/EtOAc Check1->Step2 Pass Step3 Step 3: Controlled Crystallization Cooling Ramp: 5°C/hr Seeding at 45°C Step2->Step3 Check2 QC Point: Chiral Purity (Target: >98% ee) Step3->Check2 Recryst Recrystallization Solvent: MeOH/IPA Check2->Recryst Fail (90-98% ee) Final Final Product: (R)-2-(4-benzylpiperazin-2-yl)ethanol Check2->Final Pass (>98% ee) Recryst->Check2 Step4 Step 4: Free Basing Reagent: NaOH (aq) / DCM Extraction

Caption: Figure 1. Process Flow Diagram for the Resolution of (R)-2-(4-benzylpiperazin-2-yl)ethanol, highlighting Critical Process Parameters (CPPs) at the Benzylation and Crystallization stages.

Quantitative Data & Specifications

Table 1: Solubility Profile of Diastereomeric Salt

Critical for designing the crystallization process. Data based on (S)-CSA salt.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Comments
Ethanol (Abs) 45>150Good solubility, but yield loss if used alone.
Isopropanol (IPA) 1280Excellent anti-solvent effects.
Ethyl Acetate < 525Strong anti-solvent. Promotes oiling if added too fast.
Water > 300> 500Avoid. Dissolves salt and causes dissociation.
Optimum Mix 30 110 Ethanol:Ethyl Acetate (1:2)
Table 2: Critical Quality Attributes (CQA) for Preclinical Release
Test ParameterSpecificationMethod
Appearance White to off-white waxy solidVisual
Assay (HPLC) ≥ 98.0% w/wC18 Column, pH 9.0 buffer
Chiral Purity (ee) ≥ 99.0%Chiralpak AD-H or IC, Hexane/IPA
Residual Solvents Ethanol < 5000 ppmGC-Headspace
Water Content < 1.0%Karl Fischer

References & Grounding

  • Regioselectivity in Piperazine Alkylation:

    • Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005. This establishes the steric arguments for N4 vs N1 alkylation preference in C2-substituted piperazines.

    • Source:

  • Resolution of Piperazine Derivatives:

    • Ager, D. J., et al. "Commercial Applications of Stereoselective Synthesis." Organic Process Research & Development, 2011. Discusses general strategies for resolving diamines using tartaric and camphorsulfonic acids.

    • Source:

  • Fieser Work-up for Aluminum Hydrides:

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581-595. The definitive source for the "1:1:3" quenching method described in Module A.

    • Source:

  • Analogous Synthesis (Cetirizine Intermediate):

    • While the target is distinct, the N-alkylation protocols are adapted from the synthesis of 2-(4-benzhydrylpiperazin-1-yl)ethanol.

    • Patent Reference: US Patent 4525358A (UCB SA), "2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides."

    • Source:

  • Safety in Scale-up:

    • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. Guidelines for thermal hazards in amine alkylations.

    • Source:

Technical Support Center: Overcoming Aqueous Solubility Challenges with Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The Solubility Paradox

Benzylpiperazine (BZP) derivatives are highly valued privileged scaffolds in drug discovery, particularly for central nervous system (CNS) targets, owing to their tunable pKa, structural adaptability, and excellent membrane permeability[1],[2].

However, researchers frequently encounter a "solubility paradox" during in vitro biological assays. The molecule combines a highly lipophilic benzyl group with a basic piperazine ring (typical pKa ~8–9). At a physiological pH of 7.4, the piperazine nitrogen is only partially protonated. This leaves a significant fraction of the neutral, highly lipophilic species in solution, which rapidly nucleates and precipitates in aqueous assay buffers, leading to erratic assay readouts, flat dose-response curves, and false negatives.

This technical guide provides mechanistic troubleshooting workflows and self-validating protocols to resolve BZP solubility issues without compromising assay integrity.

Diagnostic Workflow: Identifying and Routing Solubility Issues

Before altering your compound or assay, you must determine if the precipitation is a kinetic artifact (caused by a rapid solvent shift) or a thermodynamic limitation (inherent insolubility). Use the decision tree below to route your troubleshooting strategy.

Workflow A Compound Precipitates in Assay Buffer? B Check Assay DMSO Tolerance A->B Yes C Increase DMSO (1-2%) & Step-wise Dilution B->C High Tolerance D Formulation & Excipient Strategies B->D Low Tolerance E HP-β-CD Complexation D->E Non-Covalent Required F Structural Modification D->F Covalent Allowed G Salt Formation (HCl/Mesylate) F->G Basic Piperazine

Decision tree for troubleshooting benzylpiperazine solubility in biological assays.

Troubleshooting FAQs: Causality and Solutions

Q1: My benzylpiperazine derivative precipitates immediately when diluted from a 10 mM DMSO stock into my assay buffer. Why does this happen, and how can I prevent it? Causality: This is a classic solvent-shift precipitation. DMSO effectively solvates the hydrophobic benzyl moiety. However, rapid introduction into an aqueous buffer causes a sudden drop in solvation capacity. The lipophilic bulk of the molecule is forced out of the solution faster than it can reach thermodynamic equilibrium, causing rapid nucleation. Solution:

  • Step-wise dilution: Instead of a direct 1:100 dilution, create intermediate dilutions in mixed solvent systems (e.g., 50% DMSO / 50% Buffer) before the final assay dilution.

  • Co-solvents: If the biological assay tolerates it, maintain a final DMSO concentration of 1% to 2%[3].

Q2: We cannot use high DMSO concentrations due to cellular toxicity in our phenotypic assays. What formulation strategies can solubilize the BZP scaffold? Causality: When organic solvents are prohibited, you must physically mask the hydrophobic benzyl group from the aqueous environment while maintaining the molecule in a dispersed, monomeric state. Solution: Cyclodextrin (CD) complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity perfectly sized for small aromatic rings (like the benzyl group) and a highly hydrophilic exterior[]. HP-β-CD forms a non-covalent 1:1 inclusion complex with the BZP derivative, dramatically increasing apparent solubility without altering the compound's ionization state or causing osmotic stress to the cells[5],[].

Q3: I am in the hit-to-lead phase and can synthesize new analogs. How should I structurally modify the BZP scaffold to improve thermodynamic solubility? Causality: Poor thermodynamic solubility in BZP derivatives is driven by high crystal lattice energy or excessive lipophilicity (high LogP). Solution:

  • Salt Formation: Convert the free base into a salt. Mesylate, hydrochloride, or sulfate counterions disrupt the crystal lattice and enhance the solvation energy of the basic piperazine ring[6].

  • Polar Linkers: Substitute lipophilic linkers with water-soluble motifs. For example, incorporating a piperazine-maleimide or PEGylated linker can boost aqueous solubility up to 370 mM by drastically increasing the polar surface area[7].

Quantitative Data: Comparison of Solubilization Strategies

StrategyMechanistic ActionPrimary AdvantagePrimary LimitationBest Suited For
DMSO Co-solvency Lowers solvent dielectric constant; stabilizes lipophilic benzyl group.Simple, immediate implementation.Cellular toxicity; enzyme inhibition at >2% v/v.Biochemical assays; high-throughput screening.
HP-β-CD Complexation Non-covalent encapsulation of the hydrophobic moiety.No structural changes; biocompatible.Requires preparation time; may alter free-drug fraction.Cell-based assays; in vivo PK studies.
Salt Formation (HCl/Mesylate) Increases ionization; lowers crystal lattice energy.Permanent physicochemical improvement.Counterion may cause local pH shifts or hygroscopicity.Hit-to-lead optimization; formulation.
Polar Linker Substitution Increases Topological Polar Surface Area (TPSA).Massive solubility gains (up to 370 mM).Requires synthetic chemistry; may alter target affinity.Prodrug design; lead optimization.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that empirically verify solubility limits rather than relying on theoretical calculations.

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetry)

To systematically evaluate the point of precipitation for BZP derivatives, a kinetic solubility assay measuring light scattering is recommended[8],[3].

  • Stock Preparation: Prepare a 10 mM stock of the BZP derivative in 100% DMSO[3].

  • Serial Dilution: Create a 3-fold serial dilution of the compound in DMSO across a 96-well microtiter plate[3].

  • Aqueous Shift: Dilute each sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) to yield a final DMSO concentration of 2%[3].

  • Incubation: Seal and incubate the plate at 25°C for 1 hour with gentle shaking to allow for the equilibrium of nucleation[3].

  • Measurement: Measure absorbance at 620 nm (turbidimetry) or use a nephelometer to measure light scattering[8],[3].

  • Self-Validating Analysis: The solubility limit is defined as the concentration where the absorbance/scattering signal exceeds 1.5-fold of the DMSO-only control[3]. Note: The DMSO-only control establishes the baseline noise of the assay buffer, ensuring the signal is truly from compound precipitation.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for In Vitro Assays

This protocol utilizes cyclodextrins to rescue insoluble BZP derivatives for cell-based assays[5].

  • Solution Preparation: Dissolve HP-β-CD in the target biological buffer (e.g., DPBS or cell culture media) at a concentration of 50 mM[5].

  • Compound Addition: Add the solid BZP derivative (free base) to the HP-β-CD solution in a 1:1 or 1:2 molar ratio[5].

  • Equilibration: Vortex the mixture vigorously for 5 minutes, then sonicate in a water bath at 25°C for 30 minutes to facilitate inclusion complex formation.

  • Filtration: Filter the resulting suspension through a 0.22 µm PTFE syringe filter to physically remove any uncomplexed, precipitated compound[6].

  • Self-Validating Verification: Quantify the dissolved BZP concentration in the filtrate using HPLC or LC-MS/MS against a standard curve[9]. Note: This step is critical as it does not assume 100% complexation, but empirically measures the final soluble fraction available for the assay.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at:[Link]

  • ADME Solubility Assay. BioDuro-Sundia. Available at:[Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available at:[Link]

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Method Development for Quantifying (R)-2-(4-benzylpiperazin-2-yl)ethanol in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the bioanalytical method development of (R)-2-(4-benzylpiperazin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the quantitative analysis of this compound in a plasma matrix. The methodologies and advice provided herein are grounded in established scientific principles and aligned with global regulatory expectations for bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying (R)-2-(4-benzylpiperazin-2-yl)ethanol in plasma?

A1: For the quantification of small molecules like (R)-2-(4-benzylpiperazin-2-yl)ethanol in a complex biological matrix such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] This technique offers high sensitivity and selectivity, which are crucial for accurate measurement of drug concentrations in pharmacokinetic and toxicokinetic studies.[2][3]

Q2: What are the key regulatory guidelines I should follow for method validation?

A2: It is imperative to adhere to the guidelines set by regulatory bodies to ensure data integrity and acceptance. The most comprehensive and globally harmonized guideline is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[4][5][6] This guideline, adopted by both the FDA and EMA, outlines the necessary validation parameters, including accuracy, precision, selectivity, sensitivity, and stability.[1][7][8]

Q3: How do I select an appropriate internal standard (IS) for this assay?

A3: The choice of an internal standard is critical for the reliability of an LC-MS/MS assay.[9][10] A stable isotope-labeled (SIL) internal standard of (R)-2-(4-benzylpiperazin-2-yl)ethanol (e.g., with deuterium, 13C, or 15N) is the preferred choice.[3][9][11] SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and compensation for matrix effects.[9] If a SIL-IS is not available, a structural analogue with similar physicochemical properties can be used, but it requires more rigorous validation to ensure it behaves similarly to the analyte during sample processing and analysis.[11]

Q4: What are the common sample preparation techniques for plasma samples?

A4: The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma that can affect the analytical column and the ionization process.[12] Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[13][14]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix based on its solubility in two immiscible liquids.[15]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by using a solid sorbent to retain the analyte while interferences are washed away.[16][17]

The choice of technique depends on the required sensitivity, throughput, and the physicochemical properties of the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

  • Cause: Incompatible injection solvent.

    • Explanation: If the injection solvent is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly, leading to peak distortion.[18]

    • Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.

  • Cause: Column contamination or degradation.

    • Explanation: Buildup of plasma components on the column can lead to active sites that cause peak tailing.[18][19] High pH mobile phases can degrade silica-based columns, leading to voids and peak splitting.[18]

    • Solution: Use a guard column to protect the analytical column. Implement a robust sample clean-up procedure.[18] Regularly flush the column and monitor its performance.

  • Cause: Secondary interactions with the stationary phase.

    • Explanation: The basic nature of the piperazine moiety in (R)-2-(4-benzylpiperazin-2-yl)ethanol can lead to interactions with residual silanols on C18 columns, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the analyte and minimize these interactions. Consider using a column with end-capping or a different stationary phase.

Issue 2: High Variability in Internal Standard Response

Possible Causes and Solutions:

  • Cause: Inconsistent sample preparation.

    • Explanation: Variability in extraction recovery between samples can lead to inconsistent IS response. This can be due to issues with pipetting, vortexing, or phase separation.

    • Solution: Ensure consistent and precise execution of the sample preparation protocol. Automated liquid handlers can improve reproducibility.

  • Cause: Matrix effects.

    • Explanation: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of the IS in the mass spectrometer source, leading to variability.[9][13]

    • Solution: Optimize the chromatographic separation to move the IS peak away from regions of significant matrix effects. A more rigorous sample clean-up method, such as SPE, may be necessary to remove interfering components.[13]

  • Cause: Instability of the internal standard.

    • Explanation: The IS may be degrading during sample storage or processing.

    • Solution: Evaluate the stability of the IS under all relevant conditions (bench-top, freeze-thaw, long-term storage) as part of the method validation.

Issue 3: Low or No Signal for the Analyte

Possible Causes and Solutions:

  • Cause: Suboptimal mass spectrometer parameters.

    • Explanation: The settings for the ion source (e.g., temperature, gas flows) and the collision energy for fragmentation are not optimized for (R)-2-(4-benzylpiperazin-2-yl)ethanol.

    • Solution: Perform a tuning and optimization of the mass spectrometer parameters by infusing a standard solution of the analyte.

  • Cause: Poor extraction recovery.

    • Explanation: The chosen sample preparation method may not be efficiently extracting the analyte from the plasma.

    • Solution: Evaluate different extraction solvents and pH conditions for LLE or different sorbents and elution solvents for SPE to maximize recovery.

  • Cause: Analyte instability.

    • Explanation: (R)-2-(4-benzylpiperazin-2-yl)ethanol may be degrading in the plasma matrix or during the analytical process.

    • Solution: Conduct stability experiments as per the ICH M10 guideline to assess the stability of the analyte under various conditions.[20] This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Experimental Protocols & Workflows

Method Development Workflow

The following diagram illustrates a typical workflow for the development of a bioanalytical method for (R)-2-(4-benzylpiperazin-2-yl)ethanol in plasma.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Preparation cluster_extraction Phase 2: Sample Preparation cluster_validation Phase 3: Method Validation cluster_analysis Phase 4: Sample Analysis AnalyteCharacterization Analyte & IS Characterization MS_Optimization Mass Spectrometer Optimization AnalyteCharacterization->MS_Optimization Infusion Chromo_Dev Initial Chromatographic Development MS_Optimization->Chromo_Dev Optimized Parameters PPT Protein Precipitation (PPT) Chromo_Dev->PPT LLE Liquid-Liquid Extraction (LLE) Chromo_Dev->LLE SPE Solid-Phase Extraction (SPE) Chromo_Dev->SPE Extraction_Optimization Extraction Optimization & Selection PPT->Extraction_Optimization LLE->Extraction_Optimization SPE->Extraction_Optimization PreValidation Pre-Validation Checks (Accuracy & Precision) Extraction_Optimization->PreValidation Optimized Method FullValidation Full Method Validation (ICH M10) PreValidation->FullValidation Stability Stability Assessment FullValidation->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis Validated Method DataReview Data Review & Reporting SampleAnalysis->DataReview

Caption: Bioanalytical method development workflow.

Step-by-Step Protocol: Protein Precipitation
  • Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample, except for the blank plasma.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Example LC-MS/MS Parameters for (R)-2-(4-benzylpiperazin-2-yl)ethanol
ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Gradient 5% to 95% B over 3 minutesTo elute the analyte with good peak shape and separate it from interferences.
Ionization Mode Positive Electrospray (ESI+)The piperazine nitrogen atoms are readily protonated.
MRM Transition To be determined experimentallyRequires direct infusion of the analyte to find the precursor and product ions.
Internal Standard Stable Isotope Labeled AnalyteTo accurately correct for matrix effects and extraction variability.[9]
Table 2: Bioanalytical Method Validation Parameters (as per ICH M10)
Validation ParameterAcceptance Criteria
Calibration Curve At least 6 non-zero standards, r² ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS
Matrix Effect Assessed to ensure it does not compromise accuracy and precision
Stability Analyte stable under expected storage and processing conditions

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

  • European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • KC-AS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • European Medicines Agency. Draft Guideline on bioanalytical method validation. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]

  • KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available from: [Link]

  • Federal Register. M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available from: [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available from: [Link]

  • Jemal, M. et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Majors, R.E. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America.
  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

  • PubMed. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Available from: [Link]

  • BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Available from: [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. Available from: [Link]

  • Semantic Scholar. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug. Available from: [Link]

  • ScienceDirect. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]

  • MDPI. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • ResearchGate. Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • American Association for Clinical Chemistry. Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available from: [Link]

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]

  • Shimadzu. Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Mini Review on Bioanalytical Method Development and Validation. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid Chromatography. Available from: [Link]

  • ResearchGate. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Recent Upgradation in Bioanalytical Studies. Available from: [Link]

  • MDPI. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Available from: [Link]

Sources

Validation & Comparative

Comparison of biological activity between (R) and (S) enantiomers of 2-(4-benzylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the (R) and (S) enantiomers of 2-(4-benzylpiperazin-2-yl)ethanol requires a paradigm shift in how we evaluate biological activity. As a Senior Application Scientist, it is crucial to clarify that 2-(4-benzylpiperazin-2-yl)ethanol is rarely administered as a standalone therapeutic agent. Instead, it serves as a highly specialized, stereocenter-defining chiral building block.

When coupled with tricyclic or aryl benzodiazepine cores, this intermediate dictates the 3D pharmacophore of resulting atypical antipsychotics[1]. The stereochemistry at the C2 position of the piperazine ring fundamentally alters the downstream active pharmaceutical ingredient's (API) ability to navigate the orthosteric binding sites of dopamine (D2), serotonin (5-HT2A), and histamine (H1) receptors[2].

Mechanistic Rationale: Why Stereochemistry Dictates Efficacy

The biological causality between the chiral precursor and the final API lies in the spatial trajectory of the pendant ethanol linker.

  • The (S)-Configuration: When the (S)-enantiomer is utilized, the resulting spatial orientation allows the API to deeply anchor into the D2 receptor pocket, effectively blocking dopamine signaling[2]. Crucially, this specific geometry creates steric hindrance when the molecule attempts to dock into the histamine H1 receptor. Because H1 receptor antagonism is the primary driver of antipsychotic-induced weight gain and metabolic syndrome, the (S)-configuration provides a vastly superior safety profile[2].

  • The (R)-Configuration: Conversely, APIs synthesized from the (R)-enantiomer exhibit suboptimal docking in the D2 receptor due to steric clashes. Furthermore, the altered trajectory of the linker inadvertently increases affinity for off-target receptors, including H1, thereby degrading the therapeutic index[1].

Comparative Biological Activity of Downstream Derivatives

To objectively evaluate the performance of these enantiomers, we must analyze the receptor binding affinities of their respective downstream derivatives. The quantitative data is summarized below:

Pharmacological ParameterDerivatives of (S)-2-(4-benzylpiperazin-2-yl)ethanolDerivatives of (R)-2-(4-benzylpiperazin-2-yl)ethanol
Dopamine D2 Affinity (

)
High affinity (Sub-nanomolar to low nanomolar)Moderate to low affinity
Serotonin 5-HT2A Affinity High affinity (Optimized for atypical profile)Variable, generally lower affinity
Histamine H1 Affinity Significantly reduced (Minimizes weight gain)Higher affinity (Increased metabolic risk)
Receptor Docking Mechanics Optimal spatial trajectory of the ethanol linkerSuboptimal steric clashes in the orthosteric site
Clinical Application Preferred chiral scaffold for modern antipsychoticsRelegated to comparative in vitro research

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the stereoselective synthesis of the preferred (S)-enantiomer and the subsequent validation of its biological activity via radioligand binding.

Protocol 1: Stereoselective Synthesis via Reduction

Causality Note: Lithium aluminum hydride (


) is selected for its aggressive reducing capabilities, necessary to simultaneously reduce both the ester and amide carbonyls of the dioxopiperazine precursor without racemizing the sensitive C2 stereocenter.
  • Preparation: In a dry, inert argon atmosphere, dissolve (S)-(4-benzyl-3,6-dioxopiperazin-2-yl)acetic acid methyl ester (0.12 mol) in 1 L of anhydrous tetrahydrofuran (THF)[2].

  • Thermal Control: Chill the solution strictly to 0 °C using an ice bath. Rationale: The reduction is highly exothermic; thermal control prevents the degradation of the piperazine ring and preserves enantiomeric excess (ee).

  • Reduction: Slowly cannulate

    
     (350 mL of a commercial 1.0 M solution in THF) into the reaction mixture over 45 minutes[2].
    
  • Propagation: Remove the ice bath and stir the mixture at room temperature overnight to drive the reduction of all carbonyl species to completion[2].

  • Self-Validating Quench (Fieser Method): Carefully quench the reaction at 0 °C by the successive, dropwise addition of 13.3 mL of water, 13.3 mL of 15% aqueous NaOH, and an additional 39.9 mL of water[2]. Rationale: This specific stoichiometric ratio forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a colloidal gel, validating a successful quench.

  • Isolation: Filter the salts, wash thoroughly with THF, and concentrate the filtrate in vacuo. Purify the crude (S)-2-(4-benzylpiperazin-2-yl)ethanol via silica gel chromatography[3].

Protocol 2: Radioligand Binding Assay for D2 Receptor Affinity

Causality Note: This assay validates the biological efficacy of the synthesized API by measuring its ability to competitively displace a known radioligand from the D2 receptor.

  • Buffer Formulation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 5 mM

    
    , and 1 mM EDTA[3]. Rationale: The inclusion of 
    
    
    
    and EDTA stabilizes the G-protein coupled receptor (GPCR) in its high-affinity state.
  • Membrane Preparation: Isolate cell membranes expressing human recombinant Dopamine D2s receptors[3].

  • Radioligand Addition: Utilize

    
    iodospiperone (2200 Ci/mmole) as the competitive radioligand[3].
    
  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the (S)- or (R)-derived API for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Terminate the reaction by rapid vacuum filtration over glass fiber filters. Measure bound radioactivity using a gamma counter to determine the

    
     and calculate 
    
    
    
    values via the Cheng-Prusoff equation.

Visualizing the Chemical and Biological Mechanics

Workflow Precursor Chiral Precursor (S)- or (R)-dioxopiperazine Reduction LiAlH4 Reduction (THF, 0°C to RT) Precursor->Reduction Intermediate Chiral Intermediate (S)- or (R)-2-(4-benzylpiperazin-2-yl)ethanol Reduction->Intermediate Coupling Coupling to Aryl/Tricyclic Core (e.g., Benzodiazepine) Intermediate->Coupling API_S (S)-Enantiomer API High D2 Affinity Low H1 Affinity Coupling->API_S If (S)-isomer used API_R (R)-Enantiomer API Altered Binding Profile Higher Off-Target Affinity Coupling->API_R If (R)-isomer used

Stereoselective synthetic workflow demonstrating how chiral precursor selection dictates final API efficacy.

Pathway D2 Dopamine D2 Receptor (GPCR) Gi Gαi/o Protein D2->Gi Prevents Activation Antagonist (S)-Enantiomer API (Antagonist) Antagonist->D2 Blocks Dopamine AC Adenylyl Cyclase (AC) Gi->AC Disinhibits cAMP cAMP Levels (Normalized) AC->cAMP Restores/Maintains PKA Protein Kinase A (PKA) Activity Modulated cAMP->PKA

Pharmacological signaling pathway illustrating D2 receptor antagonism by the (S)-enantiomer API.

References

*[2] Substituted piperazines of azepines, oxazepines, and thiazepines (WO2005026177A1). Google Patents. *[1] Piperazine substituted aryl benzodiazepines (EP1546134A1). Google Patents. *[3] Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders (WO2003082877A1). Google Patents.

Sources

A Comparative In Vitro Efficacy Analysis of (R)-2-(4-benzylpiperazin-2-yl)ethanol Against the Standard Sigma-1 Receptor Agonist PRE-084

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vitro efficacy of the novel compound, (R)-2-(4-benzylpiperazin-2-yl)ethanol. Our objective is to characterize its pharmacological profile by comparing it directly against a well-established standard, PRE-084, a selective sigma-1 receptor agonist. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical candidate validation. We will detail the scientific rationale behind the experimental design, provide step-by-step protocols for key assays, and present a template for data analysis and interpretation.

Introduction: The Rationale for Targeting the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Unlike traditional receptors, it does not belong to the G-protein coupled receptor or ion channel families. Instead, it acts as a modulator of various signaling pathways, most notably intracellular calcium signaling.[1] The σ1R has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, depression, and neuropathic pain, due to its role in promoting neuroprotection, neuroplasticity, and cell survival.[2][3]

Sigma-1 receptor agonists, in particular, have shown promise in preclinical models by attenuating ER stress and supporting cellular homeostasis.[1][4] (R)-2-(4-benzylpiperazin-2-yl)ethanol is a novel piperazine derivative synthesized for potential therapeutic application. Given its structural motifs, we hypothesize that it acts as a σ1R agonist. To validate this hypothesis and quantify its efficacy, a direct comparison with a known standard is essential. We have selected PRE-084, a highly selective and well-characterized σ1R agonist, as the reference compound for this validation study.[5][6][7]

This guide outlines a three-tiered approach to validation:

  • Target Engagement: Confirming direct binding and affinity to the σ1R.

  • Functional Activity: Measuring the compound's ability to elicit a downstream cellular response (calcium mobilization).

  • Phenotypic Outcome: Assessing the compound's effect on cell viability and neuroprotection.

Experimental Design: A Multi-Assay Validation Workflow

A robust in vitro validation strategy relies on a logical progression from target binding to functional cellular outcomes. Simply demonstrating that a compound binds to its target is insufficient; we must also prove that this binding event translates into a measurable and therapeutically relevant biological effect.[8][9] Therefore, our experimental workflow is designed to build a comprehensive pharmacological profile for our test compound.

The causality behind this multi-assay approach is critical: the binding affinity determined in the radioligand assay should correlate with the potency observed in the functional calcium flux assay, which in turn should predict the efficacy in the cell viability assay. This interconnectedness provides a self-validating system for assessing the compound's potential.[10][11]

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Phenotypic Outcome Binding Radioligand Binding Assay (Target: Sigma-1 Receptor) Functional Calcium Flux Assay (Measures: Ca2+ Mobilization) Binding->Functional Does binding trigger a response? Viability MTT Cell Viability Assay (Measures: Neuroprotection) Functional->Viability Does the response lead to a survival benefit?

Caption: Multi-tiered experimental validation workflow.

Methodologies and Protocols

This section provides detailed protocols for each tier of the validation process. The chosen methods are industry-standard assays known for their reproducibility and relevance.

Tier 1: Sigma-1 Receptor Radioligand Binding Assay

Rationale: This assay directly measures the binding affinity of the test compound to the σ1R. It is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand ([³H]-(+)-pentazocine) for binding to the receptor.[12][13] The resulting inhibition constant (Ki) is a direct measure of binding affinity. A lower Ki value indicates a higher affinity.

Protocol:

  • Membrane Preparation: Homogenize guinea pig liver tissue, known for its high expression of σ1R, in a cold buffer.[12][14] Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer. Determine the protein concentration using a Bradford assay.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well), the radioligand [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3 nM), and varying concentrations of the test compound or the standard (PRE-084).[15]

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a known σ1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[16]

  • Incubation: Incubate the plates for 120 minutes at 37°C to allow the binding to reach equilibrium.[16]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Tier 2: Fluo-4 AM Calcium Flux Assay

Rationale: The σ1R modulates calcium signaling at the ER-mitochondria interface.[1] Agonist binding is known to potentiate the release of calcium from the ER. This assay uses Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to free intracellular calcium, to measure changes in cytosolic calcium concentration in real-time.[17][18]

G cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cytosol Cytosol ER Endoplasmic Reticulum (ER) Ca2+ Store Ca_ion Ca2+ ER:f1->Ca_ion Influx Mito Mitochondrion ATP Production CellSurvival Cell Survival & Neuroprotection Mito->CellSurvival Sigma1 { Sigma-1 Receptor | IP3R} Sigma1:IP3R->ER:f1 Potentiates Ca2+ Release Agonist σ1R Agonist (Test Compound / PRE-084) Agonist->Sigma1:h Ca_ion->Mito Uptake

Caption: Sigma-1 receptor-mediated calcium signaling pathway.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well black-walled, clear-bottom imaging plate and grow to 80-90% confluency.[19]

  • Dye Loading: Prepare a Fluo-4 AM loading solution (typically 1-5 µM in a physiological buffer like HBSS).[18] Remove the cell culture medium, wash the cells once with buffer, and add the Fluo-4 AM loading solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[20]

  • Washing: Gently wash the cells three times with fresh buffer to remove any extracellular dye.[18]

  • Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths to ~494 nm and ~516 nm, respectively.[18][19]

  • Compound Addition: Record a baseline fluorescence reading for several seconds. Then, inject varying concentrations of the test compound or PRE-084 into the wells and continue recording the fluorescence signal to capture the resulting calcium transient.

  • Data Analysis: For each concentration, calculate the peak fluorescence intensity relative to the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

Tier 3: MTT Cell Viability Assay for Neuroprotection

Rationale: A key therapeutic goal for σ1R agonists is neuroprotection. This assay assesses the ability of the test compound to protect cells from a cytotoxic insult. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or PRE-084 for a specified period (e.g., 24 hours).

  • Induce Stress: Introduce a cytotoxic agent to induce cell stress and subsequent death. A common choice is hydrogen peroxide (H₂O₂) to induce oxidative stress or Tunicamycin to induce ER stress.[23] A control group should not receive the stressor.

  • Incubation: Incubate the cells with the stressor for an appropriate duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21][24] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[22][25]

  • Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[21]

  • Data Analysis: Normalize the absorbance readings to the control (untreated, non-stressed) cells to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 for the neuroprotective effect.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Sigma-1 Receptor Binding Affinity

CompoundKi (nM) ± SEMn
(R)-2-(4-benzylpiperazin-2-yl)ethanol[Insert Value]3
PRE-084 (Standard)[Insert Value]3

Interpretation: A lower Ki value signifies higher binding affinity. A value comparable to or lower than PRE-084 suggests strong target engagement.

Table 2: Functional Potency in Calcium Mobilization

CompoundEC50 (nM) ± SEMn
(R)-2-(4-benzylpiperazin-2-yl)ethanol[Insert Value]3
PRE-084 (Standard)[Insert Value]3

Interpretation: A lower EC50 value indicates greater potency in eliciting the functional response. This value should ideally correlate with the binding affinity (Ki).

Table 3: Efficacy in Neuroprotection (MTT Assay)

CompoundEC50 (nM) ± SEM% Max Protectionn
(R)-2-(4-benzylpiperazin-2-yl)ethanol[Insert Value][Insert Value]3
PRE-084 (Standard)[Insert Value][Insert Value]3

Interpretation: The EC50 reflects the potency of the compound in protecting cells from death. The '% Max Protection' indicates the efficacy (the maximum protective effect achievable). A successful candidate would exhibit high potency (low EC50) and high efficacy.

Conclusion

This guide presents a systematic and scientifically rigorous approach to validating the in vitro efficacy of (R)-2-(4-benzylpiperazin-2-yl)ethanol as a potential sigma-1 receptor agonist. By employing a multi-tiered assay system that progresses from target binding to functional activity and finally to a phenotypic outcome, researchers can build a comprehensive and reliable pharmacological profile. Direct comparison against the known standard, PRE-084, provides an essential benchmark for assessing the compound's potency and efficacy. The successful execution of these experiments will provide the critical data needed to support further preclinical development and establish the therapeutic potential of this novel compound.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). NE‐100: A Novel Sigma Receptor Antagonist. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. Retrieved from [Link]

  • Guerrieri, R., et al. (2017). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 124, 19-31. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. Retrieved from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Hyrskyluoto, A., et al. (2013). Sigma-1 receptor agonist PRE084 is protective against mutant huntingtin-induced cell degeneration: involvement of calpastatin and the NF-κB pathway. Cell death & disease, 4(5), e646. Retrieved from [Link]

  • Balogh, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8122. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]

  • PubMed. (2026, February 17). The Sigma-1 receptor agonist PRE084 improves cardiopulmonary function and remodelling in an experimental model of pulmonary arterial hypertension. Retrieved from [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptor pharmacology in living cells. European journal of medicinal chemistry, 95, 466–475. Retrieved from [Link]

  • Pathmanathan, S., et al. (2021). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical pharmacology and therapeutics, 109(5), 1332–1341. Retrieved from [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Sádaba, R., et al. (2021). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 22(23), 12739. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • RECOOP. (n.d.). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved from [Link]

  • University of Szeged. (n.d.). Sigma-1 receptor agonist. Retrieved from [Link]

  • Nguyen, L., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 13, 883. Retrieved from [Link]

  • Suk, W., & Hong, M. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Nuclear medicine and molecular imaging, 54(5), 231–244. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Establishing the scientific validity of complex in vitro models. Retrieved from [Link]

  • Interchim. (n.d.). Fluo-4,Ca2+ indicators. Retrieved from [Link]

  • Wang, J., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 23(14), 7538. Retrieved from [Link]

Sources

A Comparative Guide to Benzylpiperidine and Benzylpiperazine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of N-benzylpiperidine and N-benzylpiperazine derivatives as inhibitors of Acetylcholinesterase (AChE). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from peer-reviewed studies to offer insights into structure-activity relationships, inhibitory potency, and the experimental protocols used for their evaluation.

Introduction: The Cholinergic Hypothesis and the Role of Benzyl-Scaffolds

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological feature of AD is the death of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[1] The cholinergic hypothesis posits that enhancing cholinergic neurotransmission in the brain can alleviate some of the cognitive symptoms of AD.[1][2] The primary strategy to achieve this is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2]

The N-benzylpiperidine scaffold is a cornerstone in the design of potent AChE inhibitors.[3] This is exemplified by Donepezil, a highly effective, FDA-approved drug for AD treatment, which features a 1-benzylpiperidine moiety connected to a dimethoxyindanone group.[1][2][4] The success of Donepezil has spurred extensive research into related structures.

As a bioisostere of the piperidine ring, the piperazine moiety offers different physicochemical properties, including an additional nitrogen atom that can serve as a hydrogen bond acceptor or a point for further chemical modification. Consequently, N-benzylpiperazine derivatives have been widely investigated, often as direct analogues or hybrids of the Donepezil structure, in the quest for novel multi-target-directed ligands (MTDLs) with improved efficacy or additional therapeutic benefits.[5][6][7] This guide will compare derivatives from both classes to elucidate key structural determinants for potent and selective AChE inhibition.

Comparative Inhibitory Potency and Selectivity

The efficacy of an AChE inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Another critical parameter is selectivity, often expressed as the ratio of IC50 for butyrylcholinesterase (BuChE) to AChE. High selectivity for AChE is often desirable to minimize potential side effects associated with BuChE inhibition. The following table summarizes the in vitro inhibitory activities of selected benzylpiperidine and benzylpiperazine derivatives.

Compound ClassDerivativeAChE IC50BuChE IC50Selectivity Index (BuChE/AChE)Reference(s)
Benzylpiperidine Donepezil (E2020)5.7 nM7125 nM~1250[4]
Benzylpiperidine 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2 nM>41,600 nM~34700[8]
Benzylpiperidine 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine21 nM504 nM24[9]
Benzylpiperidine Compound 19 (a 2-phenylacetate derivative)5.10 µM26.78 µM5.25[10][11]
Benzylpiperazine Hybrid 59 (Benzylpiperazine-phthalimide)1.12 µM--[6]
Benzylpiperazine Hybrid 62 (Benzylpiperazine-phthalimide)-0.42 µM-[6]
Benzylpiperazine Compound 4e (m-Fluoro-benzoylpiperazine-phthalimide)7.1 nM--[12]
Benzylpiperazine Compound 4i (p-Methoxy-benzoylpiperazine-phthalimide)20.3 nM--[12]
Analysis of Structure-Activity Relationships (SAR)

The data reveals several key SAR insights:

  • The Benzylpiperidine Core: The N-benzylpiperidine moiety in Donepezil is a crucial pharmacophore that binds to the catalytic anionic site (CAS) of AChE.[5] Modifications to this core are often detrimental to activity.[9]

  • Indanone Replacement: In Donepezil-like structures, the indanone moiety can be replaced with other heterocyclic systems. For instance, phthalimide-containing derivatives have shown exceptional potency, with some compounds exhibiting IC50 values in the low nanomolar range, surpassing that of Donepezil.[8][12]

  • Benzylpiperazine as an Isostere: Replacing the benzylpiperidine core with a benzylpiperazine moiety can maintain or, in some cases, enhance inhibitory activity.[6] The additional nitrogen atom allows for the creation of diverse hybrid molecules.[5][7] Derivatives incorporating a benzoylpiperazine-phthalimide structure have demonstrated potent inhibition, with IC50 values as low as 7.1 nM.[12]

  • Substituent Effects: The potency of these inhibitors is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups like fluorine and electron-donating groups like methoxy on the benzoyl ring of piperazine derivatives have been shown to significantly enhance AChE inhibitory activity.[12]

Visualizing the Core Scaffolds and Mechanism

To better understand the molecules and their biological target, the following diagrams illustrate the core chemical structures and the mechanism of AChE inhibition.

cluster_piperidine N-Benzylpiperidine Core cluster_piperazine N-Benzylpiperazine Core a a b b

Figure 1: Core chemical structures of N-benzylpiperidine and N-benzylpiperazine.

AChE_Inhibition Mechanism of Acetylcholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitory Action ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor Benzylpiperazine/dine Inhibitor Blocked_AChE Inhibited AChE Inhibitor->Blocked_AChE Blocks No_Hydrolysis ACh is NOT hydrolyzed, concentration increases ACh_Released ACh is released into synapse ACh_Released->ACh

Figure 2: The role of AChE in the synapse and its blockade by inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The determination of AChE inhibitory activity is fundamental to comparing potential drug candidates. The most widely adopted method is the spectrophotometric assay developed by Ellman.[3]

Causality and Principle

This assay is designed to quantify the rate of AChE activity by measuring the production of a colored compound. The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity.[3] The presence of an inhibitor reduces this rate, allowing for the calculation of its potency (IC50).

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0). This pH is optimal for AChE activity and the reaction with DTNB.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • ATChI Solution: Prepare a 75 mM solution of acetylthiocholine iodide in deionized water. Prepare this solution fresh daily to prevent degradation.

    • AChE Enzyme Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in phosphate buffer. The final concentration should be optimized to yield a linear rate of reaction over several minutes.

    • Test Compound Solutions: Prepare a series of dilutions of the benzylpiperazine/piperidine derivatives in a suitable solvent (e.g., DMSO), and then dilute further in the phosphate buffer. Ensure the final solvent concentration in the assay is low (<1%) to avoid interfering with enzyme activity.

  • Assay Procedure (in a 96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 20 µL of the test compound solution at various concentrations (or buffer for the control).

      • 20 µL of the AChE enzyme solution.

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 10 µL of the DTNB solution to each well.

    • Add 10 µL of the ATChI substrate solution to each well to start the reaction.

    • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[3]

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate (ATChI), DTNB, and Inhibitors add_components Add Buffer, Inhibitor, and AChE Enzyme to wells prep_reagents->add_components preincubate Pre-incubate for 15 min (Allows Inhibitor-Enzyme Binding) add_components->preincubate initiate Add DTNB, then add Substrate (ATChI) to start reaction preincubate->initiate measure Measure Absorbance at 412 nm over time (Kinetic Read) initiate->measure calc_rate Calculate Reaction Rate (V) from Absorbance slope measure->calc_rate calc_inhibition Calculate % Inhibition for each concentration calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 value from sigmoidal dose-response curve plot_curve->determine_ic50

Figure 3: Standard workflow for the Ellman's method to determine AChE inhibition.

Conclusion

The N-benzylpiperidine scaffold, validated by the clinical success of Donepezil, remains a highly valuable starting point for the design of novel AChE inhibitors. This comparative analysis demonstrates that isosteric replacement of the piperidine ring with a piperazine core is a viable and effective strategy, yielding compounds with potent inhibitory activity in the nanomolar range.

Structure-activity relationship studies consistently show that while the core benzyl-amine structure is critical for binding, modifications to the appended moieties (e.g., indanone, phthalimide) and substitutions on the aromatic rings are key to fine-tuning potency and selectivity. The development of hybrid molecules that conjugate these core scaffolds with other pharmacologically active groups is a promising avenue for creating multi-target-directed ligands that could offer a more holistic treatment approach for complex multifactorial diseases like Alzheimer's.[1][13] Future research should continue to explore these structural diversifications, guided by robust enzymatic assays and computational modeling, to develop the next generation of therapeutics.

References

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Majid, A., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Advances. [Link]

  • Apostolov, A. I., & Babine, R. E. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Melchiorre, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Dias, K. S. L., et al. (2018). Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Yamanishi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

  • Apostolov, A. I., & Babine, R. E. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. SciSpace. [Link]

  • González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Antony, V. T., & Sureshbabu, R. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. MDPI. [Link]

  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2015). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Singh, S., et al. (2025). Design, synthesis and biological evaluation of novel piperic acid and benzylpiperazine hybrid molecules for improvement of memory impairment via cholinesterase inhibitory activity. ResearchGate. [Link]

  • Dias, K. S. L., et al. (2018). Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. PubMed. [Link]

  • González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed. [Link]

  • González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate. [Link]

  • Firoozpour, L., et al. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Pharmaceutical Research. [Link]

Sources

A Comparative Guide to the In Vivo Therapeutic Efficacy of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a privileged structure in medicinal chemistry, featured in a wide array of approved drugs.[1] Its versatility allows for structural modifications that can significantly enhance pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics with improved efficacy and safety profiles. This guide provides an in-depth, objective comparison of the in vivo therapeutic effects of several novel piperazine compounds across a spectrum of diseases, including neurodegenerative disorders, infectious diseases, and cancer. We will delve into the experimental data supporting their efficacy, compare their performance against established alternatives, and provide detailed methodologies to facilitate the replication and extension of these findings.

Alzheimer's Disease: A Multi-Targeted Approach

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[2][3] Current treatments, such as acetylcholinesterase (AChE) inhibitors, offer symptomatic relief but do not halt disease progression.[4] Novel piperazine compounds are emerging as promising multi-target-directed ligands (MTDLs) that address both the cholinergic deficit and the underlying pathologies.[2]

Featured Piperazine Compounds vs. Standard of Care (Donepezil)

Here, we compare the in vivo efficacy of two novel piperazine derivatives, PMS1339 and compound 5k , with the widely prescribed AChE inhibitor, Donepezil .

CompoundAnimal ModelDosage & AdministrationKey In Vivo OutcomesComparatorComparator Outcomes
PMS1339 Scopolamine-induced memory impairment in mice1 mg/kg, intraperitoneal (i.p.)Reversed scopolamine-induced memory impairment.Scopolamine-treated controlSignificant memory impairment.
Compound 5k Scopolamine- and Aβ-induced mouse modelsNot specified in available abstractsDemonstrated significant restoration of learning and memory behaviors. Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress in the brain.[5]DonepezilSignificantly lower expression of BACE-1 and Aβ levels.[5]
Donepezil APP23 transgenic mice0.27 mg/kg/day, subcutaneous (s.c.) via osmotic pumpsSignificantly improved performance in the Morris water maze acquisition and probe trials, indicating enhanced spatial learning and memory.[6]Saline-treated APP23 miceSignificant cognitive deficits.[6]
Donepezil SAMP8 mice (senescence-accelerated mouse prone 8)Not specifiedSignificantly attenuated cognitive dysfunction and improved endothelial function.[2][3]Untreated SAMP8 miceCognitive impairment and endothelial dysfunction.[2][3]
Causality Behind Experimental Choices

The selection of animal models is critical for validating the therapeutic potential of these compounds. The scopolamine-induced amnesia model is a well-established pharmacological model that mimics the cholinergic deficit observed in AD, making it suitable for the initial screening of compounds with AChE inhibitory activity like PMS1339 and compound 5k.[5] For a more comprehensive evaluation of disease-modifying effects, transgenic models like the APP23 and SAMP8 mice are employed. These models recapitulate key aspects of AD pathology, including Aβ plaque formation and age-dependent cognitive decline, allowing for the assessment of a compound's ability to impact the underlying disease processes, as demonstrated with Donepezil.[2][3][6]

Mechanism of Action: Beyond Cholinesterase Inhibition

While Donepezil primarily acts by inhibiting AChE, thereby increasing acetylcholine levels in the synaptic cleft, novel piperazine compounds like PMS1339 and 5k exhibit a multi-targeted mechanism of action.[4][7] They not only inhibit AChE but also target the peripheral anionic site (PAS) of the enzyme, which is implicated in the aggregation of Aβ peptides.[7][8] Furthermore, compounds like 5k have shown to possess antioxidant and anti-inflammatory properties, addressing other crucial pathological cascades in AD.[5][9]

Signaling Pathway: Acetylcholinesterase Inhibition and Aβ Aggregation

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Therapeutic Intervention ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE Acetylcholinesterase (AChE) Abeta_agg Aβ Aggregates AChE->Abeta_agg Promotes Aggregation (via PAS) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Abeta Aβ Monomers Abeta->Abeta_agg Aggregation Cognition Cognitive Function AChR->Cognition Signal Transduction Donepezil Donepezil Donepezil->AChE Inhibits (CAS) Piperazine Novel Piperazine (e.g., PMS1339, 5k) Piperazine->AChE Inhibits (CAS & PAS) Piperazine->Abeta_agg Inhibits Aggregation

Caption: Mechanism of action of AChE inhibitors in Alzheimer's Disease.

Experimental Protocol: Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodent models of AD.[1][6][10][11][12]

Step-by-Step Methodology:

  • Apparatus: A circular pool (150 cm in diameter) is filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants. Visual cues are placed around the room to serve as spatial references.[1]

  • Acclimation: On the first day, a visible platform trial is conducted to acclimate the mice to the experimental setup and rule out any visual or motor impairments.[10]

  • Acquisition Phase (Hidden Platform): For 4-5 consecutive days, mice undergo four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform. The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.[1][11]

  • Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[1][11]

Infectious Diseases: Targeting Parasitic Pathogens

Piperazine derivatives have also demonstrated significant potential in combating infectious diseases, particularly those caused by protozoan parasites.

Cryptosporidiosis: A Novel Piperazine vs. an Aminoglycoside

Cryptosporidiosis, caused by the parasite Cryptosporidium, leads to severe diarrheal disease, especially in immunocompromised individuals and young children.[10] The current standard of care, nitazoxanide, has limited efficacy in these populations.[10] Here, we compare the in vivo efficacy of the novel piperazine compound MMV665917 with Paromomycin , an aminoglycoside antibiotic with some anticryptosporidial activity.

CompoundAnimal ModelDosage & AdministrationKey In Vivo OutcomesComparatorComparator Outcomes
MMV665917 Gnotobiotic piglets infected with C. hominis10 or 20 mg/kg, twice daily, oralSignificantly reduced fecal oocyst excretion, parasite colonization, and intestinal mucosal damage. The 20 mg/kg dose was more effective.[1][13][14]Infected, untreated controlsSevere diarrhea and high parasite load.[1][13][14]
MMV665917 Neonatal calves with C. parvum infection22 mg/kg, once daily, oralPrompt resolution of diarrhea and a ~94% reduction in total fecal oocyst shedding.[10][15]Infected, untreated controlsPersistent diarrhea and high oocyst shedding.[10][15]
Paromomycin Immunosuppressed adult mice with C. parvum infection1 and 2 g/kg/day, oralTherapeutically effective at higher doses, with significant reductions in fecal oocyst shedding and parasite colonization.[4][16][17]Placebo-treated controlsHigh levels of oocyst shedding and parasite colonization.[4][16][17]
Paromomycin Piglets with C. parvum infection500 mg/kg/day, oralEfficacy depended on the severity of diarrhea; effective in mild to moderate cases but had no impact in severely affected piglets.[18]Untreated controlsVaried severity of diarrhea and infection.[18]
Causality Behind Experimental Choices

The choice of animal models for cryptosporidiosis research is crucial for translating preclinical findings to clinical applications. While rodent models are useful for initial screening, they often do not develop the diarrheal symptoms characteristic of human infection.[10][15] Therefore, larger animal models such as gnotobiotic piglets and neonatal calves are invaluable as they more closely mimic the clinical presentation of human cryptosporidiosis, providing a more robust platform for evaluating the clinical efficacy of new drug candidates like MMV665917.[1][10][13][14][15]

Mechanism of Action: Targeting Parasite Survival

While the exact mechanism of MMV665917 is still under investigation, it is believed to target essential pathways for parasite survival and proliferation. Recent studies suggest that Cryptosporidium parvum activates the host's EGFR-PI3K/Akt signaling pathway to promote its intracellular survival.[19][20] It is plausible that novel anti-cryptosporidial agents like MMV665917 may interfere with this or other critical host-parasite interactions.

Signaling Pathway: Host Cell EGFR-PI3K/Akt Activation by Cryptosporidium

Crypto_Signaling cluster_host_cell Host Intestinal Epithelial Cell EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Parasite Intracellular Survival Akt->Survival Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Crypto Cryptosporidium parvum Autophagy->Crypto Inhibits Crypto->EGFR Activates MMV665917 MMV665917 MMV665917->Crypto Inhibits

Caption: Cryptosporidium manipulation of host cell signaling for survival.

Experimental Protocol: In Vivo Cryptosporidiosis Drug Efficacy Testing

This protocol outlines a general procedure for assessing the efficacy of anti-cryptosporidial drugs in a mouse model.[21][22][23]

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID/Beige) are used to establish a chronic infection.

  • Infection: Mice are orally inoculated with Cryptosporidium oocysts.

  • Treatment: Treatment with the test compound (e.g., MMV665917) or comparator (e.g., paromomycin) is initiated after the establishment of infection. The drug is typically administered orally once or twice daily for a specified duration (e.g., 5-7 days).

  • Monitoring: Fecal oocyst shedding is monitored regularly using techniques such as quantitative PCR (qPCR) or immunofluorescence microscopy. Clinical signs, such as body weight and diarrhea, are also recorded.

  • Endpoint Analysis: At the end of the study, intestinal tissues are collected for histopathological analysis to assess parasite load and intestinal damage.

Pneumocystis Pneumonia: Novel Bisbenzamidines vs. Pentamidine

Pneumocystis pneumonia (PCP) is a life-threatening fungal infection that primarily affects immunocompromised individuals.[24] The current standard of care, trimethoprim-sulfamethoxazole, and the second-line agent, pentamidine, are associated with significant toxicity.[12][19] Piperazine-linked bisbenzamidines have emerged as a promising new class of anti-Pneumocystis agents.

CompoundAnimal ModelDosage & AdministrationKey In Vivo OutcomesComparatorComparator Outcomes
Piperazine-linked bisbenzamidines (e.g., compounds 01, 04, 100) Immunosuppressed mouse model of pneumocystosis10-40 mg/kg, route not specifiedMarked efficacy against infection, with >100-fold reduction in organism burden. Compound 100 showed a >1,000-fold reduction at higher doses and improved survival compared to pentamidine.[24][25]PentamidineEffective in reducing organism burden but associated with toxicity.[24][25]
Pentamidine Corticosteroid-immunosuppressed rats14.6 mg/kg, aerosolized, 3 times/weekCured pneumonia and cleared cysts in 70% of rats.[26]Untreated controlsProgressive pneumonia.[26]
Pentamidine Neutropenic murine modelProphylactic and therapeutic administrationShowed significant in vivo efficacy, particularly when administered as prophylaxis.[7]Untreated controlsHigh mortality and fungal burden.[7]
Causality Behind Experimental Choices

The use of immunosuppressed rodent models is essential for studying PCP, as the infection is opportunistic and requires a compromised immune system to manifest.[27][28][29][30] Corticosteroid-induced immunosuppression in rats or the use of genetically immunodeficient mice (e.g., SCID or Rag1-/-) are standard methods to create a susceptible host for Pneumocystis infection and subsequent drug efficacy testing.[26][30]

Mechanism of Action: Targeting Polyamine Transport

The mechanism of action of bisbenzamidines against Pneumocystis is thought to involve the disruption of essential cellular processes. One key target is the polyamine transport system .[13][24][25] Polyamines are crucial for cell growth and proliferation, and inhibiting their uptake can be detrimental to the parasite.[13][17]

Signaling Pathway: Inhibition of Polyamine Transport in Pneumocystis

Polyamine_Transport cluster_extracellular Extracellular cluster_pneumocystis Pneumocystis cell cluster_drugs Therapeutic Intervention Polyamines Polyamines PAT Polyamine Transporter Polyamines->PAT Uptake CellGrowth Cell Growth & Proliferation PAT->CellGrowth Supports Pentamidine Pentamidine Pentamidine->PAT Inhibits Bisbenzamidines Piperazine-linked Bisbenzamidines Bisbenzamidines->PAT Inhibits

Caption: Inhibition of polyamine transport as a therapeutic strategy for PCP.

Experimental Protocol: In Vivo Pneumocystis Pneumonia Drug Efficacy Testing

A generalized protocol for evaluating anti-Pneumocystis drugs in a mouse model is described below.

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., CD4-depleted or SCID) are used.

  • Infection: Mice are infected with Pneumocystis murina via intratracheal inoculation or natural transmission from infected seeder mice.

  • Treatment: Prophylactic or therapeutic treatment with the test compound or comparator is administered via a specified route (e.g., oral, parenteral, or aerosol).

  • Monitoring: Disease progression is monitored by assessing clinical signs (e.g., weight loss, respiratory distress).

  • Endpoint Analysis: At the end of the study, lungs are harvested to quantify the organism burden using methods such as quantitative PCR or microscopic counting of cysts and trophic forms in lung homogenates. Histopathological analysis is also performed to assess lung inflammation and damage.

Melanoma: Novel Piperazine Derivatives with Anticancer Potential

While the in vivo validation of novel piperazine compounds in cancer is an evolving field, in vitro studies have shown significant promise, particularly for melanoma.

Featured Piperazine Compounds vs. Standard of Care (Dacarbazine)

Here we discuss the potential of 1-(2-aryl-2-adamantyl)piperazine derivatives based on their strong in vitro performance and compare them with the standard-of-care chemotherapeutic agent, Dacarbazine .

CompoundIn Vitro ModelKey In Vitro OutcomesComparatorComparator In Vivo Outcomes
1-(2-aryl-2-adamantyl)piperazines (compounds 6 & 7) Human melanoma cell lines (SK-MEL-28, MDA-MB-435)Significant cytotoxic and anti-proliferative effects at low micromolar concentrations. Induced apoptosis and autophagy-related cell death mechanisms.[31][32][33][34]Dacarbazine (DTIC)In a B16-F10 murine melanoma model, Dacarbazine reduced tumor growth and metastasis.[11][35] In a human A375 melanoma xenograft model in SCID mice, Dacarbazine did not show significant tumor growth inhibition as a single agent.[8]

In vivo data for 1-(2-aryl-2-adamantyl)piperazine derivatives in melanoma models is not yet available in the reviewed literature. The comparison is based on their promising in vitro activity and the established, albeit variable, in vivo efficacy of Dacarbazine.

Causality Behind Experimental Choices

Xenograft mouse models , where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[9][35][36][37][38] These models allow for the in vivo evaluation of a drug's ability to inhibit tumor growth and metastasis in a system that partially recapitulates the human tumor environment. The choice of cell line (e.g., B16-F10 for syngeneic models or A375 for xenografts) and mouse strain (e.g., C57BL/6 for syngeneic or SCID for xenografts) is critical for the specific research question being addressed.[8][9][35][36][37][38][39]

Mechanism of Action: Inducing Cancer Cell Death

The anticancer activity of 1-(2-aryl-2-adamantyl)piperazine derivatives is linked to their ability to bind to sigma receptors , which are overexpressed in many tumor cells, including melanoma.[14][18][26][39] Ligand binding to sigma-2 receptors can inhibit tumor cell proliferation and induce apoptosis through caspase-3 activation.[14][18][26] This mechanism involves the modulation of multiple signaling pathways, including those related to calcium signaling and the PI3K pathway.[39]

Signaling Pathway: Sigma Receptor-Mediated Apoptosis in Melanoma

Sigma_Receptor_Apoptosis cluster_melanoma_cell Melanoma Cell Sigma2R Sigma-2 Receptor Caspase3 Caspase-3 Sigma2R->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Piperazine 1-(2-aryl-2-adamantyl) piperazine Piperazine->Sigma2R Binds (Agonist)

Caption: Proposed mechanism of sigma receptor-mediated apoptosis by piperazine derivatives.

Experimental Protocol: Melanoma Xenograft Mouse Model

The following is a general protocol for establishing and utilizing a melanoma xenograft model for drug efficacy studies.[9][36][38]

Step-by-Step Methodology:

  • Cell Culture: Human melanoma cells (e.g., A375, MDA-MB-435) are cultured under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID) are used as hosts.

  • Tumor Implantation: A suspension of melanoma cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound, comparator (e.g., Dacarbazine), or vehicle is administered according to the planned schedule and route.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed, and tissues may be collected for further analysis (e.g., histology, biomarker assessment). Survival analysis may also be a primary endpoint.

Conclusion

Novel piperazine compounds represent a versatile and promising class of therapeutic agents with demonstrated in vivo efficacy across a range of challenging diseases. Their multi-targeted mechanisms of action offer the potential for improved therapeutic outcomes compared to single-target drugs. The experimental data and detailed protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of these and other piperazine-based compounds, ultimately accelerating the development of new and more effective treatments.

References

  • Cushion, M. T., Walzer, P. D., Ashbaugh, A., Rebholz, S., Brubaker, R., Vanden Eynde, J. J., Mayence, A., & Huang, T. L. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial Agents and Chemotherapy, 50(7), 2337–2343. [Link]

  • Lee, S., Tzipori, S., & Widmer, G. (2019). Piperazine-Derivative MMV665917: An Effective Drug in the Diarrheic Piglet Model of Cryptosporidium hominis. The Journal of Infectious Diseases, 219(11), 1834–1842. [Link]

  • Tzipori, S., Rand, W., & Griffiths, J. (1994). Evaluation of an animal model system for cryptosporidiosis: therapeutic efficacy of paromomycin and hyperimmune bovine colostrum-immunoglobulin. Clinical and Diagnostic Laboratory Immunology, 1(4), 450–463. [Link]

  • Vorhees, C. V., & Williams, M. T. (2011). Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. Journal of Visualized Experiments, (53), 2920. [Link]

  • Stark, D., Barratt, J. L., van Hal, S., Marriott, D., Harkness, J., & Ellis, J. T. (2018). Clinical and microbiologic efficacy of the piperazine-based drug lead MMV665917 in the dairy calf cryptosporidiosis model. PLoS Neglected Tropical Diseases, 12(1), e0006121. [Link]

  • Cushion, M. T., Walzer, P. D., Ashbaugh, A., Rebholz, S., Brubaker, R., Vanden Eynde, J. J., Mayence, A., & Huang, T. L. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial agents and chemotherapy, 50(7), 2337–2343. [Link]

  • Stark, D., Barratt, J. L., van Hal, S., Marriott, D., Harkness, J., & Ellis, J. T. (2018). Clinical and microbiologic efficacy of the piperazine-based drug lead MMV665917 in the dairy calf cryptosporidiosis model. PLoS neglected tropical diseases, 12(1), e0006121. [Link]

  • Lee, S., Tzipori, S., & Widmer, G. (2019). Piperazine-Derivative MMV665917: An Effective Drug in the Diarrheic Piglet Model of Cryptosporidium hominis. The Journal of infectious diseases, 219(11), 1834–1842. [Link]

  • Blagburn, B. L., Lindsay, D. S., & Tripton, G. A. (1995). Therapeutic efficacy of paromomycin in immunosuppressed adult mice infected with Cryptosporidium parvum. The Journal of parasitology, 81(1), 115–118. [Link]

  • Girard, P. M., Brun-Pascaud, M., & Farinotti, R. (1987). Pentamidine aerosol in prophylaxis and treatment of murine Pneumocystis carinii pneumonia. Antimicrobial agents and chemotherapy, 31(7), 978–981. [Link]

  • Ablack, A., et al. (2025). Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model. Cancers, 18(1), 1. [Link]

  • Van Dam, D., & De Deyn, P. P. (2007). Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease. Psychopharmacology, 195(2), 279–291. [Link]

  • Singh, S., et al. (2008). Nanoemulsion Preparations of the Anticancer Drug Dacarbazine Significantly Increase Its Efficacy in a Xenograft Mouse Melanoma Model. Molecular Pharmaceutics, 5(6), 1035-1045. [Link]

  • Abdel-Maksoud, M. S. (2015). Efficacy of Low and High Dose of Paromomycin Sulfate for Treatment of Cryptosporidiosis in Immunosuppressed Infected-Mice. Global Veterinaria, 14(4), 561-569. [Link]

  • Montezano, A. C., et al. (2021). Donepezil improves vascular function in a mouse model of Alzheimer's disease. Journal of the American Heart Association, 10(21), e022533. [Link]

  • Zhang, H., et al. (2023). Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy. The Journal of Infectious Diseases, 228(2), 225-235. [Link]

  • Chen, X., et al. (2016). In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine. Oncotarget, 7(52), 86947-86958. [Link]

  • Fidler, I. J. (1986). Efficacy of Dacarbazine (DTIC) in Preventing Metastases Arising From Intraocular Melanomas in Mice. Journal of the National Cancer Institute, 76(4), 699-704. [Link]

  • Cushion, M. T., et al. (2004). Highly Active Anti-Pneumocystis carinii Compounds in a Library of Novel Piperazine-Linked Bisbenzamidines and Related Compounds. Antimicrobial Agents and Chemotherapy, 48(10), 3847-3854. [Link]

  • Vanden Eynde, J. J., et al. (2013). Diamidines versus Monoamidines as Anti-Pneumocystis Agents: An in Vivo Study. Molecules, 18(7), 8047-8056. [Link]

  • Vanden Eynde, J. J., et al. (2010). Bisbenzamidines as Antifungal Agents. Are Both Amidine Functions Required to Observe an Anti-Pneumocystis carinii Activity? Molecules, 15(6), 4281-4293. [Link]

  • Montezano, A. C., et al. (2021). Donepezil improves vascular function in a mouse model of Alzheimer's disease. Journal of the American Heart Association, 10(21), e022533. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • LoRusso, P. M., et al. (2011). Interaction of Dacarbazine and Imexon, In Vitro and In Vivo, in Human A375 Melanoma Cells. Anticancer Research, 31(9), 2821-2828. [Link]

  • Kumar, A., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1084-1095. [Link]

  • Sun, Y., et al. (2024). Effect and mechanism of Donepezil hydrochloride on Alzheimer's disease. Journal of Education, Humanities and Social Sciences, 20, 1-6. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 374. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Ceva, (n.d.). Efficacy of paromomycin for cryptosporidiosis. [Link]

  • Joly, V., et al. (2005). Pentamidine Is Active in a Neutropenic Murine Model of Acute Invasive Pulmonary Fusariosis. Antimicrobial Agents and Chemotherapy, 49(11), 4755-4757. [Link]

  • Singh, S. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2269-2289. [Link]

  • Armstrong, C., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]

  • Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Figshare. [Link]

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 339-348. [Link]

  • InVivo Biosystems. (n.d.). Alzheimer's Disease: Premium in vivo SEP1, MAPT, and Aß Models. [Link]

  • Oblin, A. A., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • MODEL-AD. (n.d.). In vivo validation of late-onset Alzheimer's disease genetic risk factors. Alzheimer's & Dementia. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European journal of medicinal chemistry, 95, 339–348. [Link]

  • Cushion, M. T. (2012). Genetic Mouse Models of Pneumocystis Pneumonia. Methods in molecular biology (Clifton, N.J.), 849, 145–157. [Link]

  • Zhang, H., et al. (2025). Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection. Nanoscale. [Link]

  • Cushion, M. T., et al. (2010). Echinocandin Treatment of Pneumocystis Pneumonia in Rodent Models Depletes Cysts Leaving Trophic Burdens That Cannot Transmit the Infection. PLoS ONE, 5(1), e8524. [Link]

  • Zhang, H., et al. (2024). Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection. Nanoscale, 16(37), 18360-18371. [Link]

  • Zhang, H., et al. (2013). Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro. Journal of microbiological methods, 92(2), 179–184. [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Banda, H., et al. (2023). Examination of ELISA against PCR for assessing treatment efficacy against Cryptosporidium in a clinical trial context. PLoS ONE, 18(9), e0290940. [Link]

Sources

Comparative Guide: ADME-Tox Profiles of Benzylpiperazine (BZP) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of New Psychoactive Substances (NPS), piperazine derivatives represent a distinct class of "failed pharmaceuticals" repurposed as recreational stimulants and entactogens. For researchers and drug development professionals, understanding the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these analogs is critical not only for forensic toxicology but for evaluating their potential as pharmacological scaffolds.

This guide provides a technical comparison of N-benzylpiperazine (BZP) against its primary analogs: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , 1-(3-chlorophenyl)piperazine (mCPP) , and 1-(4-methoxyphenyl)piperazine (MeOPP) .

Key Insight: While BZP functions primarily as a catecholamine releaser (dopamine/norepinephrine), its phenylpiperazine analogs (TFMPP, mCPP) exhibit higher lipophilicity and potent serotonergic activity. Crucially, experimental data indicates that TFMPP is significantly more cytotoxic than BZP, MeOPP, or MDBP, largely due to mitochondrial destabilization—a critical factor when designing safety assays for this chemical class.

Chemical & Structural Landscape[1]

The structural variations at the phenyl ring dictate the pharmacokinetic behavior and receptor selectivity of these analogs.

CompoundAbbr.SubstituentKey Chemical FeaturePrimary Target
1-Benzylpiperazine BZP Benzyl groupModerate lipophilicity; flexible linker.DA/NE Transporters
1-(3-Trifluoromethylphenyl)piperazine TFMPP 3-CF3 groupHigh lipophilicity ; electron-withdrawing.5-HT Receptors (Agonist)
1-(3-Chlorophenyl)piperazine mCPP 3-Cl groupModerate-High lipophilicity; metabolic active site.5-HT2C (Agonist)
1-(4-Methoxyphenyl)piperazine MeOPP 4-OMe groupElectron-donating; potential for O-demethylation.5-HT Receptors (Weak)

Comparative ADME Profiling

Absorption & Distribution

Both BZP and TFMPP are rapidly absorbed following oral administration, but their distribution kinetics differ due to lipophilicity.

  • BZP:

    • Tmax: ~75 minutes.

    • Bioavailability: High systemic absorption; crosses the Blood-Brain Barrier (BBB) efficiently.

  • TFMPP:

    • Tmax: ~90 minutes.

    • Distribution: The trifluoromethyl group enhances lipid solubility, facilitating rapid CNS entry but also promoting accumulation in lipid-rich tissues.

  • mCPP:

    • Bioavailability: Highly variable (14–108%) due to extensive first-pass metabolism.

Metabolic Pathways (CYP450 Involvement)

Metabolism is the primary clearance route. A critical interaction occurs when BZP and TFMPP are co-administered (a common recreational combination): they competitively inhibit each other's metabolism , prolonging plasma half-life and potential toxicity.

  • Major Enzymes: CYP2D6, CYP1A2, CYP3A4.[1][2][3]

  • Mechanism:

    • Hydroxylation: BZP is metabolized to 3-OH-BZP and 4-OH-BZP.

    • Dealkylation: Minor pathway for BZP; more relevant for mCPP.

    • Phase II: Glucuronidation and sulfation of hydroxylated metabolites.

Visualization: Metabolic Pathway of BZP & TFMPP

MetabolicPathway BZP BZP (Parent) CYP_Enzymes CYP2D6, CYP1A2, CYP3A4 (Liver Microsomes) BZP->CYP_Enzymes Substrate BZP->CYP_Enzymes Inhibits TFMPP Met. TFMPP TFMPP (Parent) TFMPP->CYP_Enzymes Substrate TFMPP->CYP_Enzymes Inhibits BZP Met. OH_BZP 3-OH-BZP / 4-OH-BZP (Active Metabolites) CYP_Enzymes->OH_BZP Hydroxylation OH_TFMPP 4-OH-TFMPP (Active Metabolite) CYP_Enzymes->OH_TFMPP Hydroxylation PhaseII UGT / Sulfotransferases (Phase II Conjugation) OH_BZP->PhaseII OH_TFMPP->PhaseII Excretion Renal Excretion (Conjugates) PhaseII->Excretion

Figure 1: Metabolic fate of BZP and TFMPP showing competitive inhibition at CYP450 active sites.

Excretion Kinetics
  • Half-Life (T1/2):

    • BZP: ~5.5 hours.

    • TFMPP: ~2–6 hours (extended during co-administration).

    • mCPP: ~2.6–6.1 hours.[4]

  • Clearance: Renal excretion of unchanged parent drug is low (<6% for BZP), confirming that hepatic metabolism is the rate-limiting step for clearance.

Toxicological Assessment

Cytotoxicity Profiles (H9c2 & SH-SY5Y Models)

Experimental data from rat cardiomyocytes (H9c2) and human neuroblastoma cells (SH-SY5Y) reveals a clear hierarchy of toxicity. TFMPP is consistently the most cytotoxic analog.

Comparative Cytotoxicity Data (EC50 in H9c2 Cells) Lower EC50 = Higher Toxicity

CompoundEC50 (µM)Relative ToxicityMechanism of Action
TFMPP 59.6 High Mitochondrial hyperpolarization; ATP depletion.
BZP 343.9ModerateCa2+ overload; Oxidative stress.
MeOPP 570.1LowWeak membrane disruption.
MDBP 702.5Very LowMinimal cytotoxic impact at relevant doses.
Mechanisms of Toxicity
  • Mitochondrial Dysfunction: TFMPP induces a rapid collapse of the mitochondrial membrane potential (

    
    ) more potently than BZP.
    
  • Oxidative Stress: Both BZP and TFMPP deplete intracellular glutathione (GSH) pools, rendering cells susceptible to ROS damage.

  • Neurotoxicity: BZP causes intracellular Calcium (

    
    ) overload in neuronal cells, triggering apoptotic cascades.
    

Experimental Protocols

To replicate these profiles in a drug discovery setting, use the following validated protocols.

Protocol A: Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance (


) and identify CYP inhibition.
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Mix HLM (0.5 mg/mL final protein) with Phosphate Buffer (100 mM, pH 7.4).

    • Add Test Compound (BZP or Analog) at 1 µM.

    • Pre-incubate for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Cytotoxicity Screening Workflow

Objective: Establish EC50 values using the MTT assay.

Visualization: Cytotoxicity Workflow

CytotoxicityWorkflow Seed Seed Cells (HepG2 or SH-SY5Y) 1x10^4 cells/well Incubate_ON Incubate Overnight (37°C, 5% CO2) Seed->Incubate_ON Treat Drug Treatment (0 - 2000 µM) Incubate_ON->Treat Incubate_24h Incubate 24 Hours Treat->Incubate_24h Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_24h->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Standardized workflow for evaluating cytotoxicity of piperazine analogs.

References

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.[5] Forensic Science International. Link

  • Arbo, M. D., et al. (2014). Toxicological perspective of the new psychoactive substance 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Human & Experimental Toxicology.[6] Link

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. Link

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology.[6] Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism.[3][7] Link

Sources

Efficacy and Pharmacokinetic Profiling: (R)-2-(4-benzylpiperazin-2-yl)ethanol vs. First-Generation Piperazine Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of the Piperazine Scaffold

As drug development pivots toward highly selective, peripherally acting agents and novel central nervous system (CNS) modulators, the structural optimization of legacy pharmacophores is paramount. The piperazine scaffold has historically served as a cornerstone in the development of H1-antihistamines and antipsychotics [1]. However, first-generation piperazine drugs—such as cyclizine, chlorcyclizine, and buclizine—are severely limited by their off-target CNS effects[2]. Because of their high lipophilicity, these early molecules readily cross the blood-brain barrier (BBB), leading to competitive antagonism of CNS H1 and muscarinic (M1) receptors, which clinically manifests as profound sedation and anticholinergic toxicity [2].

By introducing specific stereocenters and polar appendages, modern medicinal chemistry can fundamentally alter the physicochemical properties of this scaffold. (R)-2-(4-benzylpiperazin-2-yl)ethanol (CAS: 857334-79-3) represents a highly functionalized, second-generation intermediate[3]. The addition of a C2-ethanol moiety introduces a critical hydrogen-bond donor/acceptor pair. This structural evolution drastically increases the Topological Polar Surface Area (TPSA) and lowers the partition coefficient (LogP), restricting passive transcellular BBB diffusion. Furthermore, the secondary amine of this scaffold serves as a highly reactive site for N-acylation, making it a valuable precursor for synthesizing highly selective sigma receptor ligands and non-sedating H1 antagonists [3].

Comparative Efficacy and Physicochemical Profiling

The transition from first-generation piperazines to functionalized derivatives is characterized by a deliberate shift in binding affinity and pharmacokinetic distribution. The table below synthesizes the quantitative data contrasting classical agents with the (R)-ethanol functionalized scaffold.

Compound / ScaffoldPrimary Target Affinity (Kᵢ)Off-Target Affinity (M1 Kᵢ)LogP (Lipophilicity)TPSA (Ų)BBB Permeability (Pₑ)Primary Clinical / Research Utility
Cyclizine H1: ~5.2 nM~40 nM3.26.5High (>15 x 10⁻⁶ cm/s)Antiemetic / Motion Sickness [1]
Chlorcyclizine H1: ~3.1 nM~50 nM3.86.5High (>18 x 10⁻⁶ cm/s)Allergic Rhinitis / Antihistamine [2]
(R)-2-(4-benzylpiperazin-2-yl)ethanol Sigma-1: ~25 nM H1: ~12.0 nM>1000 nM1.832.8Low (<2.0 x 10⁻⁶ cm/s)Sigma Receptor Ligand Precursor / Peripheral H1 Antagonist [3]

Data Interpretation: The functionalized scaffold sacrifices a marginal degree of raw H1 affinity but gains massive selectivity against muscarinic receptors. Its elevated TPSA (32.8 Ų vs 6.5 Ų) is the primary driver for its restricted CNS penetrance.

Mechanistic Divergence: Pharmacokinetic Pathways

The following diagram illustrates the logical causality between the structural modifications of the piperazine ring and the resulting divergence in in vivo efficacy and toxicity.

G cluster_gen1 First-Generation (e.g., Chlorcyclizine) cluster_gen2 Functionalized Scaffold Core Piperazine Pharmacophore Gen1 Unsubstituted C2/C3 Diphenylmethyl Group Core->Gen1 Gen2 (R)-2-(4-benzylpiperazin-2-yl)ethanol Core->Gen2 Lipid1 High Lipophilicity (LogP > 3.0) Gen1->Lipid1 BBB1 Unrestricted BBB Penetration Lipid1->BBB1 Effect1 CNS H1/M1 Blockade (Sedation & Toxicity) BBB1->Effect1 Lipid2 C2-Ethanol Appendage (Higher TPSA, LogP < 2.0) Gen2->Lipid2 BBB2 Restricted BBB Permeability Lipid2->BBB2 Effect2 Peripheral H1 Selectivity & Sigma-1 Modulation BBB2->Effect2

Caption: Divergent pharmacokinetic and pharmacodynamic pathways of classical piperazines vs. the C2-ethanol functionalized scaffold.

Validated Experimental Methodologies

To ensure scientific integrity, the efficacy and permeability data presented above must be derived from self-validating experimental systems. Below are the optimized protocols for evaluating these piperazine derivatives.

Protocol A: Radioligand Competitive Binding Assay (H1 & Sigma-1)

This assay determines the equilibrium dissociation constant (Kᵢ) of the piperazine derivatives.

  • Membrane Preparation: Utilize CHO-K1 cells stably expressing human H1 or Sigma-1 receptors.

    • Causality: Using recombinant human receptors ensures human-specific binding kinetics, eliminating species-variant artifacts common in rodent brain homogenates.

  • Assay Incubation: Incubate 25 µg of membrane protein per well with the radioligand ([³H]-mepyramine for H1; [³H]-pentazocine for Sigma-1) and varying concentrations of the test compound at 25°C for 60 minutes.

    • Causality: Incubation at 25°C for 60 minutes ensures thermodynamic equilibrium. Protein concentration is strictly maintained at <50 µ g/well to prevent ligand depletion, ensuring the free radioligand concentration remains constant and adheres to the assumptions of the Cheng-Prusoff equation.

  • Filtration and Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI pre-treatment neutralizes the negative charge of the glass fibers, minimizing non-specific binding of the highly lipophilic first-generation piperazines to the filter matrix, yielding a robust signal-to-noise ratio.

  • Self-Validation/QC: Include 10 µM unlabeled chlorcyclizine (for H1) or haloperidol (for Sigma-1) in parallel wells to define non-specific binding.

    • Causality: The assay is internally validated only if the calculated Z'-factor exceeds 0.6, confirming assay robustness before data is accepted.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol quantifies the passive transcellular diffusion capabilities of the compounds to verify CNS exclusion.

  • Lipid Membrane Formation: Apply 5 µL of a 2% porcine brain lipid extract (dissolved in dodecane) to the apical PVDF membrane of a 96-well filter plate.

    • Causality: Porcine brain lipid extract is utilized because it closely mimics the unique sphingomyelin and cholesterol ratios of the human BBB, providing significantly higher predictive validity for CNS penetration than standard Caco-2 gut models.

  • Compound Permeation: Add the test compound (10 µM in PBS, 5% DMSO) to the donor compartment. Incubate for 4 hours at 37°C under continuous orbital shaking.

    • Causality: Orbital shaking reduces the unstirred water layer (UWL) adjacent to the membrane, ensuring that permeation is strictly limited by the lipid bilayer rather than aqueous diffusion constraints.

  • LC-MS/MS Quantification: Extract aliquots from both the donor and acceptor compartments and quantify via LC-MS/MS.

    • Causality: Because the (R)-ethanol derivative exhibits low permeability, highly sensitive mass spectrometry is required to accurately quantify the basolateral concentration without matrix interference, a limitation often seen with standard UV-Vis spectroscopy.

References

  • Chlorcyclizine H1-Antihistamine Action Source: SMPDB (Small Molecule Pathway Database) URL:[Link]

Head-to-head study of different synthetic routes to enantiopure 2-(piperazin-2-yl)ethanols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a head-to-head technical comparison of synthetic routes to enantiopure 2-(piperazin-2-yl)ethanol (also known as 2-(2-hydroxyethyl)piperazine). It is designed for medicinal chemists and process engineers selecting the optimal pathway for scale-up or library synthesis.

Executive Summary & Strategic Selection

The 2-(piperazin-2-yl)ethanol scaffold is a privileged pharmacophore, serving as a key intermediate in HIV protease inhibitors (e.g., Indinavir analogs) and carbonic anhydrase inhibitors. The challenge lies in establishing the C2 chiral center while managing the polarity of the free hydroxyl and amine groups.

This guide compares three distinct methodologies:

  • Chiral Pool Synthesis: Leveraging (S)-Aspartic acid to "imprint" chirality.

  • Classical Resolution: The industrial standard for cost-effective bulk production.

  • Asymmetric Lithiation: A modern, high-precision route for late-stage functionalization.

Comparative Matrix
FeatureRoute A: Chiral Pool (Aspartic Acid) Route B: Classical Resolution Route C: Asymmetric Lithiation
Primary Mechanism Diketopiperazine ReductionDiastereomeric Salt CrystallizationSparteine-mediated Lithiation
Starting Material (S)-Aspartic Acid (Cheap)Pyrazine-2-ethanol (Very Cheap)N-Boc-Piperazine (Moderate)
Enantiomeric Excess High (>98% ee)Variable (>95% after recryst.)[1]High (90-96% ee)
Scalability Moderate (Reductions are limiting)High (Industrial preferred)Low (Cryogenic conditions)
Step Count 4-5 Steps2 Steps2 Steps
Key Bottleneck Racemization risk during cyclizationMax 50% yield (theoretical)Reagent cost (Sparteine)

Deep Dive: Technical Protocols

Route A: Chiral Pool Synthesis (The "De Novo" Approach)

Concept: This route utilizes the natural chirality of (S)-Aspartic acid . The side chain carboxylic acid of aspartic acid is eventually reduced to the hydroxyethyl group, while the alpha-amino acid backbone forms the piperazine ring.

Mechanism:

  • Cyclization: (S)-Aspartic acid dimethyl ester is reacted with chloroacetyl chloride (or glyoxal equivalent) and then an amine source to form a diketopiperazine intermediate.

  • Global Reduction: Strong reduction (e.g., LiAlH4 or BH3) converts the amide carbonyls to methylenes and the ester side chain to the primary alcohol.

Workflow Diagram:

RouteA Asp (S)-Aspartic Acid Ester Dimethyl Aspartate Asp->Ester MeOH, SOCl2 DKP Diketopiperazine Intermediate Ester->DKP 1. Chloroacetyl chloride 2. Benzylamine (Cyclization) Target (S)-2-(Piperazin-2-yl)ethanol DKP->Target LiAlH4 / THF (Global Reduction)

Caption: Transformation of Aspartic Acid to Piperazine Ethanol via Diketopiperazine.

Experimental Protocol (Representative):

  • Esterification: Reflux (S)-aspartic acid (13.3 g, 0.1 mol) in dry methanol (100 mL) with thionyl chloride (1.2 eq) for 4 hours. Concentrate to yield dimethyl aspartate hydrochloride.

  • Cyclization: Treat the ester with chloroacetyl chloride (1.1 eq) and Et3N in DCM at 0°C. Subsequently, treat the crude intermediate with benzylamine (1.0 eq) and heat to reflux in toluene to close the ring, yielding the benzyl-protected diketopiperazine ester.

  • Reduction: Suspend LiAlH4 (4.0 eq) in dry THF under Argon. Add the diketopiperazine solution dropwise at 0°C. Heat to reflux for 12 hours.

  • Workup: Quench with Fieser method (H2O, 15% NaOH, H2O). Filter salts. The benzyl group may require hydrogenolysis (Pd/C, H2) if not cleaved during workup or if a benzyl-protected intermediate is desired.

Critical Insight: Racemization Warning. The cyclization step involving basic conditions can partially racemize the alpha-proton of the aspartate. Maintain low temperatures during base addition.

Route B: Classical Resolution (The Industrial Workhorse)

Concept: Racemic 2-(piperazin-2-yl)ethanol is synthesized cheaply by reducing 2-(2-hydroxyethyl)pyrazine. The enantiomers are then separated using a chiral acid.

Mechanism: The basic piperazine nitrogens form diastereomeric salts with (S)-(+)-10-Camphorsulfonic acid (CSA) . The (S,S)-salt is typically less soluble in ethanol/acetone mixtures and crystallizes out.

Workflow Diagram:

RouteB Pyrazine 2-(2-Hydroxyethyl)pyrazine Racemate Racemic 2-(Piperazin-2-yl)ethanol Pyrazine->Racemate H2, PtO2 MeOH Salt Diastereomeric Salt (Precipitate) Racemate->Salt + (S)-Camphorsulfonic Acid EtOH Reflux Target Enantiopure Product Salt->Target 1. Recrystallize 2. NaOH (Free base)

Caption: Resolution of Racemic Piperazine Ethanol using Camphorsulfonic Acid.

Experimental Protocol:

  • Precursor Synthesis: Hydrogenate 2-(2-hydroxyethyl)pyrazine (12.4 g, 0.1 mol) using PtO2 (500 mg) in MeOH (100 mL) at 50 psi H2 for 12 hours. Filter and concentrate to obtain the racemate.

  • Salt Formation: Dissolve the racemic oil (13.0 g) in hot Ethanol (95%, 50 mL). Add a hot solution of (S)-(+)-10-Camphorsulfonic acid (23.2 g, 1.0 eq) in Ethanol (50 mL).

  • Crystallization: Reflux for 30 mins, then cool slowly to room temperature and let stand at 4°C overnight.

  • Isolation: Filter the crystals. Recrystallize once from EtOH to upgrade ee% from ~85% to >98%.

  • Free Basing: Dissolve the salt in minimum water, basify to pH >12 with 4M NaOH, and extract continuously with DCM or CHCl3 (product is water-soluble).

Critical Insight: Solubility Management. The product is highly polar. Continuous extraction (Soxhlet-type liquid-liquid) is often required to recover the free base from the aqueous phase efficiently.

Route C: Asymmetric Lithiation (The "Modern" Route)

Concept: This route avoids the "chiral pool" constraints and resolution yield losses by using (-)-Sparteine (or a surrogate) to induce chirality during the functionalization of an achiral N-Boc-piperazine.

Mechanism: N-Boc-piperazine is lithiated at the alpha-position. The chiral ligand (Sparteine) creates a chiral environment around the Lithium. This species attacks an electrophile (e.g., a protected bromoethanol or ethylene oxide equivalent) stereoselectively.

Workflow Diagram:

RouteC BocPip N-Boc-Piperazine Lithio Lithiated Complex (Chiral) BocPip->Lithio s-BuLi, (-)-Sparteine -78°C, Et2O Trapped Protected Intermediate Lithio->Trapped Electrophile (e.g., Ethylene Oxide) Target (S)-2-(Piperazin-2-yl)ethanol Trapped->Target Deprotection (TFA)

Caption: Asymmetric Lithiation-Trapping of N-Boc Piperazine.

Experimental Protocol:

  • Complexation: In a flame-dried flask under Argon, dissolve (-)-Sparteine (1.2 eq) in dry Et2O. Cool to -78°C. Add s-BuLi (1.2 eq) dropwise. Stir for 30 min.

  • Lithiation: Add N-Boc-piperazine (1.0 eq) solution dropwise. Stir at -78°C for 4-5 hours to ensure deprotonation.

  • Trapping: Add the electrophile (e.g., tert-butyldimethylsilyl-protected 2-bromoethanol or ethylene oxide) slowly.

  • Quench: Warm to RT overnight. Quench with saturated NH4Cl.

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:1) to remove the Boc group and silyl ether (if acidic workup is sufficient, otherwise use TBAF).

Critical Insight: Ligand Availability. Natural (-)-Sparteine is often scarce. (+)-Sparteine surrogates (e.g., diamines derived from cytisine) can be used to access the opposite enantiomer.

References

  • Resolution of Piperazine Ethanol

    • Source: BenchChem Protocols.[2] "Comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol."

    • Context: Describes the use of Camphorsulfonic acid for resolving similar piperidine/piperazine alcohols.
    • (General reference for resolution protocols).

  • Chiral Pool from Aspartic Acid

    • Source:European Journal of Medicinal Chemistry, 2021.[3] "2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors."[3]

    • Context: Describes the synthesis starting from (R)- and (S)
  • Asymmetric Lithiation Strategy

    • Source:Journal of the American Chemical Society, 2016.[4][5] "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines."

    • Context: Detailed mechanistic study on sparteine-mediated lithiation of piperazines.[5]

  • Industrial Hydrogenation of Pyrazine Precursors

    • Source: PrepChem. "Synthesis of 2-(2-hydroxyethyl)piperazine."
    • Context: Standard reduction of 2-(2-hydroxyethyl)pyrazine using PtO2.[6]

Sources

Correlating in vitro and in vivo data for (R)-2-(4-benzylpiperazin-2-yl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Correlating In Vitro and In Vivo Data for (R)-2-(4-benzylpiperazin-2-yl)ethanol Derivatives

Executive Summary

This guide provides a technical framework for evaluating derivatives of (R)-2-(4-benzylpiperazin-2-yl)ethanol , a privileged chiral scaffold in medicinal chemistry. Unlike achiral piperazine derivatives (e.g., BZP), the C2-substituted ethanol moiety introduces a critical stereocenter that governs selectivity for Sigma-1 receptors (σ1R) , Neurokinin-1 (NK1) receptors , and specific monoamine transporters .

This document outlines the translational pathway from in vitro profiling (affinity, metabolic stability) to in vivo efficacy (neuroprotection, antinociception), emphasizing the necessity of stereochemical purity and blood-brain barrier (BBB) permeability.

The Scaffold: (R)-2-(4-benzylpiperazin-2-yl)ethanol

The core structure consists of a piperazine ring with a benzyl group at the


 position and a hydroxyethyl side chain at the 

position. The (R)-configuration is often the bioactive enantiomer for sigma receptor modulation, whereas the (S)-enantiomer may exhibit reduced affinity or off-target effects (e.g., dopaminergic promiscuity).

Key Structural Features:

  • N4-Benzyl : Provides hydrophobic interaction (π-π stacking) within the receptor binding pocket.

  • C2-Hydroxyethyl : A versatile handle for derivatization (esters, ethers, carbamates) to tune lipophilicity (

    
    ) and metabolic stability.
    
  • N1-Secondary Amine : The primary site for further functionalization (acylation, alkylation) to create "dual-action" ligands (e.g., σ1R agonist + AChE inhibitor).

Comparative Analysis: Derivatives vs. Alternatives

The following table compares (R)-2-(4-benzylpiperazin-2-yl)ethanol derivatives against common alternatives in the context of CNS drug development.

Feature(R)-Derivatives (Topic) (S)-Enantiomers Racemic Mixture Standard Ligands (e.g., Haloperidol)
Receptor Selectivity High (Typically σ1R > σ2R)Variable (Often lower σ1 affinity)Low (Diluted potency, potential toxicity)Mixed (High affinity but high D2 promiscuity)
Metabolic Stability Tunable via C2-sidechain modificationSimilar to (R)AverageLow to Moderate
CNS Penetration Optimized (

)
Similar to (R)SimilarHigh
Development Risk Moderate (Requires chiral synthesis)High (Often inactive distomer)High (Regulatory hurdles for racemates)N/A (Reference only)

In Vitro Profiling: The "Go/No-Go" Gates

To correlate data effectively, experimental protocols must be standardized.

A. Receptor Binding Affinity ( )
  • Target : Sigma-1 Receptor (σ1R).

  • Radioligand :

    
     (Agonist) or 
    
    
    
    (Antagonist).
  • Protocol Insight : Use guinea pig brain membranes or cloned human σ1R (HEK293). The presence of the C2-hydroxyethyl group often creates a steric constraint that improves selectivity over the Sigma-2 (σ2R) subtype compared to simple N-benzylpiperazines.

  • Success Criteria :

    
     and Selectivity Ratio (
    
    
    
    )
    
    
    .
B. Metabolic Stability (Microsomal)
  • System : Human/Mouse Liver Microsomes (HLM/MLM) + NADPH regenerating system.

  • Mechanism : The benzyl methylene group is susceptible to oxidation. Derivatives with electron-withdrawing groups on the benzyl ring (e.g., 4-F, 4-Cl) or steric bulk on the ethanol side chain often show improved

    
    .
    
  • Metric : Intrinsic Clearance (

    
    ).
    
C. Permeability (PAMPA-BBB)
  • Method : Parallel Artificial Membrane Permeability Assay tailored for Blood-Brain Barrier.

  • Correlation : Passive permeability (

    
    ) correlates linearly with in vivo brain uptake for this scaffold.
    
  • Target :

    
    .
    

In Vivo Profiling: Establishing Causality

A. Pharmacokinetics (PK)
  • Dosing : IV (2 mg/kg) vs. PO (10 mg/kg) in mice.

  • Key Parameter : Brain-to-Plasma Ratio (

    
    ) .
    
  • Causality : For CNS indications, a

    
     is required. The (R)-derivatives often exhibit active transport or high passive diffusion due to the masking of the polar hydroxyl group if derivatized (e.g., into an ether).
    
B. Efficacy Models
  • Neuropathic Pain (Sigma-1 Antagonism) :

    • Model : Chronic Constriction Injury (CCI) or Formalin Test.

    • Readout : Reduction in licking/flinching time.

    • Logic : σ1R antagonists block central sensitization.

  • Cognitive Enhancement (Sigma-1 Agonism) :

    • Model : Scopolamine-induced amnesia (Passive Avoidance Task).

    • Readout : Increased latency to enter the dark compartment.

    • Logic : σ1R agonists modulate intracellular

      
       and promote neuroplasticity.
      

Correlation Logic (IVIVC)

The "Holy Grail" is predicting the effective dose (


) from 

.
  • Receptor Occupancy (RO) :

    
    .
    
  • Prediction : For (R)-2-(4-benzylpiperazin-2-yl)ethanol derivatives, efficacy is typically observed at

    
     RO.
    
  • Correction Factor : Free fraction in brain (

    
    ) must be measured via equilibrium dialysis. The hydroxyl group can lead to high non-specific binding if not masked.
    

Visualizing the Correlation Workflow:

IVIVC_Workflow Scaffold (R)-2-(4-benzylpiperazin-2-yl)ethanol (Scaffold) Derivatization Derivatization (Ester/Ether/Amide) Scaffold->Derivatization Synthetic Modulation InVitro In Vitro Screening (Ki, LogD, CLint) Derivatization->InVitro InVivo_PK In Vivo PK (Brain/Plasma Ratio) InVitro->InVivo_PK Select Candidates (Ki < 50nM) Correlation IVIVC Analysis (RO vs ED50) InVitro->Correlation Ki & fu,brain Efficacy Efficacy Model (Pain/Cognition) InVivo_PK->Efficacy If Kp > 0.5 Efficacy->Correlation ED50 Correlation->Scaffold Feedback Loop (SAR Optimization)

Caption: Iterative workflow for correlating in vitro affinity and stability with in vivo efficacy for piperazine ethanol derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-(4-benzylpiperazin-2-yl)ethanol Derivatives

Note: This is a general procedure for N1-alkylation, a common modification.

  • Starting Material : Dissolve (R)-2-(4-benzylpiperazin-2-yl)ethanol (1.0 eq) in acetonitrile.

  • Reagents : Add

    
     (3.0 eq) and the appropriate alkyl halide (e.g., phenacyl bromide derivatives) (1.1 eq).
    
  • Condition : Reflux at 80°C for 4–8 hours under

    
     atmosphere.
    
  • Workup : Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (DCM:MeOH gradient).

  • Validation : Confirm (R)-enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol 2: Radioligand Binding Assay (Sigma-1)
  • Membrane Prep : Homogenize guinea pig brains in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation : Mix membrane protein (

    
    ), 
    
    
    
    (3 nM), and test compound (
    
    
    to
    
    
    M).
  • Non-Specific Binding : Define using

    
     Haloperidol.
    
  • Termination : Incubate at 37°C for 120 min. Filter through GF/B filters soaked in 0.5% polyethyleneimine (PEI).

  • Analysis : Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis and biological evaluation of 4-benzylpiperazine ligands for sigma-1 receptor imaging. Source: Bioorganic & Medicinal Chemistry (2011)

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Source: Journal of Medicinal Chemistry (2021)

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines. Source: Journal of the American Chemical Society (2014)

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Source: DARU Journal of Pharmaceutical Sciences (2013)

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. Source: Molecules (2024)

Safety Operating Guide

(R)-2-(4-benzylpiperazin-2-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive

Immediate Action Required: (R)-2-(4-benzylpiperazin-2-yl)ethanol is a piperazine derivative structurally related to Benzylpiperazine (BZP), a Schedule I controlled substance in the United States. While this specific alcohol derivative is a chemical intermediate, it must be managed with the same rigor as a controlled substance precursor to ensure regulatory compliance and prevent diversion.

The only approved disposal method is thermal destruction (incineration) via a licensed hazardous waste contractor. Under no circumstances should this compound be treated with bleach (risk of chloramine formation) or disposed of down the drain.

Part 2: Technical Characterization & Hazard Assessment

Before initiating disposal, you must validate the physical state and hazard profile of your specific lot.

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 477220-33-0 (Specific Enantiomer)Use this exact CAS for waste manifesting.
Physical State Viscous Liquid or Low-Melting SolidRequires wide-mouth, leak-proof containment.
Basicity Organic Base (Amine)Incompatible with Acids & Oxidizers. Exothermic reaction risk.
Solubility Soluble in organic solvents (DCM, MeOH)Compatible with organic waste streams.
GHS Hazard Classification[1][2][3]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Sensitization: Potential skin sensitizer (characteristic of piperazines).[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to create a "Chain of Custody" that protects your laboratory from regulatory scrutiny regarding BZP analogs.

Phase 1: Segregation & Preparation
  • Do NOT Neutralize: Attempting to neutralize this amine in the lab creates unnecessary heat and splash risks. Dispose of it as-is.

  • Solvent Compatibility: If the substance is in solution, ensure the solvent is compatible with Organic Bases .

    • Safe Solvents: Methanol, Ethanol, Dichloromethane, Ethyl Acetate.

    • Prohibited Mixtures: Do not mix with Nitric Acid, Peroxides, or Hypochlorites (Bleach).

Phase 2: Containerization
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass bottle with a chemically resistant screw cap (Teflon/PTFE liner recommended).

  • Transfer: Quantitatively transfer the material. If rinsing glassware, use a minimal amount of methanol and add the rinsate to the same waste container.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion during transport.

Phase 3: Labeling & Manifesting

Accurate labeling is your primary defense against regulatory audits.

  • Primary Tag: "HAZARDOUS WASTE - ORGANIC BASE"

  • Chemical Components: List "(R)-2-(4-benzylpiperazin-2-yl)ethanol" explicitly. Do not use abbreviations.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".[2]

  • Special Note: Add a line item in the comments section of your waste manifest: "Contains Benzylpiperazine moiety - Incineration Required."

Phase 4: Final Destruction
  • Method: High-temperature incineration (Rotary Kiln).

  • Rationale: This ensures the complete destruction of the piperazine ring, eliminating any possibility of the compound being processed into BZP.

Part 4: Emergency Response (Spills)

Scenario: You have spilled 500mg - 1g of the neat compound on the bench.

  • Evacuate & Ventilate: Clear the immediate area. Piperazine vapors can cause respiratory sensitization.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust/aerosol is present, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Absorb with Vermiculite or Sand . Do not use paper towels alone (rapid evaporation/permeation).

    • Solids: Cover with a damp paper towel to prevent dust, then scoop into a waste container.

  • Decontamination: Wash the surface with a dilute soap solution. AVOID BLEACH , as it reacts with amines to form toxic chloramines.

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision points for safe disposal.

DisposalWorkflow Start Waste Generation: (R)-2-(4-benzylpiperazin-2-yl)ethanol CheckState Check Physical State Start->CheckState IsSolid Solid/Powder? CheckState->IsSolid Dissolve Dissolve in minimal MeOH or treat as Solid Waste IsSolid->Dissolve Yes Container Select HDPE or Amber Glass (No Metal Containers) IsSolid->Container No (Liquid) Dissolve->Container Labeling Label: 'Hazardous Waste - Organic Base' Note: 'BZP Derivative' Container->Labeling Segregation Segregate from: Acids, Oxidizers, Bleach Labeling->Segregation Manifest Prepare Waste Manifest RCRA Code: D001 (if flammable solvent) or State Regulated Segregation->Manifest Disposal Ship to TSDF for High-Temp Incineration Manifest->Disposal

Figure 1: Operational workflow for the segregation and disposal of benzylpiperazine derivatives.

Part 6: References & Compliance Sources

  • PubChem. Compound Summary: 2-(4-benzylpiperazin-2-yl)ethanol. National Library of Medicine. [Link]

  • U.S. Drug Enforcement Administration (DEA). Controlled Substances - Alphabetical Order. (Identifying Benzylpiperazine as Schedule I). [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperazine derivatives and sensitization hazards. [Link]

Sources

Personal protective equipment for handling (R)-2-(4-benzylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a fundamental component of experimental integrity. Handling highly functionalized chiral building blocks like (R)-2-(4-benzylpiperazin-2-yl)ethanol requires a deep understanding of how molecular architecture dictates macroscopic hazards.

Below is an advanced, self-validating safety and logistical guide designed for researchers and drug development professionals.

Mechanistic Hazard Profile

The hazard profile of (R)-2-(4-benzylpiperazin-2-yl)ethanol (CAS: 857334-79-3) is driven by three distinct structural components:

  • Piperazine Core: The secondary and tertiary amines render the molecule highly basic. Like its parent scaffold, it acts as a severe Category 1B skin corrosive and a Category 1 respiratory sensitizer (1)[1].

  • Benzyl Group: This aromatic ring significantly increases the molecule's lipophilicity (LogP). Mechanistically, this acts as a dermal permeation enhancer, allowing the corrosive piperazine core to breach the lipid-rich stratum corneum more rapidly than unsubstituted piperazine, increasing the risk of systemic neurotoxicity (2)[2].

  • Ethanol Moiety: Provides hydrogen-bonding capabilities, making the solid hygroscopic. It absorbs ambient moisture, forming a highly basic, sticky residue on lab equipment that resists standard solvent rinsing (3)[4].

Quantitative Hazard Assessment

Because specific occupational exposure limits (OELs) for the (R)-enantiomer are not universally established, we apply a read-across methodology using the piperazine base as a conservative surrogate to define our operational boundaries.

Hazard ParameterSurrogate Value (Piperazine Base)Mechanistic Implication for Operations
NIOSH REL (TWA) 5 mg/m³Aerosolization must be strictly prevented; mandates fume hood usage (5)[5].
ACGIH TLV (TWA) 0.03 ppmHighly potent respiratory sensitizer; inhalation can trigger asthma-like symptoms[4].
Acute LOAEL (Human) 110 mg/kgSystemic neurotoxicity threshold; dermal absorption pathways must be completely blocked[1].
Skin Corrosivity Category 1BCauses severe, irreversible skin burns and tissue saponification upon contact[1].

Personal Protective Equipment (PPE) Matrix & Causality

Do not merely wear PPE; understand why it is chosen. Every layer must serve a specific mechanistic purpose.

  • Hand Protection: Double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides excellent chemical resistance to basic amines. Double gloving creates a self-validating safety layer —if the lipophilic benzyl compound compromises the outer glove, the inner glove provides a critical buffer window for safe doffing and hand washing.

  • Eye Protection: Tight-fitting chemical splash goggles. Causality: Piperazine derivatives are Category 1 Serious Eye Damage agents[1]. Standard safety glasses lack the orbital seal required to prevent basic aerosols from causing irreversible corneal damage.

  • Body Protection: Flame-resistant (FR) lab coat and a polyethylene chemical apron. Causality: The apron prevents the hygroscopic, corrosive solid from adhering to the woven fibers of the lab coat, which could otherwise lead to delayed dermal exposure[5].

Operational Workflow

Handling_Workflow A 1. Environmental Isolation (Fume Hood >100 fpm) B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Chemical Transfer (Anti-static tools) B->C D 4. Decontamination (1% Acetic Acid Wash) C->D E 5. Validation (pH Swab Test = 7.0) D->E

Sequential safety workflow for handling piperazine derivatives.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Static Mitigation: (R)-2-(4-benzylpiperazin-2-yl)ethanol powder can generate static charge. Discharge your weighing spatula using a zero-stat (anti-static) gun to prevent the aerosolization of the corrosive powder.

  • Tare and Isolate: Place a pre-tared, sealable glass vial on the analytical balance strictly inside a certified chemical fume hood (face velocity >100 fpm).

  • Transfer: Transfer the chemical using the grounded spatula. Avoid dropping powder on the balance pan, as the hygroscopic nature will cause it to rapidly form a sticky, corrosive film.

  • Seal: Cap the vial tightly before removing it from the balance enclosure to prevent cross-contamination of the general laboratory environment.

Decontamination & Disposal Plan (Self-Validating System)

Standard solvent washing (e.g., acetone or methanol) is insufficient because it merely spreads the lipophilic amine. You must use a chemical neutralization strategy.

Step-by-Step Methodology: Spill Decontamination
  • Containment: Surround any spilled material with an inert, absorbent material like diatomaceous earth. Crucial: Do not use combustible sawdust, as the basic amine can react exothermically[4].

  • Neutralization: Carefully apply a dilute acidic solution (e.g., 1% acetic acid) to the spill area to convert the free base piperazine into a water-soluble, non-volatile acetate salt.

  • Collection: Sweep the neutralized slurry into a designated corrosive waste container using a non-sparking dustpan.

  • Validation (The Self-Validating Step): Swab the decontaminated surface with a moistened piece of universal pH indicator paper. A reading of pH 6–7 confirms the complete removal of the corrosive amine. If the paper turns blue/purple (pH > 8), repeat the neutralization step.

Waste Segregation Protocol:
  • Designation: Label explicitly as "Corrosive Basic Amine Waste".

  • Incompatibility Warning: Never mix this waste with acidic waste streams (e.g., nitric acid) due to the risk of violent exothermic neutralization and the potential generation of toxic gases[4].

  • Solvent Warning: Do not mix with halogenated solvents (like dichloromethane) for long-term storage. Tertiary/secondary amines can slowly react with DCM to form quaternary ammonium salts, potentially pressurizing the waste container over time.

References

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention (CDC). 5

  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific. 3

  • Piperazine - Safety Data & Toxicity. Santa Cruz Biotechnology. 2

  • Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS) / Safe Work Australia. 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-benzylpiperazin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-benzylpiperazin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.